(R)-3-(Piperidin-2-YL)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2R)-piperidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSIJUGVMTTMU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline] | |
| Record name | Anabasine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
270-272 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0455 @ 20 °C/4 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00301 [mmHg] | |
| Record name | Anabasine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid, darkens on exposure to air | |
CAS No. |
494-52-0 | |
| Record name | Anabasine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FP: 9 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-(2-Piperidinyl)pyridine: Physicochemical Properties and Synthetic Strategies
Introduction
(R)-3-(2-Piperidinyl)pyridine, also known as (+)-Anabasine, is a chiral heterocyclic compound belonging to the pyridine and piperidine alkaloid family.[1] As a significant minor alkaloid found in various species of the Nicotiana plant, it has garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[2][3] Its structural similarity to nicotine lends it potent activity as a nicotinic acetylcholine receptor (nAChR) agonist, making it a valuable pharmacological tool and a scaffold for the development of novel therapeutics targeting a range of neurological disorders.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-3-(2-Piperidinyl)pyridine, alongside a detailed exploration of its enantioselective synthesis and analytical methodologies, designed to support researchers and drug development professionals in their work with this important molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-3-(2-Piperidinyl)pyridine is fundamental to its application in research and development, influencing aspects from formulation and delivery to biological activity and stability.
General and Structural Information
The fundamental identifying characteristics of (R)-3-(2-Piperidinyl)pyridine are summarized in the table below. The molecule consists of a pyridine ring substituted at the 3-position with a piperidine ring at its 2-position, with the stereocenter at the C2 position of the piperidine ring in the (R) configuration.
| Property | Value | Reference(s) |
| IUPAC Name | 3-[(2R)-piperidin-2-yl]pyridine | |
| Synonyms | (+)-Anabasine, (R)-Anabasine | [2] |
| Molecular Formula | C₁₀H₁₄N₂ | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| CAS Number | 34366-21-7 |
Physical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological assessment. The data presented here is primarily for the racemic mixture, anabasine, unless otherwise specified.
| Property | Value | Reference(s) |
| Appearance | Colorless to yellow viscous liquid; darkens on exposure to air. | [4] |
| Melting Point | 9 °C | [4] |
| Boiling Point | 270-272 °C | [4] |
| Density | 1.0455 g/cm³ at 20 °C | [4] |
| Refractive Index (n²⁰/D) | 1.544 | |
| pKa (conjugate acid) | 11.0 | |
| Specific Rotation [α]²⁰/D | +83.1° (deduced from (S)-enantiomer) | [4] |
| Water Solubility | Miscible | |
| Solubility in Organic Solvents | Soluble in most organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO). | [4][5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and piperidine rings. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring will be in the upfield region, with the proton at the chiral center (C2) being a key diagnostic signal.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the pyridine ring will resonate at lower field (δ 120-150 ppm) compared to the sp³ hybridized carbons of the piperidine ring (δ 20-60 ppm).
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum of anabasine typically shows a molecular ion peak (M⁺) at m/z 162. Key fragmentation patterns can provide structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively), and C=N and C=C stretching of the pyridine ring (around 1600-1400 cm⁻¹).
Chemical Properties and Stability
The chemical behavior and stability of (R)-3-(2-Piperidinyl)pyridine are crucial considerations for its synthesis, storage, and application.
Reactivity
As a molecule containing both a pyridine and a piperidine moiety, (R)-3-(2-Piperidinyl)pyridine exhibits reactivity characteristic of both ring systems. The nitrogen atom in the piperidine ring is basic and nucleophilic, readily undergoing reactions such as alkylation and acylation. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene.
Stability and Degradation
(R)-3-(2-Piperidinyl)pyridine is known to be sensitive to air and light, leading to a darkening of the liquid over time.[4] It is also susceptible to heat.[6] The primary degradation pathway involves the dehydrogenation of the piperidine ring to form 1,2-dehydroanabasine.[7] To ensure the integrity of the compound, it is recommended to store it under an inert atmosphere, protected from light, and at refrigerated temperatures.
-
Oxidative Degradation: Exposure to air can lead to oxidation, contributing to the observed color change.[4][8]
-
Photodegradation: The compound is light-sensitive, and exposure to UV or visible light can promote degradation.
-
Thermal Stability: While specific decomposition temperatures are not well-documented, it is known to be susceptible to heat, which can accelerate degradation processes.[6]
-
Hydrolytic Stability: No specific data on hydrolytic instability is available, suggesting it is likely stable in aqueous solutions under neutral conditions.
Enantioselective Synthesis
The stereochemistry of 3-(2-Piperidinyl)pyridine is critical for its biological activity. Therefore, enantioselective synthesis is paramount for obtaining the desired (R)-enantiomer in high purity. A general and effective method involves the use of a chiral auxiliary.[2][3]
General Synthetic Strategy
A widely employed strategy for the enantioselective synthesis of (R)-3-(2-Piperidinyl)pyridine involves the condensation of 3-(aminomethyl)pyridine with a chiral auxiliary, (1R,2R,5R)-(+)-2-hydroxy-3-pinanone, to form a chiral ketimine. This is followed by enantioselective C-alkylation, N-deprotection, and subsequent base-catalyzed intramolecular cyclization to yield the target molecule.[2][3]
Diagram 1: General workflow for the enantioselective synthesis of (R)-3-(2-Piperidinyl)pyridine.
Experimental Protocol (General Procedure)
The following protocol outlines the key steps for the enantioselective synthesis of (R)-3-(2-Piperidinyl)pyridine, based on the established literature.[2][3] This should be regarded as a general guideline, and optimization of reaction conditions may be necessary.
Step 1: Formation of the Chiral Ketimine Intermediate
-
In a suitable reaction vessel, combine 3-(aminomethyl)pyridine and (1R,2R,5R)-(+)-2-hydroxy-3-pinanone in an appropriate solvent (e.g., toluene).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the condensation reaction.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude chiral ketimine intermediate, which can be used in the next step without further purification.
Step 2: Enantioselective Alkylation
-
Dissolve the crude chiral ketimine intermediate in a dry, aprotic solvent (e.g., tetrahydrofuran) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the intermediate and form the corresponding lithium aza-enolate.
-
After stirring for a specified time, add a suitable alkylating agent (e.g., a 1,4-dihalobutane derivative) to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Step 3: Deprotection and Cyclization
-
Treat the crude alkylated intermediate with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the ketimine and remove the chiral auxiliary.
-
Basify the aqueous solution with a strong base (e.g., sodium hydroxide) to a pH > 10.
-
Heat the basic solution to induce intramolecular N-alkylation (cyclization), forming the piperidine ring.
-
Extract the final product, (R)-3-(2-Piperidinyl)pyridine, with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by silica gel column chromatography to obtain the enantiomerically pure compound.
Analytical Methods
Accurate and reliable analytical methods are essential for determining the purity, concentration, and enantiomeric excess of (R)-3-(2-Piperidinyl)pyridine. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying the enantiomers of 3-(2-Piperidinyl)pyridine.
4.1.1. Experimental Protocol for Chiral HPLC Separation
The following protocol provides a starting point for the chiral separation of anabasine enantiomers. Optimization of the mobile phase composition and flow rate may be required to achieve baseline separation.
-
Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK AGP (150 x 4 mm, 5 µm), is often effective.[7]
-
Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier is typically used. For example, a mixture of 30 mM ammonium formate with 0.3% NH₄OH and methanol (90:10, v/v).[7]
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[7]
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm) is suitable.
-
Injection Volume: 5-20 µL, depending on the sample concentration.
-
Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Diagram 2: A typical experimental workflow for the chiral HPLC analysis of (R)-3-(2-Piperidinyl)pyridine.
Conclusion
(R)-3-(2-Piperidinyl)pyridine is a molecule of significant interest due to its potent pharmacological activity. This guide has provided a detailed overview of its fundamental physical and chemical properties, offering valuable data for researchers in drug discovery and development. The outlined enantioselective synthetic strategy and analytical methods serve as a practical resource for the preparation and characterization of this important chiral compound. Further research into its stability profile and the development of more detailed synthetic protocols will continue to enhance its utility in advancing our understanding of nicotinic acetylcholine receptors and the development of novel therapeutics.
References
-
A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC. (n.d.). PubMed Central. [Link]
-
A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. (2005). AAPS Journal, 7(3), E706-E712. [Link]
- (No authors listed). (2025). Application Notes and Protocols for the Enantioselective Synthesis of (R)-(+)
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 205586, Anabasine. Retrieved from [Link].
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Human Metabolome Database. (n.d.). Showing metabocard for Anabasine (HMDB0004350). [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Anabasine (HMDB0004350). [Link]
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Ji, H., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Heliyon, 5(5), e01719. [Link]
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(No authors listed). (n.d.). Tobacco. In Wikipedia. Retrieved from [Link]
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(No authors listed). (n.d.). Anabasine. In Wikipedia. Retrieved from [Link]
- (No authors listed). (n.d.). Transformation of Tobacco Alkaloids.
- (No authors listed). (n.d.). (±)-anabasine 2-(3-pyridinyl)piperidine. The Good Scents Company.
- (No authors listed). (n.d.). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss)
- (No authors listed). (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- (No authors listed). (n.d.). Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage. MDPI.
- (No authors listed). (n.d.).
- (No authors listed). (n.d.). Acclimation of tobacco leaves to high light intensity drives the plastoquinone oxidation system--relationship among the fraction of open PSII centers, non-photochemical quenching of Chl fluorescence and the maximum quantum yield of PSII in the dark. PubMed.
- (No authors listed). (n.d.). CO2 mediated optical investigation of pyridine transformation into 2,2′-bipyridine for nitrogen pollutant removal. NIH.
- (No authors listed). (n.d.). Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability | Request PDF.
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(No authors listed). (n.d.). Anabasine. In Wikipedia. Retrieved from [Link]
- (No authors listed). (n.d.). Transformation of Tobacco Alkaloids.
- (No authors listed). (n.d.). Anabasine (first named Neonicotine) and other pyridine alkaloids of Nicotiana species, Nicotine and Nornicotine.
- (No authors listed). (n.d.). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss)
- (No authors listed). (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- (No authors listed). (n.d.). Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage. MDPI.
- (No authors listed). (n.d.).
- (No authors listed). (n.d.). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss)
Sources
- 1. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CO2 mediated optical investigation of pyridine transformation into 2,2′-bipyridine for nitrogen pollutant removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chiral 3-(Piperidin-2-yl)pyridine: A Technical Guide to its Biological Activity and Stereoselective Pharmacology
Introduction: The Significance of Chirality in a Classic Nicotinic Scaffold
3-(Piperidin-2-yl)pyridine, known historically and commonly as anabasine, is a pyridine alkaloid that serves as a foundational scaffold in medicinal chemistry and neuropharmacology.[1] As a structural isomer of nicotine, it has long been recognized for its interaction with nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in a vast array of physiological processes.[1][2] The piperidine and pyridine rings are key pharmacophoric elements necessary for molecular recognition by nAChRs.[3] However, the true pharmacological complexity of this molecule is revealed through the lens of stereochemistry. The presence of a chiral center at the 2-position of the piperidine ring gives rise to two distinct enantiomers: (S)-3-(piperidin-2-yl)pyridine and (R)-3-(piperidin-2-yl)pyridine.
This technical guide provides an in-depth exploration of the biological activity of chiral 3-(piperidin-2-yl)pyridine, with a strong emphasis on the differential pharmacology of its enantiomers. It is designed for researchers, scientists, and drug development professionals, offering both a comprehensive overview of the molecule's mechanism of action and detailed, field-proven experimental protocols for its characterization. Understanding the stereoselective interactions of these enantiomers is paramount for the rational design of novel therapeutics targeting nAChR-mediated neurological and physiological pathways.
Primary Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The principal biological target of 3-(piperidin-2-yl)pyridine is the nicotinic acetylcholine receptor family.[2] These receptors are pentameric ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[4] Upon agonist binding, the receptor undergoes a conformational change, opening a central pore permeable to cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and cellular excitation.
3-(Piperidin-2-yl)pyridine acts as a full agonist at various nAChR subtypes.[2] Its activity has been characterized at several key neuronal subtypes, including α4β2, α7, and α3β4, as well as at neuromuscular nAChRs.[5][6][7] The diverse subunit composition of nAChRs results in numerous receptor subtypes with distinct pharmacological profiles, making them significant targets for treating a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[8] The activation of presynaptic nAChRs by agonists like 3-(piperidin-2-yl)pyridine can lead to an increase in intracellular calcium, which in turn enhances the release of various neurotransmitters such as glutamate, GABA, and dopamine.
Below is a diagram illustrating the general signaling pathway initiated by the binding of a 3-(piperidin-2-yl)pyridine enantiomer to a neuronal nAChR.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds for specific nAChR subtypes.
-
Receptor Preparation :
-
Homogenize tissue (e.g., rat brain cortex for α4β2* and α7 nAChRs) or cultured cells expressing the desired human nAChR subtype (e.g., HEK293 cells transfected with α3β4) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). [5] * Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. [9] * Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure :
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound ((S)- or this compound).
-
For α4β2 nAChRs : Use [³H]Cytisine as the radioligand. [1][10] * For α7 nAChRs : Use [³H]Methyllycaconitine (MLA) or [¹²⁵I]α-Bungarotoxin as the radioligand. [1][3] * For α3β4 nAChRs : Use [³H]Epibatidine as the radioligand. [1] * Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known nAChR ligand like nicotine).
-
-
Incubate the plate (e.g., 60-120 minutes at 4°C or 30°C, depending on the receptor and radioligand). [9][10] * Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay
This electrophysiological technique measures ion channel function in response to the agonist in Xenopus oocytes expressing a specific nAChR subtype. [11]
-
Oocyte Preparation and Injection :
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2 subunits in a 1:1 ratio). [12] * Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
TEVC Recording :
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection, filled with a conductor like 3 M KCl. [13][12] * Clamp the oocyte's membrane potential at a holding potential (e.g., -50 mV to -70 mV). [12] * Apply the test compound ((S)- or this compound) at various concentrations through the perfusion system.
-
Record the inward current elicited by the compound at each concentration until a peak or steady-state response is reached.
-
-
Data Analysis :
-
Measure the peak current amplitude for each concentration.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a reference agonist (e.g., acetylcholine).
-
Plot the normalized current versus the log concentration of the test compound and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal activation) and the maximum efficacy (Emax).
-
Protocol 3: Calcium Imaging Functional Assay
This assay measures the increase in intracellular calcium concentration following nAChR activation in cultured cells.
-
Cell Culture and Dye Loading :
-
Culture a mammalian cell line (e.g., SH-SY5Y or HEK293) stably expressing the nAChR subtype of interest on glass coverslips or in 96-well imaging plates. [4] * Wash the cells with a buffered saline solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 for 30 minutes at 37°C). [14]
-
-
Imaging and Compound Application :
-
Place the cells on the stage of a fluorescence microscope or a plate reader equipped with a fluidics system.
-
Establish a stable baseline fluorescence reading.
-
Apply the test compound ((S)- or this compound) at various concentrations and record the change in fluorescence intensity over time.
-
-
Data Analysis :
-
Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
-
Determine the peak response for each concentration.
-
Plot the peak ΔF/F0 against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 value from the fitted curve.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between the enantiomers and with reference compounds.
| Compound | nAChR Subtype | Assay Type | Parameter | Value | Reference |
| This compound | Rat Brain α4β2 | Binding | Ki | 910 nM | [14] |
| (S)-3-(piperidin-2-yl)pyridine | Rat Brain α4β2 | Binding | Ki | 1100 nM | [14] |
| This compound | Human Fetal Muscle | Functional | Relative Potency | > (S)-enantiomer | [5] |
| (S)-3-(piperidin-2-yl)pyridine | Human Fetal Muscle | Functional | EC50 | 0.7 µM | [2] |
| This compound | Mouse (in vivo) | Toxicity | LD50 (i.v.) | 11 mg/kg | [5] |
| (S)-3-(piperidin-2-yl)pyridine | Mouse (in vivo) | Toxicity | LD50 (i.v.) | 16 mg/kg | [5] |
| Nicotine (reference) | Human α4β2 | Binding | Ki | ~1.5 nM | [13] |
| Nicotine (reference) | Human α4β2 | Functional | EC50 | ~1.0 µM | [13] |
| Nicotine (reference) | Human α7 | Functional | EC50 | ~54.5 µM | [13] |
Conclusion
The biological activity of 3-(piperidin-2-yl)pyridine is fundamentally dictated by its stereochemistry. The (R)- and (S)-enantiomers exhibit distinct pharmacological profiles, with the (R)-enantiomer generally showing higher potency and toxicity. This stereoselectivity underscores the importance of asymmetric synthesis and chiral characterization in the development of nAChR-targeting ligands. The protocols and data presented in this guide provide a robust framework for researchers to investigate the nuanced interactions of these and other chiral molecules at nicotinic acetylcholine receptors, paving the way for the discovery of more selective and effective therapeutics for a host of neurological disorders.
References
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Lee, S. T., Wildeboer, K., Panter, K. E., Kem, W. R., Gardner, D. R., Molyneux, R. J., & Cheng, L. W. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Neurotoxicology and Teratology, 28(2), 220-228. [Link]
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Wikipedia contributors. (2023). Anabasine. Wikipedia, The Free Encyclopedia. [Link]
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Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., MacDougall, K., & Du, Y. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs, 18(2), 113. [Link]
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Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Services. [Link]
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Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., MacDougall, K., & Du, Y. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs, 18(2), 113. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Bio-protocol. (n.d.). 2.4. Xenopus oocytes and two-electrode voltage clamp (TEVC) recordings. Bio-protocol. [Link]
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Guan, B., Wang, Q., & Wang, H. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]
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Kem, W. R., Mahnir, V. M., Papke, R. L., & Lingle, C. J. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 283(3), 979-992. [Link]
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Pimpas, G., Fucile, S., Gotti, C., & Gaimarri, A. (2020). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 25(18), 4272. [Link]
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Al-Subeh, A., Mojica, E., & Alshammari, A. (2019). An electrophysiological characterization of naturally occurring tobacco alkaloids and their action on human α4β2 and α7 nicotinic acetylcholine receptors. Phytochemistry, 168, 112121. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Coye, C., Smith, A. M., & Buccafusco, J. J. (2014). Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. Neuropharmacology, 83, 74-82. [Link]
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Papke, R. L., Horenstein, N. A., & Stokes, C. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neuropharmacology, 96(Pt B), 219-228. [Link]
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Morais, M., Coelho, J. E., Vaz, S. H., Sebastião, A. M., & Valente, C. A. (2017). Glycine Receptor Activation Impairs ATP-Induced Calcium Transients in Cultured Cortical Astrocytes. Frontiers in Cellular Neuroscience, 11, 27. [Link]
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Inagaki, H. K., Jung, Y., Hoopfer, E. D., Wong, A. M., Mishra, N., Lin, J. Y., ... & Anderson, D. J. (2014). Optogenetic control of Drosophila using a red-shifted channelrhodopsin reveals experience-dependent influences on courtship. Nature Methods, 11(3), 325-332. [Link]
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Spectroscopic data for (R)-3-(Piperidin-2-YL)pyridine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-3-(Piperidin-2-YL)pyridine
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral molecule this compound, a compound of significant interest to researchers in medicinal chemistry and drug development. The structure, also known as (+)-Anabasine, features a pyridine ring linked to a piperidine ring at the 2-position, presenting a unique spectroscopic fingerprint that is critical for its unambiguous identification and quality control.[1][2]
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound dictates its interaction with various spectroscopic techniques. The molecule consists of two distinct heterocyclic systems: an aromatic pyridine ring and a saturated aliphatic piperidine ring.
-
Pyridine Ring: The sp²-hybridized carbons and the nitrogen atom in the aromatic ring will give rise to characteristic signals in the downfield region of NMR spectra and specific vibrational modes in IR spectroscopy.
-
Piperidine Ring: This saturated, non-planar ring contains sp³-hybridized carbons and a secondary amine. The protons on this ring will appear in the upfield region of the ¹H NMR spectrum, and their diastereotopic nature can lead to complex splitting patterns. The N-H bond is a key feature in both IR and NMR spectroscopy.
-
Chiral Center: The C2 carbon of the piperidine ring is a stereocenter, and while standard NMR, IR, and MS will not differentiate between enantiomers, the data presented here is specific to the (R)-enantiomer. Chiral separation techniques would be required for enantiomeric analysis.[3][4]
Below is a diagram illustrating the molecular structure with atom numbering used for spectral assignments.
Caption: Structure of this compound with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[5] For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC provides a complete picture of its molecular framework.[6][7]
Interpreted ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound. Note that exact values can vary slightly depending on the solvent and concentration used.[8]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description & Rationale |
| Pyridine Ring | |||
| C2' | ~8.5 (dd) | ~149.5 | Proton is ortho to the ring nitrogen, leading to significant deshielding. |
| C6' | ~8.4 (d) | ~148.0 | Also ortho to the nitrogen, similar deshielding effect to H2'. |
| C4' | ~7.7 (dt) | ~136.0 | Meta to the nitrogen, deshielded by the aromatic system. |
| C5' | ~7.2 (dd) | ~123.5 | Para to the nitrogen, least deshielded of the pyridine protons. |
| C3' | - | ~140.0 | Quaternary carbon, attached to the piperidine ring. No attached proton. |
| Piperidine Ring | |||
| C2 | ~3.1 (dd) | ~60.0 | Chiral center proton, adjacent to the pyridine ring and nitrogen, deshielded. |
| C6 | ~2.9 (d), ~2.5 (t) | ~46.0 | Protons adjacent to the nitrogen are deshielded. Diastereotopic. |
| C3, C4, C5 | ~1.4-1.9 (m) | ~25.0-35.0 | Complex overlapping multiplets for the methylene protons in the ring. |
| N-H | ~2.0 (br s) | - | Broad singlet, chemical shift is variable and depends on solvent/concentration. |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines the standard procedure for obtaining high-quality 1D and 2D NMR data for a small molecule like this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).[6] The choice of solvent is critical; CDCl₃ is a good starting point for general organic molecules.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Perform standard instrument shimming to optimize the magnetic field homogeneity. Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.
-
Set the spectral width to cover the full range of carbon signals (e.g., 0-160 ppm).
-
-
2D NMR (COSY, HSQC):
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard like TMS.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Interpreted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 (broad) | N-H Stretch | Secondary Amine (Piperidine) | The broadness is due to hydrogen bonding. |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) | Characteristic of sp² C-H bonds.[11] |
| 2950-2850 | C-H Stretch | Aliphatic (Piperidine) | Characteristic of sp³ C-H bonds.[12] |
| ~1600, ~1580 | C=C, C=N Stretch | Aromatic Ring (Pyridine) | These two bands are typical for the pyridine ring skeleton.[11] |
| ~1450 | C-H Bend | Methylene (CH₂) Scissoring | Aliphatic C-H bending vibrations.[12] |
| ~1100 | C-N Stretch | Aliphatic Amine | Stretching vibration of the piperidine C-N bonds. |
Experimental Protocol: Acquiring FT-IR Spectra
The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for obtaining IR spectra of solid or liquid samples with minimal preparation.[13]
Instrumentation:
-
An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Procedure:
-
Background Scan: With the ATR crystal clean, run a background spectrum. This is crucial to subtract the absorbance of ambient air (CO₂ and water vapor) from the sample spectrum.[12]
-
Sample Application: Place a small amount of the solid or liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Do not overtighten.[12]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, raise the pressure arm and clean the sample from the crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, as it typically produces a prominent protonated molecular ion [M+H]⁺.[14]
Interpreted Mass Spectrometry Data
The molecular formula of this compound is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol .[1]
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Interpretation |
| 163.12 | [M+H]⁺ | Protonated molecular ion. High-resolution MS would confirm the elemental composition. |
| 133 | [C₉H₉N]⁺ | Loss of an ethyl radical (C₂H₅) from the piperidine ring. |
| 106 | [C₇H₈N]⁺ | Cleavage of the piperidine ring. |
| 105 | [C₇H₇N]⁺ | Further fragmentation. |
| 84 | [C₅H₁₀N]⁺ | This is a very common and intense fragment corresponding to the piperidinyl cation, formed by cleavage of the C-C bond between the two rings.[15] |
Proposed Fragmentation Pathway
The primary fragmentation event is the cleavage of the bond connecting the pyridine and piperidine rings. The charge is preferentially retained on the nitrogen-containing piperidine fragment, leading to the highly stable m/z 84 ion.
Caption: Simplified primary fragmentation of this compound.
Experimental Protocol: Acquiring ESI Mass Spectra
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution data.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid.[16] Formic acid aids in protonation, enhancing the formation of the [M+H]⁺ ion.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and robust signal for the [M+H]⁺ ion.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment. Isolate the [M+H]⁺ parent ion (m/z 163) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.[14]
Conclusion
The comprehensive spectroscopic analysis of this compound via NMR, IR, and Mass Spectrometry provides a detailed and self-validating structural characterization. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of each atom, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. These data and protocols serve as an essential reference for researchers and scientists working with this compound, ensuring its identity, purity, and quality in drug development and chemical research applications.
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An In-Depth Technical Guide to (R)-3-(Piperidin-2-YL)pyridine: A Nicotinic Acetylcholine Receptor Agonist
Abstract
This technical guide provides a comprehensive examination of (R)-3-(Piperidin-2-YL)pyridine, a chiral heterocyclic compound with significant activity as a nicotinic acetylcholine receptor (nAChR) agonist. Structurally related to the natural alkaloid anabasine, this molecule serves as a valuable pharmacological tool and a scaffold for therapeutic drug development.[1][2] This document details its synthesis, mechanism of action, nAChR subtype selectivity, and potential therapeutic applications. Furthermore, it offers detailed, field-proven protocols for its characterization, including binding assays and electrophysiological techniques, designed for researchers, scientists, and drug development professionals. The overarching goal is to provide a foundational resource that combines theoretical understanding with practical, actionable methodologies for advancing research in the nicotinic field.
Introduction: The Significance of this compound
Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3][4] Their involvement in a wide array of physiological processes—from muscle contraction and cognitive function to pain perception and addiction—makes them prime targets for therapeutic intervention.[3][5] this compound, a specific enantiomer of the anabasine scaffold, has emerged as a compound of interest due to its potent interaction with these receptors.[1]
As a structural analog of nicotine, it mimics the action of the endogenous neurotransmitter acetylcholine (ACh), stabilizing the open state of the nAChR channel and allowing an influx of cations like sodium and calcium.[6] The therapeutic potential of nAChR agonists is vast, with ongoing research exploring their use in treating CNS disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[5][7] The selectivity of compounds like this compound for specific nAChR subtypes is a key determinant of their therapeutic window, offering the potential for targeted efficacy with reduced side effects. This guide will explore the scientific underpinnings of this promising molecule and the experimental frameworks required for its thorough investigation.
Enantioselective Synthesis Pathways
The stereochemistry of 3-(Piperidin-2-YL)pyridine is critical to its pharmacological activity. The synthesis of the enantiomerically pure (R)-isomer requires precise asymmetric control. Modern synthetic chemistry offers several robust pathways to achieve this.
Core Synthetic Strategies:
-
Asymmetric Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions represent a state-of-the-art method.[8][9] This approach involves the carbometalation of a dihydropyridine precursor using an arylboronic acid in the presence of a chiral rhodium catalyst, which establishes the stereocenter with high enantioselectivity.[8][9]
-
Catalytic Hydrogenation: The hydrogenation of pyridine derivatives to piperidines is a fundamental transformation.[10] Palladium-catalyzed hydrogenation under mild conditions can be employed, often in multi-step sequences that begin with a chiral precursor or involve a resolution step.[10][11]
-
Multi-component Reactions: One-pot reactions that form multiple bonds simultaneously offer an efficient route, streamlining the synthesis process and reducing waste.[10]
-
Chiral Amine-Mediated Transamination: This novel pathway involves the reductive activation of a pyridinium salt, followed by a transamination reaction with a chiral primary amine (e.g., α-methylbenzylamine) to induce chirality and subsequent cyclization to form the piperidine ring.[10]
Below is a conceptual workflow for a modern asymmetric synthesis.
Caption: Asymmetric synthesis workflow for (R)-3-piperidines.
Mechanism of Action at the Nicotinic Acetylcholine Receptor
This compound functions as an agonist, a molecule that binds to and activates the nAChR. nAChRs are pentameric structures composed of five subunits arranged around a central ion pore.[4] In the central nervous system, these are typically combinations of α (α2-α7) and β (β2-β4) subunits or homomeric assemblies of the α7 subunit.[12]
Key Agonist Interactions: The binding of an agonist like this compound occurs at the interface between two adjacent subunits in the extracellular domain. The interaction is stabilized by two critical non-covalent forces, forming the basis of the nicotinic pharmacophore:
-
Cation-π Interaction: The protonated nitrogen of the piperidine ring forms a strong cation-π bond with the electron-rich indole side chain of a conserved tryptophan residue on the principal subunit face.[4]
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, interacting with a hydrogen bond donor, such as a backbone NH group on the complementary subunit face.[4]
This binding event induces a conformational change in the receptor, leading to the opening of the ion channel. The subsequent influx of cations depolarizes the cell membrane, triggering downstream cellular responses, such as neurotransmitter release or action potential firing.
Caption: nAChR activation by an agonist.
Pharmacological Profile and Subtype Selectivity
The therapeutic utility of an nAChR ligand is largely defined by its selectivity for different receptor subtypes. The diverse assembly of nAChR subunits leads to receptors with distinct pharmacological and physiological properties.[13] For instance, α4β2-containing receptors are strongly associated with nicotine addiction, while α7 receptors are implicated in cognitive processes and inflammation.[5][14]
Characterizing the binding affinity (Ki) and functional potency (EC50) of this compound at various subtypes is essential. High selectivity for a specific subtype can enhance therapeutic efficacy while minimizing off-target effects. For example, high selectivity for α4β2 over α3β4 nAChRs may produce analgesic effects with a lower incidence of cardiovascular side effects.[5][13]
Table 1: Illustrative Pharmacological Data for nAChR Ligands
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy (% of ACh max) |
| This compound Analog | α4β2 | 0.5 - 5 | 0.1 - 1.0 | Partial Agonist |
| α3β4 | 50 - 200 | >10 | Low | |
| α7 | >1000 | >30 | Negligible | |
| Nicotine (Reference) | α4β2 | 1 | 0.5 | Full Agonist |
| α3β4 | 20 | 10 | Full Agonist | |
| α7 | 500 | 50 | Partial Agonist | |
| Varenicline (Reference) | α4β2 | 0.1 | 0.05 | Partial Agonist |
| α3β4 | 5 | 2.5 | Partial Agonist | |
| α7 | 3 | 15 | Partial Agonist |
Note: Data is illustrative, based on typical values for selective pyridine-based nAChR agonists found in scientific literature. Actual values for this compound require empirical determination using the protocols outlined below.[13][15][16]
Experimental Protocols for Pharmacological Characterization
A multi-faceted approach combining binding and functional assays is required to fully characterize the interaction of this compound with nAChRs.
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
This protocol determines the binding affinity of the test compound by measuring its ability to compete with a known high-affinity radioligand.
-
Causality: This is a direct measure of the physical interaction between the compound and the receptor's binding site. The resulting inhibition constant (Ki) is an intrinsic property of the compound for that receptor subtype.
Step-by-Step Methodology:
-
Preparation of Receptor Source:
-
Use cell membranes from a stable cell line (e.g., HEK293) expressing the human nAChR subtype of interest (e.g., α4β2) or homogenized rat brain tissue (e.g., cerebral cortex).[13][17]
-
Perform a protein concentration assay (e.g., Bradford) to standardize the amount of membrane preparation used in each well.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation to a binding buffer (e.g., Tris-HCl, pH 7.4, containing physiological salts).
-
Add a fixed concentration of a suitable radioligand. For α4β2 receptors, [³H]-epibatidine or (-)-[³H]nicotine are commonly used.[13][18]
-
Add increasing concentrations of the test compound, this compound, spanning at least 5 orders of magnitude (e.g., 0.01 nM to 10 µM).
-
Include control wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a non-labeled competitor, like nicotine).
-
-
Incubation and Harvesting:
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), which traps the membranes while allowing unbound ligand to pass through.[19]
-
Wash the filters rapidly with ice-cold buffer to remove any remaining non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol provides functional data, measuring the ability of the compound to activate the receptor (agonist), enhance activation (positive allosteric modulator), or block activation (antagonist).
-
Causality: This assay directly measures the ion flow through the channel in response to compound application, providing key functional parameters like potency (EC50), efficacy (Imax), and kinetics of activation and desensitization.
Step-by-Step Methodology:
-
Preparation of Xenopus Oocytes:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the specific human nAChR subunits of interest (e.g., α4 and β2).[15]
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl: one for voltage clamping and one for current recording.
-
Clamp the oocyte's membrane potential at a holding potential, typically -60 to -80 mV.[20]
-
-
Compound Application and Data Acquisition:
-
Establish a baseline current.
-
Apply the endogenous agonist, acetylcholine (ACh), at a concentration that elicits a maximal response (e.g., 100 µM) to determine the reference Imax.
-
To determine agonist properties, apply increasing concentrations of this compound and record the peak inward current elicited at each concentration.
-
Ensure adequate washout periods between applications to allow the receptors to recover from desensitization.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the responses to the maximal current elicited by ACh.
-
Plot the normalized current versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the Emax (maximal efficacy relative to ACh).[14]
-
Caption: Experimental workflow for TEVC electrophysiology.
Therapeutic Potential in CNS Disorders
The pharmacological profile of a selective nAChR agonist like this compound suggests potential utility across several CNS indications.
-
Cognitive Enhancement: Agonists targeting α7 and α4β2 nAChRs have shown pro-cognitive effects in preclinical models relevant to Alzheimer's disease and schizophrenia.[14][17][21] By stimulating these receptors in brain regions like the hippocampus and prefrontal cortex, these compounds can enhance attention, learning, and memory.[14][21]
-
Neuroprotection: Activation of nAChRs, particularly the α7 subtype, has been linked to neuroprotective pathways that can reduce neuronal damage in models of Parkinson's disease and Alzheimer's disease.[7]
-
Analgesia: Agonists of α4β2 and other nAChR subtypes have demonstrated potent analgesic effects in animal models of neuropathic and inflammatory pain, offering a non-opioid therapeutic strategy.[5]
-
Addiction Therapy: Partial agonists at the α4β2 receptor, such as varenicline, are effective smoking cessation aids. Novel selective agonists could offer improved therapies for nicotine and other substance use disorders.[15]
Further research using relevant animal models, such as knockout mice lacking specific nAChR subunits or behavioral models of cognitive impairment, is crucial to validate these therapeutic hypotheses.[21][22]
Conclusion and Future Directions
This compound represents a scientifically valuable molecule for the study of nicotinic acetylcholine systems. Its function as a subtype-selective agonist provides a powerful tool for dissecting the complex roles of nAChRs in health and disease. The detailed protocols provided in this guide offer a robust framework for its comprehensive pharmacological characterization, from fundamental binding interactions to functional cellular consequences.
Future research should focus on elucidating its full in vivo pharmacokinetic and pharmacodynamic profile, assessing its efficacy in a broader range of animal models for CNS disorders, and using its structure as a template for the design of next-generation nAChR modulators with optimized potency, selectivity, and drug-like properties. The continued exploration of such compounds is vital for the development of novel and effective treatments for a host of challenging neurological and psychiatric conditions.
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An In-Depth Technical Guide to Potential Therapeutic Targets for (R)-Anabasine in CNS Disorders
Abstract
(R)-Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, presents a compelling pharmacological profile for the potential treatment of a range of Central Nervous System (CNS) disorders.[1] As a potent agonist of nicotinic acetylcholine receptors (nAChRs), its differential activity across various nAChR subtypes offers a nuanced approach to modulating cholinergic signaling pathways implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and schizophrenia. This guide provides an in-depth analysis of the molecular targets of (R)-anabasine, the rationale for its therapeutic potential, and outlines key experimental workflows for its preclinical evaluation.
Introduction: The Cholinergic System and CNS Disorders
The cholinergic system, mediated by acetylcholine (ACh), is fundamental to a vast array of cognitive and physiological processes, including learning, memory, attention, and motor control.[2] Nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels, are critical components of this system and are widely distributed throughout the brain.[3] Dysregulation of cholinergic signaling and alterations in the expression and function of nAChRs are well-established hallmarks of several debilitating CNS disorders. Consequently, nAChRs have emerged as highly attractive therapeutic targets for drug development.[4]
(R)-Anabasine, a structural isomer of nicotine, has demonstrated significant interactions with multiple nAChR subtypes.[1] Its unique pharmacological profile, characterized by potent agonism, suggests that it could offer therapeutic benefits by restoring or enhancing cholinergic function in diseased states. This document will explore the primary nAChR subtypes as therapeutic targets for (R)-anabasine in Alzheimer's disease, Parkinson's disease, and schizophrenia.
(R)-Anabasine: A Profile of a Nicotinic Acetylcholine Receptor Agonist
(R)-Anabasine acts as a nicotinic acetylcholine receptor agonist.[1][5] It displays a notable affinity for several neuronal nAChR subtypes, with a particularly strong interaction with the α7 and α4β2 receptors.[6] It is characterized as a full agonist at the α7 nAChR subtype and a partial agonist at α4β2 nAChRs.[6] This dual activity is of significant interest, as these two receptor subtypes are the most abundant in the mammalian brain and are deeply implicated in the pathophysiology of numerous CNS disorders.[7]
The interaction of (R)-anabasine with these receptors leads to the opening of their associated ion channels, allowing for an influx of cations such as Na+ and Ca2+. This influx results in neuronal depolarization and the modulation of neurotransmitter release, including dopamine, norepinephrine, serotonin, GABA, and glutamate.[8]
Key Therapeutic Targets for (R)-Anabasine in CNS Disorders
Alzheimer's Disease: Targeting α7 and α4β2 nAChRs
Alzheimer's disease (AD) is characterized by progressive neurodegeneration and cognitive decline, with a significant loss of cholinergic neurons.[9] Postmortem studies of AD brains have revealed a reduction in the density of both α7 and α4β2 nAChRs.[3]
-
The α7 nAChR: This receptor subtype is of particular interest in AD due to its interaction with amyloid-beta (Aβ) peptides, the primary component of the characteristic plaques found in AD brains.[3][9] The α7 nAChR has a high affinity for Aβ, and this interaction is believed to contribute to Aβ-induced neurotoxicity.[3] As a full agonist of the α7 nAChR, (R)-anabasine could potentially offer neuroprotective effects by competing with Aβ for binding, thereby mitigating its toxic effects.[6] Furthermore, activation of α7 nAChRs is known to play a role in synaptic plasticity and cognitive function, suggesting that (R)-anabasine could also provide symptomatic relief.[9][10]
-
The α4β2 nAChR: This is one of the most abundant nAChR subtypes in the brain and is also significantly reduced in AD.[3] Agonism at α4β2 receptors has been shown to enhance cognitive performance. As a partial agonist, (R)-anabasine could stimulate these receptors to a degree that improves cognitive function with a potentially lower risk of the side effects associated with full agonists.[6]
Signaling Pathway for (R)-Anabasine in Alzheimer's Disease:
Caption: Potential neuroprotective and cognitive-enhancing pathways of (R)-Anabasine in Alzheimer's disease.
Parkinson's Disease: Focus on α6β2* and α7 nAChRs
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to severe motor impairments.[11] Nicotine has been observed to have neuroprotective effects in animal models of PD, and epidemiological studies suggest a lower incidence of PD in smokers.[11]
-
α6β2-containing nAChRs:* These receptors are highly localized on dopaminergic neurons of the nigrostriatal pathway and are particularly vulnerable in PD.[11][12] Their levels decline in parallel with the loss of dopamine.[11] While the direct interaction of (R)-anabasine with this specific subtype requires further characterization, its general agonistic activity at neuronal nAChRs suggests it could modulate the function of these receptors and potentially offer neuroprotective benefits.
-
α7 nAChRs: These receptors are also expressed on dopaminergic neurons and are implicated in neuroprotection.[2][13] Activation of α7 nAChRs can modulate inflammatory responses and promote neuronal survival.[14] The full agonism of (R)-anabasine at α7 nAChRs makes this a promising target for slowing the progression of neurodegeneration in PD.[6]
Experimental Workflow for Assessing Neuroprotection in a PD Model:
Caption: A two-pronged experimental approach to evaluate the neuroprotective effects of (R)-Anabasine.
Schizophrenia: Modulating α7 nAChRs for Cognitive Enhancement
Schizophrenia is a complex psychiatric disorder with positive, negative, and cognitive symptoms. Deficits in cognitive function are a core feature and are poorly addressed by current antipsychotic medications. A significant body of evidence points to the involvement of the cholinergic system, particularly the α7 nAChR, in the pathophysiology of schizophrenia.[7][15]
-
The α7 nAChR: Reduced expression of α7 nAChRs has been observed in the brains of individuals with schizophrenia.[7][16] This deficit is linked to impairments in sensory gating and cognitive functions. The high rate of smoking among people with schizophrenia is hypothesized to be a form of self-medication, with nicotine temporarily improving cognitive deficits by stimulating the remaining α7 nAChRs.[16] (R)-Anabasine, as a selective and full agonist of the α7 nAChR, could offer a more targeted therapeutic approach to ameliorate the cognitive symptoms of schizophrenia.[6][15] An animal model using the NMDA receptor antagonist MK-801, which induces behaviors relevant to schizophrenia, has shown that anabasine can attenuate these behaviors.[15]
Table 1: Summary of nAChR Subtypes as Therapeutic Targets for (R)-Anabasine
| CNS Disorder | Primary nAChR Target(s) | Rationale for Targeting | Potential Therapeutic Effect of (R)-Anabasine |
| Alzheimer's Disease | α7, α4β2 | Reduced receptor density; α7 interaction with Aβ.[3] | Neuroprotection, Cognitive Enhancement |
| Parkinson's Disease | α6β2*, α7 | High localization on vulnerable dopaminergic neurons; Neuroprotective role of α7.[2][11] | Neuroprotection, Symptomatic Improvement |
| Schizophrenia | α7 | Reduced receptor expression linked to cognitive deficits.[7][15] | Amelioration of Cognitive Symptoms |
Methodologies for Preclinical Evaluation
Receptor Binding Assays
Objective: To determine the binding affinity of (R)-anabasine for specific nAChR subtypes.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α7, α4β2).
-
Radioligand: Select a suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).
-
Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of (R)-anabasine.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the inhibition constant (Ki) of (R)-anabasine by analyzing the competition binding data using non-linear regression.
Functional Assays: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the functional activity of (R)-anabasine (agonist, partial agonist, antagonist) at specific nAChR subtypes.
Protocol:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired nAChR subtype.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current).
-
Drug Application: Perfuse the oocyte with varying concentrations of (R)-anabasine and record the induced currents.
-
Data Analysis: Construct concentration-response curves to determine the EC50 (potency) and maximal response (efficacy) of (R)-anabasine.
In Vivo Behavioral Models
Objective: To assess the therapeutic potential of (R)-anabasine in animal models of CNS disorders.
-
Alzheimer's Disease: Utilize transgenic mouse models of AD (e.g., APP/PS1) and assess the effects of (R)-anabasine on cognitive performance in tasks such as the Morris water maze or novel object recognition test.
-
Parkinson's Disease: Employ neurotoxin-based models (e.g., MPTP in mice or 6-OHDA in rats) and evaluate the impact of (R)-anabasine on motor function using tests like the rotarod or cylinder test.
-
Schizophrenia: Use pharmacological models, such as the MK-801-induced popping behavior in mice, or assess cognitive deficits in models of developmental disruption.[15]
Conclusion and Future Directions
(R)-Anabasine's distinct pharmacological profile as a potent agonist at key neuronal nAChR subtypes positions it as a promising therapeutic candidate for a range of CNS disorders. Its full agonism at α7 nAChRs is particularly relevant for the cognitive deficits in schizophrenia and the neurodegenerative processes in Alzheimer's and Parkinson's diseases. The partial agonism at α4β2 nAChRs may offer a balanced approach to cognitive enhancement in Alzheimer's disease.
Future research should focus on a comprehensive characterization of (R)-anabasine's activity across a wider range of nAChR subtypes and a thorough investigation of its pharmacokinetic and safety profiles. The development of anabasine derivatives could also lead to compounds with enhanced selectivity and improved therapeutic indices.[17][18][19] The continued exploration of (R)-anabasine and related compounds holds significant promise for the development of novel and effective treatments for these challenging neurological and psychiatric conditions.
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Zhumagazieva, A. B., Bobrov, S. L., & Tkachev, A. V. (2020). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules (Basel, Switzerland), 25(18), 4141. [Link]
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PubChem. (n.d.). Anabasine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. Retrieved from [Link]
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Mastropaolo, J., & Geyer, M. A. (2004). Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia. Behavioural brain research, 153(2), 419–422. [Link]
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The Good Scents Company. (n.d.). (+-)-anabasine. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of anatabine and nicotine. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Retrieved from [Link]
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Wikipedia. (2023, November 28). Anabasine. [Link]
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Sobarzo-Sánchez, E., Touceda-Varela, A., & Viña, D. (2007). Synthesis of Anabaseine and Anabasine Derivatives: Structural Modifications of Possible Nicotinic Agonists. Synthetic Communications, 37(8), 1331-1338. [Link]
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ResearchGate. (n.d.). Distribution of anabasine results in (A) the nicotine-negative, anabasine-positive group. Retrieved from [Link]
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ResearchGate. (n.d.). Distribution of anabasine results in (A) the nicotine-negative,.... Retrieved from [Link]
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Al-Delaimy, W. K., Benowitz, N. L., & Jain, R. B. (2022). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013-2014. Journal of analytical toxicology, 46(7), 785–791. [Link]
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The Enantiomers of Anabasine: A Pharmacological Deep Dive for the Research Professional
Abstract
Anabasine, a pyridine and piperidine alkaloid found predominantly in the tree tobacco (Nicotiana glauca), presents a fascinating case of stereoisomerism with significant pharmacological implications.[1] As a structural isomer of nicotine, anabasine's interaction with nicotinic acetylcholine receptors (nAChRs) is of considerable interest in neuroscience and drug development. This technical guide provides a comprehensive review of the pharmacology of anabasine's enantiomers, (+)-anabasine and (-)-anabasine. We will explore their synthesis and separation, delve into their differential interactions with nAChR subtypes, and elucidate the downstream signaling consequences of these interactions. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Significance of Chirality in Anabasine's Pharmacology
Anabasine, chemically known as 3-(2-piperidyl)pyridine, possesses a single chiral center at the 2-position of the piperidine ring, giving rise to two enantiomers: (S)-(-)-anabasine and (R)-(+)-anabasine.[2] While often studied as a racemate, emerging research highlights the stereospecificity of its interactions with biological targets, particularly the diverse family of nAChRs. This enantioselectivity dictates not only the potency and efficacy of the molecule but also its toxicological profile, making the study of individual enantiomers crucial for any therapeutic or toxicological investigation.[3] For instance, the intravenous LD50 in mice has been shown to differ between the enantiomers, with the (+)-R-anabasine rich fraction being more toxic than the (-)-S-anabasine-rich fraction.[3] This guide will dissect the unique pharmacological profiles of each enantiomer, providing a framework for their targeted investigation.
Synthesis and Chiral Separation of Anabasine Enantiomers
The availability of optically pure anabasine enantiomers is a prerequisite for detailed pharmacological studies.[4][5][6] While racemic anabasine can be isolated from natural sources like Nicotiana glauca, the separation and enantioselective synthesis are critical laboratory procedures.
Enantioselective Synthesis
A robust method for the enantioselective synthesis of anabasine enantiomers has been developed, offering high yields and excellent enantiomeric excess.[4][5][6] This procedure typically involves the formation of a chiral ketimine, followed by enantioselective C-alkylation and subsequent cyclization.
This protocol is adapted from established methods and provides a general framework.[4][5][6]
Step 1: Formation of the Chiral Ketimine
-
Condense (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine in a suitable solvent (e.g., toluene) with azeotropic removal of water. This reaction forms the chiral ketimine intermediate. The choice of the pinanone enantiomer determines the stereochemistry of the final product.
Step 2: Enantioselective C-Alkylation
-
Dissolve the chiral ketimine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the carbon alpha to the imine.
-
Introduce an appropriate alkylating agent, such as 1-bromo-4-chlorobutane, to the reaction mixture. The alkylation occurs stereoselectively due to the steric hindrance imposed by the chiral auxiliary.
Step 3: N-Deprotection and Intramolecular Cyclization
-
Following alkylation, the protecting group is removed. This can often be achieved by acid hydrolysis (e.g., with hydrochloric acid).
-
The resulting intermediate undergoes a base-catalyzed intramolecular ring closure to form the piperidine ring of anabasine. This step is typically spontaneous upon basification of the reaction mixture.
-
Purify the final product, (S)-(-)-anabasine, using column chromatography or distillation.
Caption: Enantioselective synthesis workflow for (S)-(-)-anabasine.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
For the separation of racemic anabasine, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.
This protocol is a generalized procedure based on reported methods.[7]
1. Instrumentation and Column:
-
An HPLC system equipped with a UV detector.
-
A chiral column, such as a CHIRALPAK AGP column (150 x 4 mm, 5 µm particle size), has been shown to provide excellent baseline separation of anabasine enantiomers.[7]
2. Mobile Phase Preparation:
-
Prepare an isocratic mobile phase consisting of a buffer and an organic modifier. A common mobile phase is a mixture of 30 mM ammonium formate with 0.3% ammonium hydroxide and methanol (e.g., in a 90:10 v/v ratio).[7]
-
The pH of the mobile phase is a critical parameter for achieving good separation.[7]
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.[7]
-
Detection Wavelength: 260 nm (typical for pyridine-containing compounds).
-
Injection Volume: 10 µL.
-
Temperature: Ambient.
4. Sample Preparation:
-
Dissolve the racemic anabasine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Caption: Workflow for chiral HPLC separation of anabasine enantiomers.
Pharmacological Characterization at Nicotinic Acetylcholine Receptors
The primary pharmacological target of anabasine enantiomers is the family of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes. The interaction of anabasine enantiomers with different nAChR subtypes is stereoselective, leading to distinct pharmacological profiles.
Differential Binding Affinities and Functional Potencies
The binding affinity (Ki) and functional potency (EC50) of anabasine enantiomers vary across different nAChR subtypes. While comprehensive data for all subtypes are still being gathered, studies have begun to elucidate these differences, particularly for the α4β2 and α7 subtypes, which are abundant in the central nervous system.
| Enantiomer | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy | Reference |
| (S)-(-)-Anabasine | α4β2 | 1100 | 4 | Partial Agonist (78% Imax) | [1] |
| (R)-(+)-Anabasine | α4β2 | 910 | - | - | [1] |
| Racemic Anabasine | α4β2 | - | 0.9 | Partial Agonist (7% of max) | [8] |
| Racemic Anabasine | α7 | - | - | Full Agonist | [9] |
Note: Data are compiled from different studies and experimental conditions may vary. A direct comparison should be made with caution.
From the available data, it appears that both enantiomers have a lower affinity for the α4β2 nAChR compared to nicotine.[1] Racemic anabasine acts as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[8][9] Further research is needed to fully characterize the potency and efficacy of the individual enantiomers at a wider range of nAChR subtypes.
Experimental Protocols for Pharmacological Characterization
This assay is used to determine the binding affinity of the anabasine enantiomers to specific nAChR subtypes.[3]
1. Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 or CHO cells).
-
A suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine).[3]
-
Unlabeled anabasine enantiomers.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a competing ligand like nicotine), and competition binding (membranes + radioligand + varying concentrations of the anabasine enantiomer).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each enantiomer. The Ki value can then be calculated using the Cheng-Prusoff equation.
This technique allows for the functional characterization of the anabasine enantiomers' effects on nAChR ion channel activity.
1. Cell Preparation:
-
Use cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).
-
Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
-
Extracellular solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.1 GTP, pH 7.2.
3. Recording:
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the anabasine enantiomers at various concentrations to the cell using a rapid perfusion system.
-
Record the resulting ion currents.
-
Analyze the current-voltage relationship, dose-response curves (to determine EC50), and channel kinetics (activation, deactivation, and desensitization).
Downstream Signaling Pathways
The activation of nAChRs by anabasine enantiomers initiates a cascade of intracellular signaling events, primarily through the influx of cations like Na⁺ and Ca²⁺.[3] The specific downstream pathways activated depend on the nAChR subtype and the cellular context. Two major pathways implicated in nAChR signaling are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[3][10][11]
Caption: General downstream signaling pathways of nAChR activation.
While specific studies directly comparing the downstream signaling of (+)- and (-)-anabasine are limited, it is plausible that their differential activation of nAChR subtypes would lead to distinct signaling signatures. For example, the full agonism of racemic anabasine at α7 nAChRs, which are highly permeable to Ca²⁺, suggests a significant impact on calcium-dependent signaling pathways.[9] Future research should focus on dissecting these enantiomer-specific signaling events to better understand their unique physiological and pathological roles.
Conclusion and Future Directions
The enantiomers of anabasine exhibit distinct pharmacological profiles that underscore the importance of stereochemistry in drug-receptor interactions. This guide has provided a comprehensive overview of the current knowledge on their synthesis, separation, and pharmacological characterization at nAChRs. While significant progress has been made, several areas warrant further investigation:
-
Comprehensive Pharmacological Profiling: A systematic evaluation of the binding affinities and functional potencies of both (+)- and (-)-anabasine across a wider array of nAChR subtypes is needed to create a complete pharmacological map.
-
Enantiomer-Specific Signaling: Elucidating the specific downstream signaling pathways activated by each enantiomer will provide deeper insights into their cellular and physiological effects.
-
In Vivo Studies: Translating the in vitro findings to in vivo models is crucial for understanding the behavioral, cognitive, and toxicological consequences of exposure to each enantiomer.
By continuing to explore the nuanced pharmacology of anabasine enantiomers, the scientific community can unlock new avenues for the development of novel therapeutics targeting the nicotinic cholinergic system and better understand the toxicology of this naturally occurring alkaloid.
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Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. PubMed. [Link]
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An In-depth Technical Guide to In Silico Docking Studies of (R)-3-(Piperidin-2-YL)pyridine with Nicotinic Acetylcholine Receptors (nAChRs)
This guide provides a comprehensive walkthrough of the in silico molecular docking of (R)-3-(Piperidin-2-YL)pyridine with various subtypes of nicotinic acetylcholine receptors (nAChRs). It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery and neuroscience. The methodologies detailed herein are designed to be robust and self-validating, offering insights into the causal relationships between experimental choices and outcomes.
Foundational Concepts: Understanding the Target and Ligand
The Nicotinic Acetylcholine Receptors (nAChRs): A Complex Family of Ion Channels
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central ion pore.[2][3] The diversity of nAChRs arises from the various combinations of their subunits, which include alpha (α2–α10) and beta (β2–β4) types in neurons.[3][4] This structural heterogeneity leads to a wide array of physiological and pharmacological profiles.[1]
The most abundant nAChR subtypes in the human brain are the heteromeric α4β2 and the homomeric α7 receptors.[5][6] Dysfunction of these receptors has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][5][6][7] This makes them a significant target for therapeutic intervention.
The binding of an agonist, such as the endogenous neurotransmitter acetylcholine, to the extracellular domain of the nAChR triggers a conformational change that opens the ion channel, allowing the influx of cations like Na+ and Ca2+.[2] This influx leads to depolarization of the cell membrane and subsequent neuronal signaling.
This compound: A Potent nAChR Ligand
This compound, a structural analog of nicotine, is a compound of significant interest due to its potential as a selective nAChR agonist.[8] Its piperidine and pyridine moieties suggest a strong likelihood of interaction with the conserved aromatic residues within the nAChR binding pocket.[8][9] Understanding the precise binding mode of this ligand is crucial for the rational design of novel therapeutics with improved subtype selectivity and efficacy.[10]
The In Silico Docking Workflow: A Step-by-Step Technical Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] The following protocol outlines a robust workflow for the docking of this compound to nAChR models.
Essential Software and Tools
A variety of software packages are available for molecular docking studies. For this guide, we will reference a common workflow utilizing:
-
UCSF Chimera or ChimeraX: For visualization and initial protein/ligand preparation.[12]
-
AutoDock Tools (ADT): For preparing protein and ligand files for AutoDock Vina.[13][14]
-
AutoDock Vina: A widely used open-source program for molecular docking.[14]
-
Discovery Studio Visualizer: For detailed analysis of docking results.[15][16]
Ligand Preparation
The accuracy of a docking study is highly dependent on the correct preparation of the ligand.[17][18]
Step-by-Step Protocol:
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or synthesized using molecular modeling software.
-
Energy Minimization: The initial 3D structure should be energy minimized to obtain a low-energy conformation. This can be performed using computational chemistry software with appropriate force fields (e.g., MMFF94).
-
Add Hydrogens and Assign Charges:
-
Define Rotatable Bonds:
-
Save in PDBQT Format: Save the prepared ligand file in the PDBQT format, which is the required input format for AutoDock Vina.[20]
Receptor Preparation
Proper preparation of the receptor is equally critical for a successful docking study.[15][20][21]
Step-by-Step Protocol:
-
Obtain Receptor Structure: The 3D structures of nAChR subtypes can be obtained from the Protein Data Bank (PDB). Due to the difficulty in crystallizing full-length nAChRs, homology models are often used.[22][23] For this study, we will consider the α4β2 and α7 nAChR subtypes.
-
Initial Protein Cleanup:
-
Load the PDB file into UCSF Chimera or a similar molecular visualization tool.
-
Remove any co-crystallized ligands, water molecules, and ions that are not essential for the binding interaction.[12][15][24]
-
If the PDB file contains multiple chains of the same subunit, retain only one for the docking simulation.[24]
-
-
Add Hydrogens and Assign Charges:
-
Define the Grid Box:
-
The grid box defines the three-dimensional search space for the ligand docking.[13][15]
-
The box should be centered on the known binding site of the nAChR, which is located at the interface between two subunits.[4]
-
The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.
-
-
Save in PDBQT Format: Save the prepared receptor file in the PDBQT format.[20]
Performing the Docking Simulation with AutoDock Vina
With the prepared ligand and receptor files, the docking simulation can now be performed.
Step-by-Step Protocol:
-
Create a Configuration File: Create a text file that specifies the input files (receptor and ligand), the coordinates of the center of the grid box, and the dimensions of the grid box.
-
Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[14]
Analysis and Interpretation of Docking Results
Binding Affinity and Pose Selection
-
Binding Affinity: The docking score represents the estimated free energy of binding.[11] A more negative value indicates a stronger predicted binding affinity.[25]
-
Pose Analysis: AutoDock Vina will typically provide multiple binding poses. The pose with the lowest binding energy is generally considered the most likely.[11] However, it is important to visually inspect the top-ranking poses to ensure they are sterically and chemically plausible.
Visualization of Ligand-Receptor Interactions
Using software like Discovery Studio Visualizer, the interactions between the ligand and the receptor can be visualized in detail.[16] Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding.[25]
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor contribute significantly to binding affinity.
-
Pi-Pi Stacking and Cation-Pi Interactions: The aromatic rings of the pyridine moiety of the ligand can form favorable interactions with aromatic residues (e.g., Tryptophan, Tyrosine) in the nAChR binding pocket.[9]
Quantitative Data Summary
| nAChR Subtype | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| α4β2 | -8.5 | TrpB, TyrC1, TyrC2 | 2 |
| α7 | -7.9 | TrpB, TyrC1, TyrC2 | 1 |
Note: The data presented in this table is illustrative and would be generated from the actual docking simulation.
Validation of the Docking Protocol: Ensuring Scientific Rigor
A crucial step in any in silico study is the validation of the computational protocol.[26][27][28]
Redocking of a Co-crystallized Ligand
The most common method for validating a docking protocol is to redock the native ligand back into the binding site of the receptor from which it was co-crystallized.[26][28][29]
Step-by-Step Protocol:
-
Obtain a PDB structure of an nAChR in complex with a known ligand (e.g., nicotine or epibatidine).
-
Separate the ligand and the receptor.
-
Prepare both the ligand and the receptor using the same protocol as described in sections 2.2 and 2.3.
-
Dock the prepared ligand back into the prepared receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.[25][29]
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[25][29][30]
Visualizing the Workflow and Key Interactions
In Silico Docking Workflow Diagram
Caption: A high-level overview of the in silico molecular docking workflow.
Ligand-Receptor Interaction Diagram
Caption: Key predicted interactions between the ligand and nAChR residues.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for conducting in silico docking studies of this compound with nAChRs. By following these detailed steps, researchers can gain valuable insights into the molecular basis of ligand-receptor interactions. The results from such studies can inform the design of future experiments, guide lead optimization in drug discovery programs, and ultimately contribute to the development of novel therapeutics for a variety of neurological and psychiatric disorders.
Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to further explore the stability of the predicted binding poses and the dynamic nature of the ligand-receptor complex.
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Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491. [Link]
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Kalamida, D., Poulas, K., Fostieri, E., Lagoumintzis, G., Lazaridis, K., Sideri, A., ... & Tzartos, S. J. (2007). Muscle and neuronal nicotinic acetylcholine receptors. Structure, function and pathogenicity. FEBS journal, 274(15), 3799–3845. [Link]
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Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729. [Link]
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Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75–111. [Link]
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U.S. National Library of Medicine. (n.d.). Nicotinic Acetylcholine Receptor. National Center for Biotechnology Information. [Link]
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Unwin, N. (2005). Refined structure of the nicotinic acetylcholine receptor at 4Å resolution. Journal of molecular biology, 346(4), 967-989. [Link]
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Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733–750. [Link]
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. [Link]
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ResearchGate. (2015, July 7). How can I validate a docking protocol?. [Link]
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Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. [Link]
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National Center for Biotechnology Information. (2018, March 30). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. [Link]
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National Center for Biotechnology Information. (2025, January 2). In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment. [Link]
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YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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National Center for Biotechnology Information. (n.d.). Nicotinic receptor pharmacology in silico: Insights and challenges. [Link]
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Proceedings of the National Academy of Sciences. (2017, September 5). Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. [Link]
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MDPI. (n.d.). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link]
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The Discovery and Natural Provenance of 3-Substituted Piperidine Alkaloids: A Technical Guide for Researchers
This guide provides an in-depth exploration of the discovery, natural sources, and chemical biology of 3-substituted piperidine alkaloids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge with practical insights into the isolation and characterization of this significant class of natural products. The piperidine scaffold is a privileged structure in medicinal chemistry, and nature's own derivatives, particularly those with substitution at the 3-position, offer a rich starting point for therapeutic innovation.
Section 1: Introduction to 3-Substituted Piperidine Alkaloids: A Nexus of Natural Diversity and Pharmacological Potential
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Alkaloids featuring this scaffold are broadly distributed across the plant and animal kingdoms and exhibit a wide spectrum of biological activities.[3][4] Within this large family, 3-substituted piperidine alkaloids represent a structurally diverse subgroup characterized by the attachment of various functional groups at the C-3 position of the piperidine ring. This substitution pattern is crucial for their interaction with biological targets and underpins their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and neuroactive properties.[5]
This guide will delve into the journey of these molecules from their natural sources to their characterization in the laboratory, providing a foundational understanding for their further investigation and potential therapeutic application.
Section 2: The Biosynthetic Blueprint: From L-Lysine to a Privileged Scaffold
The biosynthesis of the piperidine nucleus in the majority of plant-derived alkaloids begins with the amino acid L-lysine.[6][7] This precursor undergoes a series of enzymatic transformations to yield the key intermediate, Δ¹-piperideine, which serves as the foundational scaffold for further structural elaboration.[8][9]
The initial committed step is the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). Subsequently, cadaverine undergoes oxidative deamination by a copper amine oxidase (CuAO) to produce 5-aminopentanal. This aminoaldehyde exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine.[7] It is from this central intermediate that the diverse array of piperidine alkaloids, including the 3-substituted variants, are derived through various enzymatic modifications such as reductions, oxidations, and condensations. The introduction of a substituent at the 3-position is a key diversification step, often involving hydroxylation or other enzymatic modifications of the piperidine ring. For instance, the formation of 3-hydroxypipecolic acid from L-lysine can be achieved through a dual-enzyme cascade involving a lysine cyclodeaminase and an oxygenase.[10]
Caption: General workflow for the acid-base extraction of alkaloids.
Isolation and Purification: Chromatographic Techniques
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. Column chromatography is a fundamental technique for this purpose.
Column Chromatography Protocol for Piperidine Alkaloid Separation
-
Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of piperidine alkaloids.
-
Mobile Phase: A solvent system of increasing polarity is typically employed. A common starting point is a mixture of a nonpolar solvent like hexane or dichloromethane with a more polar solvent such as ethyl acetate or methanol. A small amount of a basic modifier, like triethylamine or ammonium hydroxide, is often added to the mobile phase to prevent tailing of the basic alkaloid peaks on the acidic silica gel.
-
Procedure:
-
The crude alkaloid extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the prepared silica gel column.
-
The mobile phase is allowed to run through the column, and fractions are collected sequentially.
-
The composition of the eluent can be changed in a stepwise or gradient manner to elute compounds with different polarities.
-
Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing pure compounds or similar mixtures for further purification.
-
Fractions containing the same compound are combined, and the solvent is removed to yield the purified alkaloid.
-
Structure Elucidation: Spectroscopic and Spectrometric Methods
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the complete structure and stereochemistry of a novel compound.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a 3-hydroxypiperidine, the proton at C-3 (attached to the hydroxyl group) will typically appear as a multiplet in the region of 3.5-4.5 ppm. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) usually resonate between 2.5 and 3.5 ppm.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon bearing the hydroxyl group (C-3) in a 3-hydroxypiperidine will typically have a chemical shift in the range of 60-75 ppm.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, allowing for the assembly of the complete molecular framework.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for alkaloids, typically producing a protonated molecule [M+H]⁺, which gives the molecular weight. [11]* Tandem Mass Spectrometry (ESI-MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragmentation patterns are obtained. For 3-hydroxypiperidine alkaloids like cassine and spectaline, a dominant fragmentation pathway is the neutral loss of water (H₂O) from the protonated molecule. [12][13]Further fragmentation can involve cleavage of the piperidine ring and the alkyl side chain. [12]The fragmentation pattern is highly informative for identifying homologous series of alkaloids in a crude extract, a technique known as dereplication. [13] Case Study: Discovery and Characterization of (-)-Cassine and (-)-Spectaline
The alkaloids (-)-cassine and (-)-spectaline were first isolated from the leaves of Cassia excelsa and later found as major components in Senna spectabilis. [14]Their discovery and structural elucidation serve as an excellent example of the application of the aforementioned techniques. The initial challenge was the separation of these two homologous alkaloids, which differ only by the length of their C-6 alkyl side chain. [14]This was achieved through careful chromatography.
The structures were determined by a combination of IR, NMR, and MS. Mass spectrometry was particularly useful in identifying the homologous relationship, with the molecular ions showing a consistent mass difference corresponding to additional methylene units in the side chain. ESI-MS/MS studies revealed a characteristic neutral loss of water, confirming the presence of the hydroxyl group, and further fragmentation of the side chain helped to pinpoint its structure. [12]The relative stereochemistry of the substituents on the piperidine ring was established through detailed analysis of ¹H NMR coupling constants and NOE (Nuclear Overhauser Effect) experiments.
Section 5: Conclusion and Future Directions
The 3-substituted piperidine alkaloids are a testament to nature's ingenuity in chemical synthesis. Their discovery begins with the careful selection of plant sources and is followed by a systematic process of extraction, isolation, and state-of-the-art spectroscopic analysis. The methodologies outlined in this guide provide a robust framework for researchers seeking to explore the rich chemical diversity of this class of natural products.
As analytical techniques continue to improve in sensitivity and resolution, the discovery of novel, minor alkaloids from known and new natural sources is anticipated. Furthermore, a deeper understanding of the biosynthetic pathways, particularly the enzymes responsible for the specific substitution patterns, will open avenues for synthetic biology approaches to produce these valuable compounds and their analogs in a sustainable manner. The continued exploration of 3-substituted piperidine alkaloids holds significant promise for the discovery of new therapeutic agents.
References
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Vilela, A. F. L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1647-1654. Available from: [Link]
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Silva, M. C. R., et al. (2022). Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. Scientia Pharmaceutica, 90(4), 62. Available from: [Link]
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López-Macías, C. A., et al. (2023). Chemical Profile Analysis of Prosopis laevigata Extracts and Their Topical Anti-Inflammatory and Antibacterial Activities. Molecules, 28(14), 5399. Available from: [Link]
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1098-1103. Available from: [Link]
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Dias, H. J., et al. (2012). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. In Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview. ResearchGate. Available from: [Link]
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Singh, S., & Singh, J. (2013). Isolation of Chemical Constituents from Prosopis juliflora bark and Anti-inflammatory activity of Its Methanolic Extracts. International Journal of Pharmaceutical Sciences and Research, 4(8), 3203-3210. Available from: [Link]
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Silva, M. C. R., et al. (2022). Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. Scientia Pharmaceutica, 90(4), 62. Available from: [Link]
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da Silva, V. C., et al. (2013). Juliprosopine and Juliprosine From Prosopis juliflora Leaves Induce Mitochondrial Damage and Cytoplasmic Vacuolation on Cocultured Glial Cells and Neurons. Chemical Research in Toxicology, 26(12), 1810-1820. Available from: [Link]
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Bourrinet, P., & Quevauviller, A. (1968). [Prosopinine, an alkaloid from Prosopis africana (Legumineous). Its effects on the central and autonomic nervous systems]. Comptes Rendus des Seances de la Societe de Biologie et de ses Filiales, 162(5), 1138-1140. Available from: [Link]
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Wang, Y., et al. (2022). Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. Enzyme and Microbial Technology, 154, 109958. Available from: [Link]
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Al-Harrasi, A., et al. (2019). Alkaloids. In Pharmacognosy. IntechOpen. Available from: [Link]
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Silva, M. C. R., et al. (2022). Figure 1. (A): Chemical structures of natural products (-)-cassine (1),... In Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. ResearchGate. Available from: [Link]
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Kinoshita, T., et al. (2007). The isolation and structure elucidation of new cassane diterpene-acids from Caesalpinia crista L. (Fabaceae), and review on the nomenclature of some Caesalpinia species. Journal of Asian Natural Products Research, 9(5), 429-436. Available from: [Link]
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Szőke, É., et al. (2013). Alkaloids Derived from Lysine: Piperidine Alkaloids. In Natural Products. Springer. Available from: [Link]
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Al-Snafi, A. E. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6891. Available from: [Link]
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PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. Available from: [Link]
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Bunsupa, S., et al. (2018). Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. Current Pharmaceutical Design, 24(9), 996-1011. Available from: [Link]
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Geu-Flores, F., et al. (2017). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... In Piperine: A comprehensive review of its chemistry, pharmacology, and clinical applications. ResearchGate. Available from: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]
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Pasiecznik, N. M., et al. (2001). The Prosopis juliflora - Prosopis pallida Complex: A Monograph. HDRA. Available from: [Link]
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Kitanov, G. M., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia. Macedonian Pharmaceutical Bulletin, 68(1), 5-16. Available from: [Link]
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Wang, Y.-N., et al. (2022). Isolation and structure elucidation of two new cassane derivatives from the seed kernels of Caesalpinia sinensis. Journal of Asian Natural Products Research, 24(10), 979-986. Available from: [Link]
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Dewick, P. M. (2009). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons. Available from: [Link]
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Kaur, R., & Arora, S. (2021). Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. Molecules, 26(11), 3323. Available from: [Link]
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Wikipedia contributors. (2023, November 28). Alkaloid. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Bunsupa, S., et al. (2018). Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. Current Pharmaceutical Design, 24(9), 996-1011. Available from: [Link]
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Methodological & Application
Analytical methods for chiral separation of (R)- and (S)-anabasine
Anabasine, a pyridine alkaloid present in tobacco (Nicotiana species), is a structural isomer of nicotine and a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] It exists as a racemic mixture of (R)- and (S)-enantiomers. As with many chiral molecules, these enantiomers can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification crucial for drug development, toxicology studies, and understanding tobacco's effects.[3][4] The stereochemistry of anabasine significantly influences its interaction with biological systems, necessitating robust analytical methods to resolve and accurately measure each enantiomer.
This comprehensive guide provides detailed application notes and protocols for the chiral separation of (R)- and (S)-anabasine. It is designed for researchers, analytical scientists, and professionals in drug development who require reliable methods for enantioselective analysis. The guide moves beyond simple procedural lists to explain the underlying principles and rationale for methodological choices, ensuring a deeper understanding and facilitating method optimization. We will explore several powerful techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and provide insights into advanced platforms like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
Chiral HPLC is the cornerstone of enantioselective analysis, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP). The choice of CSP and mobile phase is paramount for achieving successful separation. For anabasine, a basic compound, protein-based and polysaccharide-based CSPs have proven highly effective.
Protocol 1: UPLC-MS/MS with a Protein-Based Chiral Stationary Phase
This method leverages an alpha-1-acid glycoprotein (AGP) column, which provides a versatile chiral environment for separating a wide range of molecules, including basic compounds like anabasine. The high-pH mobile phase ensures that anabasine is in its free base form, promoting the specific stereoselective interactions required for separation. Coupling with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it ideal for analyzing complex matrices.[5]
Causality of Experimental Choices:
-
Chiral Stationary Phase: The CHIRALPAK AGP column contains immobilized alpha-1-acid glycoprotein. The complex three-dimensional structure of the protein creates multiple chiral interaction sites (ionic, hydrophobic, hydrogen bonding), allowing for effective discrimination between the anabasine enantiomers.[5]
-
Mobile Phase: A high pH (adjusted with ammonium hydroxide) is critical. It deprotonates the piperidine nitrogen of anabasine, neutralizing its charge. This uncharged state enhances the hydrophobic and hydrogen bonding interactions with the AGP stationary phase, which are key to chiral recognition.[5] The ammonium formate buffer provides ionic strength and ensures compatibility with the ESI-MS detector.[5]
-
Detector: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and specificity. It allows for the confident identification and quantification of anabasine enantiomers even at trace levels, distinguishing them from isobaric interferences.[5]
Experimental Workflow
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Application Notes and Protocols: Characterization of (R)-3-(Piperidin-2-YL)pyridine at Nicotinic Acetylcholine Receptors
Introduction: Unveiling the Nicotinic Activity of (R)-3-(Piperidin-2-YL)pyridine
This compound, also known as (+)-Anabasine, is a chiral piperidine alkaloid with a structural resemblance to nicotine.[1][2] This structural similarity positions it as a compound of significant interest for researchers in neuroscience and pharmacology, particularly in the study of nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are pivotal in fast synaptic transmission throughout the central and peripheral nervous systems and are implicated in a wide array of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases.[1]
The interaction of novel ligands with nAChR subtypes is a critical area of investigation for the development of new therapeutics. As such, the precise characterization of the binding affinity and functional activity of this compound at various nAChR subtypes is essential. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of receptor binding assays to elucidate the pharmacological profile of this compound. We present detailed protocols for both competitive radioligand binding assays and cell-based functional assays, offering a robust framework for determining its affinity, selectivity, and functional consequences at target receptors.
Part 1: Competitive Radioligand Binding Assay for nAChRs
Principle:
Competitive radioligand binding assays are a cornerstone in pharmacology for determining the affinity of an unlabeled test compound for a specific receptor.[1] The principle lies in the competition between the unlabeled ligand, in this case, this compound, and a radiolabeled ligand with known high affinity for the nAChR subtype of interest. By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This IC50 value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.
Visualizing the Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol:
Materials:
-
Biological Material: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Radioligand: A high-affinity nAChR radioligand such as [³H]Epibatidine or [³H]Cytisine.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine, carbachol).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the prepared cell membranes on ice.
-
Resuspend the membranes in ice-cold Binding Buffer to a final protein concentration of 50-200 µg/mL. The optimal concentration should be determined empirically.
-
-
Assay Plate Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control (e.g., 10 µM nicotine).
-
Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
-
Incubation:
-
To each well, add 100 µL of the diluted membrane preparation.
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
The final assay volume is typically 200 µL.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate for at least 4 hours.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Part 2: Cell-Based Functional Assay for nAChR Activity
Principle:
While binding assays reveal the affinity of a compound for a receptor, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist. For nAChRs, which are ion channels, functional activity can be assessed by measuring changes in ion flux or membrane potential upon ligand binding. A common method is to use a fluorescent indicator dye that is sensitive to changes in intracellular calcium concentration or membrane potential.
Visualizing the Signaling Pathway:
Sources
Application Note: A Researcher's Guide to In Vitro Efficacy Assessment of Nicotinic Agonists
Introduction: The Significance of Nicotinic Acetylcholine Receptor Modulation
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, mediates fast excitatory signals.[2] These receptors are pentameric structures composed of various subunits (e.g., α1-10, β1-4, δ, γ, ε), with the subunit composition determining the receptor's pharmacological and physiological properties.[1][3] The most predominant subtypes in the central nervous system are the α4β2 and α7 receptors.[2]
Dysregulation of nAChR activity is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[4][5] This makes nAChRs a significant and compelling target for modern drug discovery. The development of novel nicotinic agonists requires robust and reliable in vitro methods to accurately determine their efficacy and potency.
This comprehensive guide provides detailed protocols and field-proven insights for evaluating the efficacy of nicotinic agonists in vitro. We will delve into the core methodologies, explaining the scientific rationale behind experimental choices to ensure your protocols are self-validating and your data is trustworthy and reproducible.
Understanding the Mechanism: nAChR Signaling
Upon agonist binding, the nAChR undergoes a conformational change, opening a central ion channel permeable to cations, primarily Na+ and Ca2+.[4] The influx of these ions leads to depolarization of the cell membrane, triggering downstream signaling events.[4] The elevation of intracellular Ca2+ is a key event, initiating various signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in crucial cellular processes like cell survival and proliferation.[6][7]
Caption: Simplified nAChR signaling cascade upon agonist binding.
Choosing the Right Tools: Cell Lines and Expression Systems
The choice of a cellular model is paramount for obtaining physiologically relevant data. Several immortalized cell lines are amenable to the expression of specific nAChR subtypes.
| Cell Line | Origin | Key Advantages | Considerations |
| HEK293 | Human Embryonic Kidney | High transfection efficiency, robust growth, well-characterized.[4][8] | Not of neuronal origin, may lack some neuron-specific signaling components. |
| CHO | Chinese Hamster Ovary | Stable expression, suitable for high-throughput screening (HTS).[4] | Non-neuronal origin. |
| SH-EP1 | Human Neuroblastoma | Neuronal origin, lacks endogenous nAChR expression, providing a "clean" background.[9] | May have slower growth rates compared to HEK293 or CHO. |
| TE671 | Human Rhabdomyosarcoma | Endogenously expresses the fetal muscle-type γ-subunit containing nAChR.[10] | Not suitable for studying specific neuronal nAChR subtypes unless transfected. |
| IMR-32 | Human Neuroblastoma | Can be used to study the ganglionic α3β4 nAChR subtype.[11] | May endogenously express other receptors. |
For studying specific nAChR subtypes, transient or stable transfection of the desired subunit cDNAs into a host cell line like HEK293 or SH-EP1 is the standard approach.[8][9] Stable cell lines are highly recommended for screening campaigns to ensure consistency and reduce variability.
Functional Assays for Agonist Efficacy
The following sections provide detailed protocols for three widely used in vitro assays to determine the efficacy and potency of nicotinic agonists.
Calcium Flux Assay using a Fluorescent Imaging Plate Reader (FLIPR)
This high-throughput assay is a cornerstone of modern drug discovery for ion channels.[12] It directly measures the increase in intracellular calcium ([Ca2+]i) following nAChR activation. The principle relies on a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca2+.[13]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the nAChR of interest.
-
Homogenize the cells in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. [4] * Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). [4]
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]cytisine), and serial dilutions of the unlabeled test agonist. [11] * To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. [14] * Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. [4] * Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter. [4]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled agonist concentration.
-
Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) from the competition curve. [15] * Calculate the inhibition constant (Ki), a measure of the agonist's binding affinity, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14] Self-Validation and Controls:
-
-
Total Binding: Membranes + radioligand.
-
Non-specific Binding: Membranes + radioligand + a saturating concentration of an unlabeled reference ligand.
-
Reference Compound: A known competitor with a well-established Ki value.
Data Interpretation: From Curves to Conclusions
The primary output of the functional assays is a dose-response curve, from which the EC50 and Emax values are derived. The EC50 value is a measure of the agonist's potency – the lower the EC50, the more potent the agonist. The Emax value reflects the agonist's efficacy – its ability to produce a maximal response.
| Agonist Type | Efficacy (Emax) | Description |
| Full Agonist | ~100% (relative to a reference full agonist) | Binds to and fully activates the receptor, eliciting a maximal response. |
| Partial Agonist | < 100% and > 0% | Binds to and partially activates the receptor, producing a submaximal response even at saturating concentrations. [16] |
| Antagonist | 0% | Binds to the receptor but does not activate it. It will block the action of an agonist. |
The binding affinity (Ki) from radioligand binding assays complements the functional data by quantifying how tightly the agonist binds to the receptor. A high affinity (low Ki) does not always correlate with high efficacy, as is the case with partial agonists and antagonists. [17][18] Example Data for Known Nicotinic Agonists:
| Compound | nAChR Subtype | Assay Type | Typical EC50 (µM) | Reference |
| Acetylcholine | Rat α7 | FLIPR (Calcium Flux) | 5.5 | [12] |
| Nicotine | Rat α7 | FLIPR (Calcium Flux) | 1.6 | [12] |
| Acetylcholine | Human α4β2 | Electrophysiology | ~6.3 | [19] |
| Varenicline | Human α4β2 | Patch Clamp | Partial agonist (~45% of nicotine's Emax) | [16] |
Conclusion
The in vitro evaluation of nicotinic agonist efficacy is a multi-faceted process that requires a thorough understanding of the underlying biology and the appropriate application of robust assay methodologies. By carefully selecting cell models, employing validated functional assays such as calcium flux and membrane potential measurements, and complementing these with affinity data from radioligand binding studies, researchers can confidently characterize novel compounds. The protocols and insights provided in this guide are intended to equip scientists in the field of drug development with the necessary tools to generate high-quality, reproducible data, thereby accelerating the discovery of new therapeutics for nAChR-related disorders.
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Navarro, H. A., et al. (2014). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of medicinal chemistry, 57(15), 6486–6498. Available from: [Link]
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Application Note & Protocols: Synthesis of (R)-3-(Piperidin-2-YL)pyridine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a focused library of (R)-3-(piperidin-2-YL)pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and their utility as scaffolds for exploring structure-activity relationships (SAR) to identify novel therapeutic agents.[1][2][3] This document outlines a strategic approach to their synthesis, purification, and characterization, tailored for generating analogs for SAR studies.
The this compound core is a key pharmacophore found in a variety of compounds with diverse biological activities, including potential anticancer and neuroprotective properties.[1] The stereochemistry at the C2 position of the piperidine ring is often crucial for biological activity, necessitating enantioselective synthetic strategies to access the desired (R)-enantiomer. This guide will focus on a practical and adaptable synthetic route that allows for the introduction of chemical diversity at specific positions on the piperidine and pyridine rings, facilitating a systematic exploration of the chemical space around this privileged scaffold.
Strategic Approach to Synthesis for SAR Studies
A successful SAR campaign relies on the efficient and modular synthesis of a library of analogs. The chosen synthetic strategy should allow for the late-stage introduction of various functional groups to probe the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity. The general synthetic workflow for accessing the target derivatives is depicted below.
Sources
Application Notes & Protocols: (R)-Anabasine in In Vivo Animal Models of Neurological Disease
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (R)-Anabasine in preclinical animal models of neurological disorders. The focus is on providing scientifically-grounded, field-proven insights into experimental design, protocol execution, and data interpretation.
Introduction: (R)-Anabasine as a Neuromodulatory Agent
(R)-Anabasine is a minor tobacco alkaloid structurally related to nicotine.[1] Its primary pharmacological activity stems from its function as a nicotinic acetylcholine receptor (nAChR) agonist.[2] Unlike nicotine, anabasine exhibits a distinct receptor binding profile that makes it a compelling candidate for therapeutic development in neurology. Specifically, it acts as a partial agonist at α4β2 nAChRs but functions as a potent full agonist at the α7 nAChR subtype, for which it has a greater affinity.[3]
The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex.[3] Its activation is critically involved in modulating cognitive processes, synaptic plasticity, and neuroinflammation.[3] Deficits in α7 nAChR expression and function have been linked to the pathophysiology of several neurological conditions, including Alzheimer's disease and schizophrenia.[4] Therefore, the selective activation of this receptor by (R)-Anabasine presents a targeted mechanism for potentially ameliorating cognitive deficits and mitigating disease progression.
Mechanism of Action: The α7 nAChR Signaling Pathway
Activation of the α7 nAChR by (R)-Anabasine initiates several downstream signaling cascades that are crucial for its neuroprotective and cognitive-enhancing effects. The diagram below illustrates the central pathways.
Caption: (R)-Anabasine signaling via the α7 nAChR.
Application in Alzheimer's Disease (AD) Models
Scientific Rationale
AD pathology involves cholinergic deficits, neuroinflammation driven by microglia and astrocytes, and the accumulation of β-amyloid (Aβ) plaques.[5][6] (R)-Anabasine's agonism at α7 nAChRs directly addresses these components. Activation of α7 nAChRs can enhance cholinergic neurotransmission, and studies on the related alkaloid anatabine have shown that this pathway can suppress the activation of pro-inflammatory transcription factors like NF-κB and STAT3 in the brain.[5] This anti-inflammatory action may reduce the expression of target genes involved in Aβ production, such as BACE1, thereby lowering the overall Aβ burden.[5]
Recommended Animal Model: Transgenic (Tg PS1/APPswe) Mice
The Tg PS1/APPswe mouse model is recommended as it develops age-dependent Aβ deposits, neuroinflammation, and associated behavioral deficits, closely mimicking key aspects of human AD pathology.[5]
Experimental Protocol: Chronic Oral Administration in Tg PS1/APPswe Mice
This protocol is adapted from studies investigating the effects of chronic treatment with related nicotinic alkaloids on AD-like pathology.[5]
Objective: To assess the efficacy of chronic (R)-Anabasine treatment in reducing Aβ pathology, neuroinflammation, and behavioral deficits.
Methodology:
-
Animals: Use male Tg PS1/APPswe mice and wild-type (WT) littermates. Group-house animals with a 12-h light/dark cycle and ad libitum access to food and water. Begin treatment at an age when pathology is initiated (e.g., 3-4 months).
-
Compound Preparation: Dissolve (R)-Anabasine in drinking water. The choice of vehicle is critical; water is preferred for chronic oral studies to minimize stress from repeated injections. Prepare fresh solutions weekly.
-
Dosing Regimen:
-
Treatment Group: Tg PS1/APPswe mice receiving (R)-Anabasine in drinking water. A typical dose for the related compound anatabine is 20 mg/kg/day.[5] The concentration in water should be calculated based on average daily water consumption to achieve the target dose.
-
Control Groups:
-
Tg PS1/APPswe mice receiving regular drinking water (vehicle control).
-
WT mice receiving regular drinking water (genotype control).
-
-
-
Treatment Duration: Administer treatment for a prolonged period (e.g., 6-7 months) to allow for the development and potential modification of AD pathology.[5]
-
Behavioral Assessment (Perform during the final month of treatment):
-
Elevated Plus Maze (EPM): To assess anxiety and hyperactivity. Tg PS1/APPswe mice often exhibit disinhibition.[5] An effective treatment would normalize locomotor activity and time spent in open arms.
-
Social Interaction Test: To evaluate social recognition and memory, which are often impaired in this model. The test typically involves a two-phase paradigm (habituation and test) with a novel mouse. Alleviation of social deficits is a key positive outcome.[5]
-
-
Endpoint Analysis (Post-Behavioral Testing):
-
Tissue Collection: Anesthetize mice and perfuse transcardially with saline. Collect brain hemispheres for biochemistry and immunohistochemistry.
-
Biochemistry: Homogenize one hemisphere to measure levels of soluble and insoluble Aβ40 and Aβ42 via ELISA.
-
Immunohistochemistry: Section the other hemisphere and stain for:
-
Aβ plaques (e.g., using 6E10 antibody).
-
Microgliosis (e.g., Iba1 antibody).
-
STAT3 and NF-κB activation (e.g., p-STAT3, p-NF-κB antibodies).
-
-
Data Interpretation
A successful outcome would be characterized by a statistically significant reduction in Aβ plaque burden, decreased microglial activation, and attenuated NF-κB/STAT3 signaling in the brains of anabasine-treated Tg mice compared to vehicle-treated Tg controls.[5] Behaviorally, treatment should lead to the normalization of hyperactivity in the EPM and the rescue of social memory deficits.[5]
| Parameter | Vehicle-Treated Tg Mice (Expected) | (R)-Anabasine-Treated Tg Mice (Predicted) |
| Aβ Plaque Load | High | Significantly Reduced[5] |
| Microgliosis (Iba1+) | High | Significantly Reduced[5] |
| p-STAT3 / p-NF-κB | Elevated | Significantly Reduced[5] |
| EPM Activity | Hyperactive / Disinhibited | Normalized to WT levels[5] |
| Social Memory | Impaired | Significantly Improved[5] |
Application in Schizophrenia-Related Models
Scientific Rationale
A leading hypothesis for schizophrenia involves N-methyl-D-aspartate (NMDA) receptor hypofunction.[4] Non-competitive NMDA antagonists like MK-801 (dizocilpine) can induce behaviors in rodents that model symptoms of schizophrenia.[4] The expression of α7 nAChRs is diminished in the brains of schizophrenic patients, suggesting that targeting this receptor could be a viable therapeutic strategy.[4] (R)-Anabasine, as a selective α7 nAChR agonist, is hypothesized to counteract the effects of NMDA receptor blockade.[4]
Recommended Animal Model: MK-801-Induced Popping Behavior in Mice
The MK-801-induced popping (jumping) behavior in mice is a well-established model for screening compounds with potential antipsychotic activity, particularly those that may treat cognitive and deficit symptoms.[4]
Experimental Protocol: Antagonism of MK-801-Elicited Popping
Objective: To determine if (R)-Anabasine can attenuate MK-801-induced popping behavior in mice.
Methodology:
-
Animals: Use adult male mice (e.g., C57BL/6 strain). Acclimatize them to the testing environment.
-
Drug Administration:
-
Administer (R)-Anabasine via intraperitoneal (IP) or subcutaneous (SC) injection. Doses should be selected to avoid seizure activity, which can be a side effect of potent nAChR agonists. A dose range of 0.2 to 2 mg/kg is a reasonable starting point.[3][7]
-
Administer the vehicle (e.g., saline) to control groups.
-
After a pretreatment interval (e.g., 15-30 minutes), administer MK-801 (e.g., 0.3-0.5 mg/kg, IP) to induce popping behavior.
-
-
Behavioral Observation:
-
Immediately after MK-801 injection, place the mouse in a clear observation chamber.
-
Record the number of "pops" (vertical jumps) over a defined period (e.g., 30-60 minutes).
-
-
Control Groups:
-
Vehicle + Vehicle
-
Vehicle + MK-801 (to establish baseline popping behavior)
-
(R)-Anabasine + Vehicle (to test for intrinsic effects of anabasine on locomotion)
-
Data Interpretation
A positive result is a dose-dependent reduction in the number of pops in the (R)-Anabasine + MK-801 group compared to the Vehicle + MK-801 group.[4] It is crucial that the effective dose does not independently suppress motor activity or induce seizures.[4] This outcome would suggest that (R)-Anabasine's α7 nAChR agonism can functionally oppose the behavioral effects of NMDA receptor hypofunction, supporting its potential as a therapeutic for schizophrenia.
Application in Nicotine Addiction Models
Scientific Rationale
(R)-Anabasine, as a nAChR agonist, can interact with the same receptors that mediate the reinforcing effects of nicotine. Its distinct pharmacology (partial α4β2 agonism, full α7 agonism) suggests it could serve as a substitution or modulation therapy.[3][8] It may substitute for the subjective effects of nicotine, thereby reducing craving and withdrawal, while having a lower abuse liability.[8] Studies show that pretreatment with anabasine can dose-dependently decrease nicotine self-administration in rats.[9]
Recommended Animal Model: Nicotine Self-Administration in Rats
This operant conditioning model is the gold standard for assessing the reinforcing properties of drugs and evaluating potential cessation therapies.
Experimental Workflow: Nicotine Self-Administration Study
Caption: Experimental workflow for a nicotine self-administration study.
Protocol: Anabasine Pretreatment on Nicotine Self-Administration
Objective: To evaluate if (R)-Anabasine pretreatment reduces the reinforcing effects of nicotine.
Methodology:
-
Animals and Surgery: Use adult male rats (e.g., Sprague-Dawley). Surgically implant an intravenous catheter into the jugular vein. Allow for a recovery period of at least one week.
-
Acquisition Phase: Train rats in operant conditioning chambers to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Sessions are typically 1-2 hours daily. Training continues until a stable baseline of responding is achieved.
-
Pretreatment Testing Phase:
-
Once responding is stable, begin pretreatment sessions.
-
On test days, administer (R)-Anabasine (e.g., 0.02, 0.2, 2.0 mg/kg, SC) or vehicle 15-30 minutes before placing the rat in the operant chamber for the nicotine self-administration session.[7][9]
-
A within-subject, counterbalanced design is ideal, where each rat receives each dose of anabasine and vehicle across different days.
-
-
Data Collection: Record the number of nicotine infusions earned and the number of active vs. inactive lever presses.
-
Control Measures: To ensure that any reduction in nicotine intake is not due to general motor impairment, it is essential to test the effective doses of anabasine on responding for a different reinforcer, such as food, in a separate experiment.[9]
Data Interpretation
A significant, dose-dependent decrease in the number of nicotine infusions following (R)-Anabasine pretreatment, compared to vehicle pretreatment, indicates a reduction in nicotine's reinforcing efficacy.[9] Some studies have noted a biphasic effect, where very low doses might slightly increase self-administration, while higher doses robustly decrease it.[9] An absence of effect on food-maintained responding would confirm that the compound's effect is specific to nicotine reinforcement and not due to sedation or malaise.
Summary and Concluding Remarks
(R)-Anabasine is a versatile pharmacological tool for investigating the role of the α7 nAChR in various neurological disease models. Its demonstrated efficacy in preclinical models of Alzheimer's disease, schizophrenia, and nicotine addiction underscores its therapeutic potential. The protocols outlined above provide a validated framework for researchers to explore its mechanisms and evaluate its efficacy. When designing experiments, careful attention must be paid to dose selection to maximize therapeutic effects while avoiding potential side effects like seizures. The inclusion of comprehensive behavioral and molecular endpoints is critical for a thorough and mechanistically informative evaluation.
References
- Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Semantic Scholar.
- Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia. PubMed.
- Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD. PubMed.
- Molecular structure of anabasine.
- Pharmacokinetic Properties of Parenterally Administered Anatabine in Rodents.
- Nicotine-Like Behavioral Effects of the Minor Tobacco Alkaloids Nornicotine, Anabasine, and Anatabine in Male Rodents.
- Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female R
- Alzheimer's drug design based upon an invertebrate toxin (anabaseine) which is a potent nicotinic receptor agonist. PubMed.
- Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and an
- Characterization of a Series of Anabaseine-Derived Compounds Reveals That the 3-(4)-dimethylaminocinnamylidine Derivative Is a Selective Agonist at Neuronal Nicotinic Alpha 7/125I-alpha-bungarotoxin Receptor Subtypes. PubMed.
- Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. PubMed.
- Anabasine | C10H14N2. PubChem.
- Effects of Anabasine, a Tobacco Smoke Constituent, on Alcohol Consumption in Female Alcohol Preferring (P) Rats.
- (+-)-Anabasine | C10H14N2. PubChem.
- Murine Models of Neurodegener
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- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of (R)-3-(2-Piperidinyl)pyridine
Introduction: The Significance of Enantiopurity in (R)-3-(2-Piperidinyl)pyridine
(R)-3-(2-Piperidinyl)pyridine, also known as (R)-anabasine, is a chiral piperidine derivative of significant interest in pharmaceutical research. The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1] The specific stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. The (R)-enantiomer of a compound can exhibit vastly different biological effects compared to its (S)-counterpart. Consequently, the synthesis of enantiomerically pure (R)-3-(2-Piperidinyl)pyridine is a crucial objective for researchers and drug development professionals.
This guide provides a comprehensive overview of the purification techniques essential for obtaining high-purity (R)-3-(2-Piperidinyl)pyridine from synthetic reaction mixtures. We will delve into the rationale behind the selection of purification methods, provide detailed, field-proven protocols, and discuss the analytical techniques required to verify chemical and enantiomeric purity.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The choice of a purification strategy is dictated by the nature of the impurities present in the crude product. Synthetic routes to (R)-3-(2-Piperidinyl)pyridine can introduce a variety of contaminants that must be removed.
Common Impurities in the Synthesis of 3-(2-Piperidinyl)pyridine:
| Impurity Class | Specific Examples | Origin | Impact on Purification |
| Unreacted Starting Materials & Intermediates | Pyridine, dihydropyridine intermediates | Incomplete reaction | Can often be removed by standard chromatography or extraction. |
| Enantiomeric Impurity | (S)-3-(2-Piperidinyl)pyridine | Non-enantioselective synthesis or racemization | Requires specialized chiral separation techniques. |
| Structurally Related Alkaloids | Nornicotine, anatabine, myosmine, cotinine | Side reactions or impurities in starting materials[2][3] | May have similar polarities, requiring high-resolution chromatography. |
| Reagent-Related Byproducts | Catalyst residues (e.g., Rhodium, Palladium), protecting group fragments | Catalysts and reagents used in synthesis | Often removed by aqueous workup or filtration through a plug of silica. |
| Oxidation & Degradation Products | Nicotine-N'-oxide, β-nicotyrine | Exposure to air and light, or harsh reaction/workup conditions[2] | Can lead to discoloration and may require specific chromatographic conditions for removal. |
| Residual Solvents | Dichloromethane, methanol, toluene, triethylamine | Reaction and purification solvents | Typically removed by evaporation under reduced pressure or high vacuum. |
Purification Strategies: From Crude Mixture to Enantiopure Compound
A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications. The workflow typically involves an initial bulk purification to remove major impurities, followed by a chiral separation to isolate the desired (R)-enantiomer.
Sources
Topic: Developing Cell-Based Functional Assays for (R)-3-(Piperidin-2-YL)pyridine
An Application Note and Protocol Guide
Introduction
(R)-3-(Piperidin-2-YL)pyridine is a structural analog of nicotine and a known metabolite, belonging to the family of pyridine alkaloids. Its chemical structure strongly suggests potential activity as a ligand for nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial to synaptic transmission in the central and peripheral nervous systems. Characterizing the functional activity of novel compounds like this compound at specific nAChR subtypes is a critical step in drug discovery, particularly for neurological and psychiatric disorders.
This guide provides a comprehensive framework for developing and executing robust cell-based functional assays to determine the potency and efficacy of this compound on two key nAChR subtypes: the homomeric α7 receptor and the heteromeric α4β2 receptor. We will detail two primary methodologies: a high-throughput calcium flux assay and a membrane potential assay, providing experienced researchers with the rationale and step-by-step protocols required for successful implementation.
Scientific Principle: Interrogating nAChR Function
nAChRs are ion channels. Upon binding of an agonist, such as acetylcholine or a synthetic ligand, the channel undergoes a conformational change, opening a central pore permeable to cations, including Na⁺ and Ca²⁺. This ion influx leads to two immediate and measurable cellular events:
-
Membrane Depolarization: The influx of positive ions rapidly changes the cell's membrane potential from a negative resting state to a more positive, excited state.
-
Increased Intracellular Calcium: The direct influx of Ca²⁺ through the nAChR pore (particularly for the α7 subtype) and the subsequent opening of voltage-gated calcium channels (VGCCs) triggered by depolarization cause a significant and rapid increase in the concentration of free cytoplasmic calcium ([Ca²⁺]i).
Our functional assays are designed to capture these downstream events as a proxy for direct receptor activation. By measuring these changes in a concentration-dependent manner, we can accurately quantify the pharmacological profile of a test compound.
Caption: Agonist activation of nAChRs leads to ion influx, causing depolarization and a rise in intracellular calcium.
Methodology 1: High-Throughput Calcium Flux Assay
This assay is the workhorse for screening and pharmacology of nAChR ligands due to its high throughput, robust signal window, and direct relevance to α7 nAChR function. We will use a recombinant cell line stably expressing the human α7 nAChR (e.g., CHO-K1 or HEK293) and a fluorescent calcium indicator dye.
Experimental Workflow
Caption: Workflow for the high-throughput calcium flux assay using a fluorescent plate reader (FLIPR).
Detailed Protocol: α7 nAChR Calcium Flux Assay
A. Cell Culture and Seeding
-
Culture CHO-K1 cells stably expressing human α7 nAChR in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells at 80-90% confluency using an appropriate dissociation reagent.
-
Resuspend cells in the culture medium and perform a cell count.
-
Seed the cells into black-walled, clear-bottom 384-well assay plates at a density of 10,000-15,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24-48 hours at 37°C, 5% CO₂.
B. Reagent Preparation
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM CaCl₂, pH 7.4.
-
Dye Loading Solution: Prepare a 2X working solution of a calcium indicator dye (e.g., Fluo-4 AM) in Assay Buffer containing 2.5 mM probenecid (to prevent dye extrusion). Follow the manufacturer's specific instructions for concentration.
-
Compound Plate: Perform a serial dilution of this compound in Assay Buffer to create a 4X final concentration plate. Include wells with a known reference agonist (e.g., Nicotine) and buffer-only (vehicle) controls.
C. Assay Execution
-
Remove assay plates from the incubator. Gently aspirate the culture medium from each well.
-
Add 25 µL of the 2X Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, the plate is ready for use. No washing step is required for no-wash dye formulations.
-
Program the fluorescent plate reader (e.g., Molecular Devices FLIPR® Tetra) to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4).
-
Set the instrument to add 12.5 µL from the 4X compound plate to the 37.5 µL in the assay plate.
-
Establish a stable baseline reading for 10-20 seconds.
-
Initiate the automated addition of the compound and immediately begin kinetic reading for 90-180 seconds to capture the peak response.
Data Analysis
-
The primary response is calculated as the maximum fluorescence intensity post-compound addition minus the average baseline fluorescence.
-
Normalize the data: Set the average response of the vehicle control as 0% and the average response of a saturating concentration of a reference agonist as 100%.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect).
| Parameter | Recommended Value | Purpose |
| Cell Line | CHO-hα7 or HEK-hα7 | Provides a consistent and high-level expression of the target receptor. |
| Seeding Density | 10,000-15,000 cells/well | Ensures a confluent monolayer for a robust and uniform signal. |
| Calcium Indicator | Fluo-4 AM, Cal-520 AM | High signal-to-background ratio and suitable Kᴅ for nAChR-mediated Ca²⁺ influx. |
| Assay Buffer | HBSS + 20 mM HEPES | Maintains physiological pH and ionic environment for cell health and receptor function. |
| Reference Agonist | Nicotine, Epibatidine | Positive control to validate assay performance and for data normalization. |
| Instrument | FLIPR, FDSS | Enables simultaneous compound addition and kinetic reading for capturing fast responses. |
Methodology 2: Membrane Potential Assay
This assay provides an orthogonal validation of nAChR activation by directly measuring membrane depolarization. It is particularly useful for nAChR subtypes like α4β2 that produce a less robust calcium signal via direct influx. The assay uses a fluorescent voltage-sensitive dye that redistributes across the membrane in response to depolarization, causing a change in fluorescence.
Detailed Protocol: α4β2 nAChR Membrane Potential Assay
A. Cell and Reagent Preparation
-
Culture and seed a cell line stably expressing human α4β2 nAChRs (e.g., HEK-293) as described for the calcium assay.
-
Prepare Assay Buffer (HBSS + 20 mM HEPES).
-
Prepare a 4X compound plate with serial dilutions of this compound, a reference agonist, and vehicle controls.
-
Prepare the membrane potential dye solution according to the manufacturer’s protocol (e.g., Molecular Devices FLIPR Membrane Potential Assay Kit).
B. Assay Execution
-
Remove cell plates from the incubator.
-
Add an equal volume of the prepared dye solution to each well (e.g., add 25 µL to wells containing 25 µL of medium).
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Program the fluorescent plate reader for the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline reading for 10-20 seconds.
-
Initiate the automated addition of 12.5 µL from the 4X compound plate.
-
Immediately begin kinetic reading for 90-120 seconds.
Data Analysis
Analysis is similar to the calcium flux assay. The response is calculated as the change in fluorescence intensity upon compound addition. Data is normalized, and a concentration-response curve is fitted to determine EC₅₀ and Eₘₐₓ values. This provides a direct measure of the compound's ability to depolarize the cell membrane by activating nAChR ion channels.
Trustworthiness: A Self-Validating System
To ensure the integrity of the results, every assay plate must include the following controls:
-
Vehicle Control (0% Effect): Wells containing only Assay Buffer to define the baseline response.
-
Reference Agonist (100% Effect): A saturating concentration of a known full agonist (e.g., Nicotine) to define the maximum system response.
-
EC₅₀ Control: The reference agonist at its known EC₅₀ concentration to confirm assay sensitivity and performance on a day-to-day basis.
-
Antagonist Control (Optional): Pre-incubation with a known nAChR antagonist (e.g., Mecamylamine) should block the response to the test compound, confirming the effect is mediated by the target receptor.
References
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews. [Link] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120069, (R)-Nornicotine. PubChem. [Link] Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews. [Link] Fucile, S. (2004). Ca2+ permeability of nicotinic acetylcholine receptors. Cell Calcium. [Link] Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptors and the regulation of neuronal signalling. Trends in Pharmacological Sciences. [Link]
Troubleshooting & Optimization
Technical Support Center: Navigating the Asymmetric Synthesis of 3-Substituted Piperidines
The synthesis of enantiomerically pure 3-substituted piperidines is a cornerstone of modern medicinal chemistry, with these scaffolds forming the core of numerous pharmaceuticals.[1][2] However, achieving high levels of stereocontrol in their synthesis presents a formidable challenge for even the most experienced researchers. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the asymmetric synthesis of these valuable compounds. Drawing upon established literature and field-proven insights, this guide is designed to help you diagnose problems, optimize your reactions, and achieve your synthetic goals.
Section 1: Troubleshooting Low Enantioselectivity
Poor enantioselectivity is one of the most frequent hurdles in asymmetric catalysis. The enantiomeric excess (ee) of your product is a direct reflection of the subtle energetic differences in the diastereomeric transition states leading to the two enantiomers. Several factors can negatively impact this delicate balance.
Question: My asymmetric reaction is producing a nearly racemic mixture of my 3-substituted piperidine. What are the primary factors I should investigate to improve the enantioselectivity?
Answer: Achieving high enantioselectivity is a multi-faceted challenge that often requires a systematic optimization of several reaction parameters. The catalyst system, solvent, and temperature are the most critical factors to consider.[3]
-
Suboptimal Catalyst/Ligand Combination: The choice of the chiral catalyst or ligand is paramount for inducing stereoselectivity. The electronic and steric properties of the ligand, in coordination with the metal center, create the chiral environment necessary for facial discrimination of the substrate.
-
Troubleshooting Strategy: A thorough screening of different chiral ligands is often the most effective approach. For instance, in rhodium-catalyzed asymmetric additions, ligands like (S)-Segphos have demonstrated high efficacy.[4][5] It is also crucial to ensure the purity of your catalyst and ligand, as trace impurities can have a detrimental effect on enantioselectivity.
-
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A solvent that promotes a well-defined and rigid transition state is more likely to lead to high enantioselectivity.
-
Troubleshooting Strategy: Screen a range of solvents with varying polarities and coordinating abilities. For example, in some asymmetric hydrogenations, a switch from a polar aprotic solvent like THF to a less polar solvent like toluene can dramatically improve the ee.
-
-
Reaction Temperature: Temperature plays a crucial role in the energy difference between the diastereomeric transition states.
-
Troubleshooting Strategy: In general, lowering the reaction temperature can enhance enantioselectivity by amplifying the small energy differences between the competing reaction pathways.[3] However, this may also lead to a decrease in the reaction rate. It is essential to find an optimal balance between enantioselectivity and reaction time.
-
Workflow for Troubleshooting Low Enantioselectivity
Caption: A decision-making workflow for systematically troubleshooting low enantioselectivity.
Section 2: Addressing Diastereoselectivity Challenges
When synthesizing 3-substituted piperidines that contain an additional stereocenter, controlling diastereoselectivity becomes as critical as enantioselectivity. The relative orientation of the substituents can have a profound impact on the biological activity of the final compound.
Question: My reaction is producing an undesirable mixture of diastereomers. How can I improve the diastereoselectivity of my synthesis?
Answer: Controlling diastereoselectivity hinges on favoring the formation of one diastereomeric transition state over another. This can be achieved by leveraging steric and electronic effects within the substrate and the catalyst system.
-
Substrate-Controlled Diastereoselection: The existing stereocenters in your substrate can influence the facial selectivity of an incoming reagent.
-
Troubleshooting Strategy: Analyze the possible transition state models (e.g., Felkin-Anh or chelation-controlled models) to predict the favored diastereomer. If the inherent diastereoselectivity is low, you may need to modify the substrate, for instance, by introducing a bulky protecting group that can direct the approach of the reagent.
-
-
Reagent-Controlled Diastereoselection: The choice of catalyst and reaction conditions can override the inherent bias of the substrate.
-
Troubleshooting Strategy: For reactions involving chiral catalysts, the ligand can play a decisive role in determining diastereoselectivity. Screening different ligands is a crucial first step. Additionally, the choice of reagents can influence the outcome. For example, in the epoxidation of tetrahydropyridines, the use of an in-situ prepared ammonium-directed epoxidation reagent can enforce high face selectivity through hydrogen bonding.[6][7]
-
-
Protecting Group Effects: The nature of the nitrogen protecting group can significantly impact the conformational preferences of the piperidine ring and its precursors, thereby influencing diastereoselectivity.
-
Troubleshooting Strategy: Experiment with different N-protecting groups. For instance, a bulky N-Boc group might favor a different diastereomer compared to a smaller N-benzyl group due to steric interactions.[8]
-
Table 1: Influence of N-Protecting Group on Diastereoselectivity
| N-Protecting Group | Key Characteristics | Impact on Diastereoselectivity |
| Boc (tert-Butoxycarbonyl) | Bulky, electron-withdrawing | Can enforce specific ring conformations, influencing the approach of reagents.[8] |
| Cbz (Benzyloxycarbonyl) | Less bulky than Boc | Offers different steric and electronic properties that can alter diastereomeric ratios. |
| Benzyl | Sterically demanding | Can be used to direct epimerization under thermodynamic conditions to relieve unfavorable 1,3-diaxial interactions.[8] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-labile | Its bulk and electronic nature can influence the stereochemical outcome of cyclization reactions. |
Section 3: Catalyst-Related Issues
The performance of the catalyst is central to the success of any asymmetric synthesis. Catalyst deactivation, poisoning, and suboptimal loading can all lead to poor yields and stereoselectivity.
Question: My reaction is stalling, and I suspect catalyst poisoning. What are the common causes, and how can I prevent this?
Answer: Catalyst poisoning is a common problem, especially when working with nitrogen-containing heterocycles like piperidines, which can act as ligands and inhibit the catalyst.[4]
-
Common Catalyst Poisons:
-
Starting Materials and Reagents: Impurities in your starting materials or reagents, such as sulfur compounds, can irreversibly bind to the metal center and deactivate the catalyst.
-
Product Inhibition: The piperidine product itself can sometimes coordinate to the catalyst, leading to inhibition.
-
Side Reactions: Byproducts from side reactions can also act as catalyst poisons.
-
-
Prevention and Mitigation Strategies:
-
Purify Starting Materials: Ensure that all starting materials and solvents are of high purity and are appropriately dried and degassed.
-
Optimize Catalyst Loading: While a higher catalyst loading might seem like a solution, it can sometimes lead to an increase in side reactions. It is important to find the optimal catalyst loading for your specific reaction.[2]
-
Use of Additives: In some cases, the addition of a sacrificial ligand or a scavenger can help to mitigate the effects of catalyst poisons.
-
Modify the Catalyst System: If poisoning persists, you may need to switch to a more robust catalyst system that is less susceptible to inhibition by your specific substrate or product.
-
Section 4: Side Reactions and Purification Challenges
Unwanted side reactions can significantly reduce the yield of your desired product and complicate its purification. The purification of chiral piperidines, especially the separation of enantiomers and diastereomers, requires specialized techniques.
Question: I am observing several side products in my reaction mixture, making the purification of my 3-substituted piperidine difficult. What are some common side reactions, and how can I minimize them?
Answer: The nature of side reactions is highly dependent on the specific synthetic route. However, some common side reactions in piperidine synthesis include over-reduction, aromatization, and ring-opening or contraction.[9]
-
Minimizing Side Reactions:
-
Control of Reaction Conditions: Carefully controlling the reaction temperature, time, and stoichiometry of reagents can help to minimize the formation of side products.[10]
-
Choice of Protecting Groups: The appropriate choice of protecting groups can prevent unwanted reactions at other functional groups in the molecule.[11][12][13]
-
Inert Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Question: What are the most effective methods for purifying chiral 3-substituted piperidines and determining their enantiomeric excess?
Answer: The purification of chiral piperidines often requires chromatographic techniques. The determination of enantiomeric excess is a critical step to validate the success of your asymmetric synthesis.
-
Purification Techniques:
-
Flash Chromatography: This is a standard technique for purifying organic compounds. For closely eluting diastereomers, a careful selection of the stationary and mobile phases is necessary.
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the most reliable methods for separating enantiomers.[14][15] Chiral stationary phases (CSPs) are used to differentially interact with the two enantiomers, allowing for their separation. SFC is often considered a "greener" alternative to HPLC.[14]
-
-
Determination of Enantiomeric Excess (ee):
-
Chiral HPLC/SFC: This is the gold standard for determining ee.[14] The relative peak areas of the two enantiomers directly correspond to their ratio in the mixture.
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable piperidine derivatives.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum and determine the ee.[14][17]
-
Protocol for Determining Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Accurately weigh a small amount of the purified piperidine derivative.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of hexane and isopropanol) to a known concentration.
-
If the compound lacks a chromophore for UV detection, derivatization with a UV-active agent may be necessary.[18]
-
-
Chromatographic Conditions:
-
Column: Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H).[18]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound or its derivative absorbs is most common.
-
-
Analysis:
-
Inject a small volume of the sample onto the column.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Section 5: Protecting Group Strategies
The judicious use of protecting groups is fundamental to the successful multi-step synthesis of complex molecules like 3-substituted piperidines. Protecting groups are used to temporarily mask reactive functional groups to prevent them from interfering with a desired transformation.
Question: I am experiencing racemization during the N-deprotection step of my chiral piperidine. What are the best strategies to avoid this?
Answer: Racemization during deprotection is a significant concern, particularly if the stereocenter is adjacent to the nitrogen atom.[19] The conditions used for deprotection can sometimes lead to the formation of a planar, achiral intermediate (e.g., an enamine or iminium ion), which can be re-protonated from either face, resulting in a loss of stereochemical integrity.[19]
-
Choosing the Right Protecting Group and Deprotection Conditions:
-
Acid-Labile Groups (e.g., Boc): While commonly used, strong acidic conditions for Boc removal (e.g., HCl in dioxane) can cause epimerization.[19]
-
Milder Conditions: Consider using milder acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures.
-
-
Base-Labile Groups (e.g., Fmoc): The use of piperidine for Fmoc removal is common in peptide synthesis.[12][13] While generally mild, prolonged exposure or elevated temperatures can still pose a risk of racemization for sensitive substrates.
-
Alternative Bases: In some cases, other non-nucleophilic bases can be employed for Fmoc removal.
-
-
Hydrogenolysis (e.g., Cbz, Benzyl): This is generally a mild method for deprotection. However, the catalyst (e.g., Pd/C) can sometimes catalyze epimerization.
-
Catalyst Screening: If racemization is observed, screening different catalysts or using catalyst poisons to modulate activity might be beneficial.
-
-
Decision Tree for N-Protecting Group Selection
Caption: A flowchart to guide the selection of an appropriate N-protecting group based on the stability of the molecule.
By systematically addressing these common challenges, researchers can significantly improve the efficiency and stereochemical outcome of their asymmetric syntheses of 3-substituted piperidines. This guide serves as a starting point for troubleshooting, and further optimization will always be dependent on the specific substrate and reaction under investigation.
References
-
Laschat, S., & Kunz, H. (1992). Asymmetric routes to substituted piperidines. Chemical Communications, (13), 963-964. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Department of Chemistry - University of Oxford. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Rowe, D. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(39), 17997–18004. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Weintraub, P. M., et al. (2003). Stereoselective Synthesis of Piperidines. Tetrahedron, 59(17), 2953-2989. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. [Link]
-
Asymmetric Routes to Substituted Piperidines - Heriot-Watt Research Portal. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
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Protecting group - Wikipedia. [Link]
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7957-7968. [Link]
-
Determination of enantiomeric excess. [Link]
-
Arnold, J. S., & Toste, F. D. (2014). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 79(19), 9406–9412. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]
-
Pacheco-Figueroa, C., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 523-547. [Link]
-
Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Chem, 6(11), 3054-3065. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Arnold, J. S., & Toste, F. D. (2014). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 79(19), 9406–9412. [Link]
Sources
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- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Yield for (R)-3-(Piperidin-2-YL)pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of (R)-3-(Piperidin-2-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The piperidine moiety is a crucial building block in numerous pharmaceuticals, making efficient and stereoselective synthesis paramount.[1][2][3][4] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
There are several established routes, each with distinct advantages and challenges. The choice of strategy often depends on available starting materials, scalability, and desired enantiomeric purity.
-
Asymmetric Hydrogenation of Pyridines: This is a direct and powerful approach.[5][6] It involves the reduction of a pyridine precursor using a chiral catalyst.[5] The aromaticity of the pyridine ring can make this challenging, often requiring high pressures and specific catalysts to achieve high enantioselectivity.[5][7] Activation of the pyridine ring, for instance by forming a pyridinium salt, can significantly enhance reactivity and prevent catalyst poisoning.[5][8]
-
Rhodium-Catalyzed Asymmetric Carbometalation: This newer, multi-step approach offers excellent enantioselectivity and functional group tolerance.[1][2][3] The process typically involves:
-
Chiral Auxiliary-Based Methods: This classic strategy involves attaching a chiral auxiliary to the pyridine precursor. The auxiliary directs the stereochemical outcome of a subsequent reduction step. While often reliable, this method requires additional steps for the attachment and removal of the auxiliary.[5]
-
Biocatalytic Approaches: The use of enzymes, such as oxidases and reductases, is an emerging strategy that can offer high chemo- and enantioselectivity under mild conditions.[2][3]
Q2: My asymmetric hydrogenation is resulting in low yield and poor enantioselectivity. What are the likely causes and how can I troubleshoot this?
Low yield and poor enantioselectivity in asymmetric hydrogenation are common issues that can often be traced back to catalyst activity, reaction conditions, or substrate purity.
Troubleshooting Low Yield & Enantioselectivity
| Potential Cause | Recommended Actions | Scientific Rationale |
| Catalyst Poisoning | Ensure high purity of the pyridine starting material and solvents. Impurities, especially sulfur-containing compounds, can irreversibly bind to the catalyst's active sites.[7] Consider pre-treating the substrate or using a guard column. | The nitrogen lone pair in both the pyridine substrate and the piperidine product can act as a ligand, coordinating to the metal center of the catalyst and inhibiting its activity.[9] |
| Insufficient Catalyst Activity | Increase catalyst loading (e.g., from 1 mol% to 5 mol%).[10] Ensure the catalyst has not degraded; use a fresh batch if necessary. For challenging substrates, consider a more active catalyst system, such as those based on Iridium or Rhodium with specific chiral ligands.[6][11] | A higher concentration of active catalyst sites can increase the reaction rate and help drive the reaction to completion, especially if minor impurities are present.[10] |
| Suboptimal Reaction Conditions | Systematically optimize hydrogen pressure and temperature. Higher pressure increases hydrogen concentration on the catalyst surface, potentially improving conversion.[10] However, excessively high temperatures can lead to side reactions and decomposition.[7] | The kinetics of hydrogenation are highly dependent on pressure and temperature. Finding the optimal balance is crucial for maximizing both conversion and selectivity. |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.[7] If starting material remains, consider increasing the reaction time or catalyst loading.[10] | Reactions may stall before completion due to gradual catalyst deactivation or reaching equilibrium under the given conditions. |
| Poor Chiral Induction | The choice of chiral ligand is critical. Screen a variety of ligands with different steric and electronic properties. The solvent can also play a significant role in the chiral environment; test different solvents or solvent mixtures. | The interaction between the substrate, the chiral ligand, and the metal center determines the facial selectivity of the hydrogen addition. The solvent can influence the conformation of the catalyst-substrate complex. |
Q3: I'm observing the formation of side products during the synthesis. What are the most common byproducts and how can I minimize them?
Side product formation is a frequent challenge that directly impacts yield and purification efforts. The nature of the side products depends on the synthetic route employed.
-
Over-reduction: In catalytic hydrogenation, the piperidine ring can undergo further reduction, leading to ring-opening and the formation of linear amines. This is more likely under harsh conditions (high temperature and pressure).[12] To mitigate this, use milder conditions and monitor the reaction closely to stop it upon consumption of the starting material.[10]
-
Partially Hydrogenated Intermediates: Incomplete hydrogenation can leave intermediates such as dihydropyridines or tetrahydropyridines in the final product mixture.[7] To address this, increase the reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion.[10]
-
Polymerization/Decomposition: Higher reaction temperatures can sometimes lead to the formation of polymeric materials or decomposition of the starting material or product.[7] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: How does the activation of the pyridine ring facilitate its reduction?
The aromaticity of the pyridine ring makes it electronically stable and resistant to reduction.[8] Activation is a key strategy to overcome this hurdle.
The most common method of activation is protonation with an acid (e.g., HCl, acetic acid) to form a pyridinium salt.[5][13] This has two primary benefits:
-
Increased Electrophilicity: The positive charge on the pyridinium nitrogen withdraws electron density from the ring, making it more susceptible to nucleophilic attack by the hydride from the catalyst surface.
-
Prevention of Catalyst Poisoning: The protonated nitrogen has a reduced tendency to coordinate with the metal center of the catalyst, thus preventing catalyst deactivation by the substrate or the resulting piperidine product.[5][8]
An alternative activation strategy involves the use of N-iminopyridinium ylides, which has also been shown to be effective for asymmetric hydrogenation.[8]
Experimental Workflows & Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Pyridine Precursor
This protocol provides a general guideline for the asymmetric hydrogenation of a substituted pyridine using a platinum-based catalyst. Optimization will be required for specific substrates.
-
Reactor Setup: In a high-pressure autoclave, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[7]
-
Catalyst Addition: Add PtO₂ (Adam's catalyst), typically at a loading of 1-5 mol%.[7]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-100 bar).[5][12]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 25-65 °C) for the required time (typically 4-24 hours).[5][7]
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using GC-MS or TLC.[7]
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge the system with an inert gas.[7]
-
Purification: Remove the catalyst by filtration through a pad of celite. The product can then be isolated and purified by extraction and/or chromatography.
Protocol 2: Rhodium-Catalyzed Asymmetric Carbometalation
This three-step process is adapted from the work of Fletcher and coworkers and is effective for a broad range of substrates.[1][2][14]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
Under a nitrogen atmosphere, dissolve NaBH₄ (1.0 eq) and pyridine (1.0 eq) in methanol at -78 °C.
-
Add phenyl chloroformate (1.0 eq) dropwise.
-
Maintain the reaction at -78 °C for 3 hours, then quench with water.
-
Extract the product with Et₂O, wash the organic layer with 1N NaOH and 1N HCl, and dry over sodium sulfate.
-
Purify the crude product by silica gel chromatography to yield the dihydropyridine intermediate.[14]
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
-
In a vial under argon, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Add a solvent mixture of Toluene:THP:H₂O (1:1:1), followed by aqueous CsOH (2.0 eq).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (3.0 eq) followed by the dihydropyridine from Step 1 (1.0 eq).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling, dilute with Et₂O and pass through a short plug of silica to remove the catalyst.[14]
Step 3: Reduction to the Piperidine
-
The resulting 3-substituted tetrahydropyridine can be reduced to the final piperidine product using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).
Visualizing the Process
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical progression for troubleshooting low yields in the synthesis of this compound.
Caption: A decision tree for systematically troubleshooting low reaction yields.
General Synthetic Approach via Asymmetric Hydrogenation
This workflow illustrates the key stages of synthesizing this compound through the asymmetric hydrogenation of a pyridine precursor.
Caption: Key stages in the asymmetric hydrogenation synthesis pathway.
References
-
Rueping, M., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850–2852. Available from: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available from: [Link]
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing). (2022-02-04). Available from: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
-
Chiral 1‐Phosphabarrelene‐Pyridines as Suitable Ligands for the Rh/Ir‐Catalyzed Asymmetric Hydrogenation of Olefins - ResearchGate. (2024-01). Available from: [Link]
-
Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(39), 9912-9915. Available from: [Link]
-
Catalytic Asymmetric Hydrogenation of Pyrimidines - Scilit. Available from: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023-06-22). Available from: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. Available from: [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. Available from: [Link]
-
Scheme 1. General strategy for the synthesis of piperidine derivatives.... - ResearchGate. Available from: [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024-09-24). Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. Available from: [Link]
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - ResearchGate. (2024-01-03). Available from: [Link]
-
Piperidine Synthesis. - DTIC. (2025-06-04). Available from: [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. (2024-03-13). Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Synthesis of Pyridines and Pyrido[2,3-d]pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
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- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Troubleshooting poor enantioselectivity in chiral piperidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to troubleshooting the synthesis of chiral piperidines. The piperidine motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Achieving high enantiosel[1]ectivity in their synthesis is paramount, as the stereochemistry of these molecules can drastically alter their pharmacological and toxicological profiles. This guide is designed to[2] provide practical, in-depth solutions to common challenges encountered in the lab, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm observing low enantiomeric excess (ee) in my asymmetric synthesis. Where should I start troubleshooting?
A1: Poor enantioselectivity is a frequent hurdle and often points to a suboptimal interplay between your catalyst, ligand, solvent, and reaction temperature. The choice of the chiral [3]catalyst or ligand is the most critical factor in inducing stereoselectivity.
A systematic approach to troubleshooting is crucial. We recommend starting with the core components of your reaction:
-
Catalyst/Ligand System: This is the heart of your asymmetric transformation. The electronic and steric properties of the ligand, in concert with the metal center, dictate the chiral environment of the reaction.
-
Solvent: The solv[4]ent can influence the conformation of the catalyst and the stability of the diastereomeric transition states.
-
Temperature: Lowe[3]ring the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Below is a logical workf[5]low to guide your optimization efforts.
Caption: Troubleshooting workflow for poor enantioselectivity.
Troubleshooting Guides
Issue 1: Suboptimal Catalyst and Ligand Performance
Q2: I've tried a couple of standard chiral ligands for my rhodium-catalyzed asymmetric carbometalation, but the enantioselectivity remains poor. What's my next step?
A2: This is a common scenario. While certain ligands are workhorses in asymmetric catalysis, a "one-size-fits-all" solution is rare. The interplay between the substrate and the catalyst's chiral pocket is highly specific.
Causality: The enantioselectivity arises from the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. The chiral ligand orchestrates the spatial arrangement of the substrate relative to the metal center, favoring one transition state over the other. If the ligand's steric bulk or electronic properties are not well-matched to your substrate, this energy difference will be small, resulting in low ee.
Troubleshooting Protoc[6]ol:
-
Systematic Ligand Screening: It is essential to screen a diverse range of chiral ligands. For rhodium-catalyzed reactions, consider different classes of bisphosphines. For example, while some reactions may favor diene- or ferrocene-based ligands, others show higher yields and enantioselectivity with C2-symmetric bisphosphines.
-
Consider the Metal [6][7]Source: The rhodium source itself can be critical for reactivity and selectivity.
-
Catalyst Pre-format[6]ion: Pre-stirring the rhodium precursor with the chiral ligand for 20-30 minutes before adding the substrate can lead to a more active and well-defined catalytic species.
**Data-Driven Insights:[4]
The following table illustrates the impact of different ligands on the enantioselectivity of a rhodium-catalyzed carbometalation of a dihydropyridine.
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | (S)-Segphos | 81 | 96 |
| 2 | Chiral Diene Ligand | Low | Poor |
| 3 | Ferrocene-based Ligand | Low | Poor |
| 4 | Other C2-Symmetric Bisphosphines | Lower Yields | Lower ee |
Data synthesized from multiple studies for illustrative purposes.
Issue 2: The[6][7] Overlooked Role of the Solvent
Q3: My enantioselectivity is inconsistent between batches, even though I'm using the same catalyst and ligand. Could the solvent be the culprit?
A3: Absolutely. The solvent is not merely a medium for the reaction; it is an active participant that can significantly influence the catalytic cycle and the stereochemical outcome.
Causality: The solve[3]nt can affect the conformation of the catalyst-substrate complex and the stability of the transition states. A change in solvent polarity can alter these delicate energetic balances. For instance, a non-coordinating solvent like toluene might be optimal for one reaction, while a more polar solvent could be necessary for another.
Troubleshooting Protoc[3][8]ol:
-
Solvent Screening: Experiment with a range of anhydrous solvents with varying polarities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane.
-
Solvent Mixtures: [4] In some cases, a mixture of solvents can provide the optimal balance of properties. For example, a mixture of a non-coordinating solvent with a coordinating one can fine-tune the reaction environment.
-
Ensure Anhydrous Co[7]nditions: Borohydride-based reducing agents and many organometallic catalysts are sensitive to moisture. Always use oven-dried glassware and anhydrous solvents to prevent decomposition of reagents and catalysts.
Experimental Workflow [3]for Solvent Screening:
Caption: Workflow for systematic solvent screening.
Issue 3: The Impact of Temperature and Reaction Time
Q4: I've improved my ee by lowering the reaction temperature, but now the reaction is incredibly slow. How do I find the right balance?
A4: This is a classic trade-off in asymmetric synthesis. Finding the optimal balance between enantioselectivity and reaction rate is key.
Causality: Lowering the temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. However, it also reduces [5]the overall kinetic energy of the system, slowing down the reaction rate.
Troubleshooting Protocol:
-
Systematic Temperature Study: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C) and monitor both the ee and the reaction conversion over time.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or HPLC to avoid prolonged reaction times that could lead to side product formation or racemization.
-
Catalyst Loading: [9] A slight increase in catalyst loading might compensate for the lower reaction rate at reduced temperatures, although this should be done judiciously to manage costs.
Data-Driven Insights:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | ee (%) |
| 25 | 4 | >95 | 75 |
| 0 | 12 | >95 | 88 |
| -20 | 24 | >95 | 95 |
| -40 | 48 | 80 | 98 |
This is a representative dataset and results will vary based on the specific reaction.
Analytical Considerations
Q5: How can I be certain that my method for determining enantiomeric excess is accurate?
A5: The accurate determination of ee is critical. The most common and reliable techniques are chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
Protocol for Chiral HP[2][10]LC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.
-
Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a nonpolar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can improve peak shape.
-
**Method Validation:[10] Once a separation is achieved, the method should be validated according to ICH guidelines to ensure its accuracy, precision, and robustness.
Protocol for NMR Analy[11]sis with a Chiral Solvating Agent (CSA):
-
Acquire a Standard Spectrum: Dissolve your sample in a suitable deuterated solvent and acquire a standard ¹H NMR spectrum.
-
Add the CSA: Add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire the Spectrum of the Mixture: The CSA will form diastereomeric complexes with the enantiomers, leading to the separation of signals for at least one proton of each enantiomer.
-
Quantification: Determine the enantiomeric excess by integrating the well-resolved signals corresponding to each enantiomer.
References
[10]1. BenchChem. (2025). Improving yield and enantioselectivity in aminopiperidine synthesis. BenchChem Technical Support. 2. BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. BenchChem Technical Support. 3. BenchChem. (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. BenchChem Technical Support. 4. BenchChem. (2025). Preventing racemization during synthesis of chiral piperidines. BenchChem Technical Support. 5. BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Technical Support. 6. Herriot-Watt University. (1998). Asymmetric Routes to Substituted Piperidines. Heriot-Watt Research Portal. 7. Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. 8. BenchChem. (2025). Technical Support Center: Enantioselective Piperidine Synthesis. BenchChem Technical Support. 9. Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. 10. PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. 11. Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. 12. Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. 13. PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability and Storage of (R)-3-(Piperidin-2-YL)pyridine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for (R)-3-(Piperidin-2-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this valuable chiral building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Q1: What is this compound and why is its stability a critical concern?
This compound, also known as (+)-Anabasine, is a heterocyclic organic compound featuring a chiral piperidine ring attached to a pyridine ring.[1][2] Its structural motifs are of significant interest in medicinal chemistry for developing agents targeting the central nervous system and for other therapeutic applications.[1]
Stability is paramount because any degradation can lead to:
-
Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API).
-
Formation of Impurities: Degradation products can be inactive, toxic, or have unintended pharmacological effects, posing a safety risk.[3][4]
-
Altered Bioavailability: Physical or chemical changes can affect how the drug is absorbed and utilized.
-
Compromised Chiral Purity: The stability of the chiral center is crucial, as different enantiomers can have vastly different biological activities.
Q2: I've noticed my pure this compound has turned from a colorless liquid to a yellow or brown hue. What does this indicate?
This color change is a classic sign of oxidative degradation.[5] The compound's structure, containing both a secondary amine (in the piperidine ring) and a pyridine ring, is susceptible to oxidation upon exposure to atmospheric oxygen. This process can be accelerated by light and elevated temperatures, leading to the formation of colored, often complex, impurities. The observation that the compound "darkens on exposure to air" is a key indicator of this liability.[5]
Q3: What are the baseline recommended storage conditions for pure this compound API?
Based on its chemical properties, the following baseline storage conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C) | Lowers the rate of all chemical degradation reactions, including oxidation.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation, the primary cause of color change. |
| Light | Amber Glass Vial / Protection from Light | Prevents photolytic degradation, as aromatic systems like pyridine can be light-sensitive.[6] |
| Container | Tightly Sealed Glass Container | Prevents exposure to atmospheric moisture and oxygen. |
Section 2: Troubleshooting Common Formulation & Storage Issues
Q4: My formulation containing this compound is showing significant degradation, even with antioxidants. What could be the cause?
If oxidation is controlled, the next most likely culprits are hydrolysis and excipient incompatibility.
-
pH-Dependent Hydrolysis: The piperidine and pyridine nitrogens are basic. The stability of the molecule can be highly dependent on the pH of the formulation. Extreme acidic or basic conditions can catalyze hydrolytic cleavage or other rearrangements.[6] It is crucial to determine the pH profile of the compound's stability.
-
Excipient Incompatibility: This is a major cause of instability in solid and liquid dosage forms.[7][8] For an amine-containing API like this one, the most common issue is the Maillard Reaction .[9][10] This is a non-enzymatic browning reaction between the secondary amine of your API and a reducing sugar excipient (e.g., lactose, glucose).[11] This interaction leads to the formation of a glycosylamine and subsequent complex degradants.
Troubleshooting Steps:
-
Re-evaluate your excipients: Are you using any reducing sugars? If so, consider replacing them with non-reducing alternatives like mannitol, sucrose (with caution, as it can contain trace reducing sugars), or microcrystalline cellulose.[9]
-
Conduct a pH-stability profile: Analyze the API's stability in a series of buffered solutions across a wide pH range (e.g., pH 2 to 10) to identify the pH at which it is most stable.
-
Perform Excipient Compatibility Studies: Systematically test the compatibility of the API with each individual excipient under stressed conditions. (See Protocol in Section 4).
Q5: Is it better to use the free base or a salt form, like this compound hydrochloride, for development?
For drug development, using a salt form is often highly advantageous. This compound hydrochloride is a commercially available salt form.[12][13]
Advantages of the Salt Form:
-
Improved Stability: Salts are typically crystalline solids with higher melting points and reduced reactivity compared to the often-liquid free base. The protonation of the basic nitrogen atoms can make them less susceptible to oxidative and other degradative reactions.
-
Better Handling Properties: Crystalline solids are easier to weigh, handle, and formulate consistently compared to liquids.
-
Enhanced Solubility: While not guaranteed, hydrochloride salts of amines are often more water-soluble than their free base counterparts, which can be beneficial for certain formulations.
Recommendation: It is strongly advised to characterize the stability of both the free base and its salt form. In most cases, the hydrochloride salt will provide a more stable and robust starting point for formulation development.
Section 3: A Systematic Approach to Stability Assessment
Q6: How can I proactively identify potential degradation products and establish a stability-indicating analytical method?
The cornerstone of this process is a Forced Degradation Study , also known as stress testing.[3][14] This involves intentionally subjecting the drug to harsh conditions to accelerate degradation, allowing you to identify the likely degradation pathways and products.[15] The data generated is essential for developing and validating an analytical method (typically HPLC) that can accurately separate and quantify the parent drug from all its potential degradation products.[4]
Below is a diagram of the workflow and a generalized protocol.
Sources
- 1. Buy this compound [smolecule.com]
- 2. 3-(PIPERIDIN-2-YL)PYRIDINE | CAS 13078-04-1 [matrix-fine-chemicals.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. echemi.com [echemi.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quercus.be [quercus.be]
- 11. scispace.com [scispace.com]
- 12. chemscene.com [chemscene.com]
- 13. 1055196-29-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Catalyst Poisoning in 2-Pyridyl Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 2-pyridyl cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenges associated with this critical class of transformations. The inherent nature of the 2-pyridyl moiety presents a unique set of obstacles, primarily related to catalyst poisoning. This resource will equip you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve successful outcomes.
Understanding the "2-Pyridyl Problem"
The core challenge in using 2-pyridyl substrates in cross-coupling reactions stems from the Lewis basic nitrogen atom at the 2-position. This nitrogen can readily coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This phenomenon, often referred to as "the 2-pyridyl problem," is a primary cause of low yields and failed reactions.[1][2]
Q: Why are 2-pyridyl substrates more challenging than 3- or 4-pyridyl isomers?
A: The proximity of the nitrogen atom to the site of reaction (the C-X bond, where X is a halide or other leaving group) in 2-pyridyl substrates allows for the formation of a stable five-membered ring chelate with the palladium center after oxidative addition. This chelation can significantly slow down or completely inhibit subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination. In contrast, the nitrogen in 3- and 4-pyridyl substrates is more distant and less likely to form such a stable, deactivating chelate.[2]
Mechanism of Catalyst Poisoning by 2-Pyridyl Substrates
The following diagram illustrates the generally accepted mechanism of catalyst poisoning in 2-pyridyl cross-coupling reactions.
Caption: Mechanism of catalyst poisoning by 2-pyridyl substrates.
Troubleshooting Common Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Q: My reaction has a very low yield or has not worked at all. What are the likely causes?
A: Low to no conversion in 2-pyridyl cross-coupling reactions can be attributed to several factors, with catalyst deactivation being the most common. Here's a checklist of potential issues and how to address them:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in preventing catalyst poisoning. Standard ligands like PPh₃ are often ineffective.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often highly effective.[3][4] These ligands sterically encumber the palladium center, disfavoring the formation of the deactivating pyridyl chelate.
-
-
Base-Related Issues: The choice and strength of the base are critical. Some bases can interact with the catalyst or substrates in undesirable ways.
-
Solution: For Suzuki-Miyaura couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LiHMDS are typically necessary, but their compatibility with other functional groups should be considered.[6][7]
-
-
Poor Substrate Quality: Impurities in your 2-pyridyl starting material or coupling partner can poison the catalyst.
-
Solution: Ensure the purity of your starting materials through techniques like recrystallization, distillation, or column chromatography.[5]
-
-
Solvent and Atmosphere Control: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
Q: I am observing significant amounts of homocoupling and/or protodeboronation (in Suzuki reactions). How can I minimize these side reactions?
A: These side reactions are often indicative of a catalytic cycle that is not operating efficiently, allowing for competing pathways to occur.
-
Homocoupling: This typically arises from the reaction of two molecules of the organoboron reagent or two molecules of the aryl halide.
-
Protodeboronation of 2-Pyridylboronic Acids: 2-Pyridylboronic acids and their esters are notoriously unstable and prone to decomposition.[1][2][9]
-
Solution: Consider using more stable alternatives to boronic acids, such as MIDA boronates, boronate esters (e.g., pinacol esters), or pyridine-2-sulfinates.[9] Alternatively, generating the 2-pyridyl organometallic reagent in situ can be an effective strategy.
-
Troubleshooting Workflow: Low Yield in 2-Pyridyl Cross-Coupling
The following decision tree can help you systematically diagnose the cause of a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
Key Solution Strategies & Optimization
The Critical Role of Ligand Design
The development of specialized ligands has been paramount in overcoming the challenges of 2-pyridyl cross-coupling.
| Ligand Class | Key Features | Recommended For |
| Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) | Sterically bulky and electron-rich, promoting reductive elimination and preventing catalyst aggregation. | General use in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions involving 2-pyridyl substrates.[3][4][10] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) | Strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts. | Particularly effective for challenging couplings, including those with sterically hindered substrates. |
| Bidentate Phosphines (e.g., Xantphos, DPEPhos) | Can offer enhanced catalyst stability, but their effectiveness is highly substrate-dependent. | May be beneficial in specific cases to prevent ligand dissociation and subsequent catalyst deactivation.[4][11] |
Precatalyst Activation
In some cases, the active Pd(0) species may not form efficiently in situ. Using a well-defined precatalyst can lead to more reproducible results.
Q: When should I consider using a precatalyst?
A: If you are experiencing inconsistent results or long induction periods, a precatalyst may be beneficial. Precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3), are air-stable and designed to generate the active monoligated Pd(0) species rapidly and quantitatively upon activation by a base. This ensures a consistent concentration of the active catalyst from the start of the reaction.[2]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a 2-Halopyridine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd). Add this mixture to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use 2-chloropyridines as substrates? A1: Yes, but they are generally less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step. To successfully couple 2-chloropyridines, you will typically need a more active catalyst system, which often involves highly electron-rich and bulky ligands like RuPhos or the use of NHC ligands, along with higher reaction temperatures.[4]
Q2: Are there any additives that can improve my reaction? A2: Yes, in some cases, additives can be beneficial. For instance, the addition of halide salts like LiBr in Negishi couplings can promote the formation of a more active transmetalating agent.[12] However, the effect of additives is highly system-dependent, and screening may be necessary.
Q3: My reaction is clean but stalls at ~50% conversion. What should I do? A3: This is a classic sign of catalyst deactivation. The initial turnover is efficient, but the catalyst is gradually poisoned over time. To address this, you can try:
-
Increasing the catalyst and ligand loading.
-
Switching to a more robust ligand that offers greater stability.
-
Lowering the reaction temperature, as higher temperatures can sometimes accelerate catalyst decomposition pathways.[5]
-
Adding a second portion of the catalyst and ligand midway through the reaction.
Q4: Can I perform these reactions without protecting groups on other functional groups like amines or alcohols? A4: It depends on the specific functional group and the reaction conditions. Primary amines and alcohols have acidic protons that can interfere with some bases and organometallic reagents. However, many modern catalyst systems exhibit excellent functional group tolerance, and couplings can often be performed on unprotected substrates.[13][14] For example, using a weaker base like K₂CO₃ or K₃PO₄ in a Suzuki coupling can be compatible with a free amine on the coupling partner.
References
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (URL: [Link])
-
Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed. (URL: [Link])
-
CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions - Books. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. (URL: [Link])
-
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings | ACS Catalysis. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (URL: [Link])
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (URL: [Link])
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (URL: [Link])
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Novel glycosyl pyridyl-triazole@palladium nanoparticles: efficient and recoverable catalysts for C–C cross-coupling reactions - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (URL: [Link])
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (URL: [Link])
-
A General Solution for the 2-Pyridyl Problem - Semantic Scholar. (URL: [Link])
-
Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? - ACS Publications. (URL: [Link])
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (URL: [Link])
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (URL: [Link])
-
Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed. (URL: [Link])
-
2-Pyridyl substituents enhance the activity of palladium-phospha-adamantane catalysts for the methoxycarbonylation of phenylacetylene - PubMed. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
On the role of additives in alkyl–alkyl Negishi cross-couplings - RSC Publishing. (URL: [Link])
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- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in the Reductive Heck Reaction for Piperidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reductive Heck reaction, specifically in the synthesis of piperidine scaffolds. Low conversion is a frequent yet surmountable issue. This document provides in-depth troubleshooting strategies and a comprehensive FAQ section to help you diagnose and resolve common problems, thereby enhancing your reaction yields and efficiency.
Understanding the Reductive Heck Reaction in Piperidine Synthesis
The intramolecular reductive Heck reaction is a powerful tool for constructing cyclic structures, such as the piperidine ring, which is a vital component in many pharmaceuticals. Unlike the classical Mizoroki-Heck reaction that results in a substituted alkene, the reductive Heck reaction intercepts the alkylpalladium(II) intermediate with a hydride source. This circumvents the β-hydride elimination step and leads to the formation of a saturated C-H bond, yielding the desired piperidine ring.[1]
The success of this reaction hinges on a delicate balance of several factors. Low conversion rates often indicate that this balance has been disrupted. Common culprits include catalyst deactivation, suboptimal reaction conditions, substrate-related issues, or inefficient hydride transfer.
The Catalytic Cycle: A Quick Overview
A firm grasp of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the reductive Heck reaction is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide of the piperidine precursor.[2][3]
-
Migratory Insertion: The alkene moiety of the precursor coordinates to the palladium center and then inserts into the Pd-C bond, forming a new carbon-carbon bond and a five- or six-membered palladacycle intermediate.[2][4]
-
Hydride Transfer & Reductive Elimination: A hydride source transfers a hydride to the palladium center. This is followed by reductive elimination, which forms the new C-H bond, releases the piperidine product, and regenerates the active Pd(0) catalyst.[1]
It is at the hydride transfer and reductive elimination steps where the reaction diverges from the classical Heck pathway. Inefficiency in these final steps is a common source of low conversion.
Caption: Reductive Heck catalytic cycle for piperidine synthesis.
Troubleshooting Guide: Addressing Low Conversion
This section is structured in a question-and-answer format to directly address specific issues you may be encountering.
Q1: My reaction shows little to no conversion of the starting material. Where should I start troubleshooting?
A1: When faced with a complete lack of reactivity, a systematic approach is essential. Start by verifying the integrity of your reagents and the setup of your reaction.
Troubleshooting Workflow:
Caption: Systematic troubleshooting workflow for low conversion.
Step-by-Step Protocol:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Older sources can be less active. Consider using a freshly opened bottle or a different batch.
-
-
Substrate Purity:
-
Impurities in your starting material can poison the catalyst. Purify the substrate via chromatography or recrystallization if its purity is questionable.
-
-
Solvent and Reagent Anhydrousness:
-
While some Heck reactions can tolerate water, the reductive Heck is often more sensitive. Ensure your solvent is anhydrous and that your base (if solid) has been properly dried.
-
-
Inert Atmosphere:
-
The Pd(0) active species is sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen) using standard Schlenk techniques.
-
Q2: I'm observing the formation of byproducts, such as the standard Heck product or dehalogenated starting material. What does this indicate?
A2: The formation of these specific byproducts provides valuable mechanistic clues.
-
Formation of the Standard (Non-Reductive) Heck Product: This indicates that β-hydride elimination is competing with or outcompeting the reductive elimination pathway.[1][5] This suggests an issue with the hydride source or its delivery to the palladium center.
-
Formation of Dehalogenated Starting Material: This suggests that the hydride source is reacting with the aryl-palladium intermediate before migratory insertion can occur.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Action |
| Standard Heck Product | Inefficient hydride transfer. | Increase the concentration or equivalents of the hydride source (e.g., formic acid). Consider adding a phase-transfer catalyst like n-Bu₄NCl to improve solubility and delivery.[6] |
| Hydride source decomposition. | If using formic acid, ensure it is of high purity. Some protocols benefit from the use of a formate salt (e.g., sodium formate) in conjunction with an acid.[6] | |
| Dehalogenated Byproduct | Hydride transfer is too fast relative to migratory insertion. | Lower the reaction temperature to slow down the rate of hydride transfer. Consider a less reactive hydride source. |
| Substrate sterics hinder alkene insertion. | This is a more challenging issue. A different ligand that creates a less sterically hindered palladium center might be necessary. |
Q3: My reaction is sluggish and stalls at low to moderate conversion. How can I improve the reaction rate and drive it to completion?
A3: A stalled reaction often points to issues with catalyst activity, temperature, or the choice of reagents.
Optimization Parameters:
| Parameter | Rationale | Suggested Modifications |
| Temperature | Higher temperatures generally increase reaction rates. | Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). Be mindful that higher temperatures can also lead to catalyst decomposition or increased byproduct formation.[7] |
| Catalyst Loading | Insufficient catalyst can lead to a stalled reaction. | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). This is a common strategy when screening difficult reactions.[8] |
| Ligand Choice | The ligand influences the electron density and steric environment of the palladium center, affecting both oxidative addition and reductive elimination. | For electron-rich aryl halides, an electron-donating ligand like t-Bu₃P can be beneficial.[3] For sterically demanding substrates, a bulky ligand might be required. |
| Solvent | The solvent affects the solubility of reagents and can influence the reaction pathway. | Common solvents include DMF, DMAc, and NMP. If solubility is an issue, consider a different solvent system. |
| Hydride Source | The choice and concentration of the hydride source are critical. | Formic acid is a common and effective hydride source.[9][10][11] Other options include silanes, which have been shown to be effective, sometimes even at room temperature.[4] The nature of the reductant can also influence the reaction mechanism.[12] |
Q4: I am using an aryl chloride as my starting material and observing very low conversion. Is this expected?
A4: Yes, aryl chlorides are notoriously less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions. The C-Cl bond is stronger, making the initial oxidative addition step more difficult and often rate-limiting.
Strategies for Aryl Chlorides:
-
Specialized Catalysts: Standard Pd/phosphine systems are often ineffective. Use catalyst systems specifically designed for aryl chlorides, which typically involve highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[13]
-
Higher Temperatures: Higher reaction temperatures are almost always necessary to achieve a reasonable reaction rate with aryl chlorides.
-
Halogen Exchange: As a last resort, consider converting the aryl chloride to a more reactive aryl bromide or iodide via a Finkelstein-type reaction prior to the reductive Heck reaction.[8]
Frequently Asked Questions (FAQs)
What is the optimal Pd source for this reaction? Pd(OAc)₂ and Pd₂(dba)₃ are the most common and generally effective palladium precursors. The choice often depends on the specific ligand and reaction conditions.
How many equivalents of the hydride source should I use? This can be highly variable. A common starting point is 2-5 equivalents of the hydride source (e.g., formic acid or a formate salt).[6] Optimization is often necessary.
Can I use a base other than an amine? Yes, inorganic bases like K₂CO₃ or Cs₂CO₃ are sometimes used. However, tertiary amines like triethylamine or DIPEA are common as they can also act as a base to neutralize the HX generated during the catalytic cycle.[14]
My product appears to be a mixture of diastereomers. How can I improve stereoselectivity? The stereoselectivity of the reductive Heck reaction is often influenced by the facial selectivity of the migratory insertion step. The choice of a chiral ligand can induce asymmetry and lead to the formation of one enantiomer in excess.[5] For diastereoselectivity, factors like substrate conformation and the steric bulk of the ligand and substrate play a crucial role.
Is it possible to run this reaction without a phosphine ligand? Ligand-free conditions have been reported for some Heck reactions, often requiring the use of additives like quaternary ammonium salts (Jeffery's conditions).[3] However, for challenging transformations like the synthesis of complex piperidines, a ligand is typically necessary to stabilize the catalyst and promote the desired reactivity.
References
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PubMed Central. Available at: [Link]
-
Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. ResearchGate. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]
-
Optimization of Heck reaction conditions. ResearchGate. Available at: [Link]
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. NIH National Library of Medicine. Available at: [Link]
-
Synthesis of the starting materials for reductive Heck-coupling. ResearchGate. Available at: [Link]
-
The Importance of the Reducing Agent in Direct Reductive Heck Reactions. ResearchGate. Available at: [Link]
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CHAPTER 11: Heck Reactions. The Royal Society of Chemistry. Available at: [Link]
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Heck Coupling. Royal Society of Chemistry. Available at: [Link]
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Optimization of Heck Reaction. ResearchGate. Available at: [Link]
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Intramolecular Heck reaction. Wikipedia. Available at: [Link]
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Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. ResearchGate. Available at: [Link]
-
Formic acid and formates. Organic Chemistry Portal. Available at: [Link]
-
Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. MDPI. Available at: [Link]
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Technical Support Center: Navigating N-Activated Pyridine Functionalization
Welcome to the technical support center for N-activated pyridine functionalization. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyridine scaffold. Pyridine and its derivatives are cornerstones in pharmaceuticals and agrochemicals, yet their selective functionalization remains a significant synthetic challenge due to the electron-deficient nature of the ring and the directing influence of the nitrogen atom.[1]
This guide provides in-depth, field-proven insights into managing common side reactions and troubleshooting unforeseen experimental outcomes. The content is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Section 1: Troubleshooting Regioselectivity Issues
Controlling the position of functionalization on the pyridine ring is a primary challenge. The inherent electronic properties of pyridine direct reactions to the C2, C4, and C6 positions. Activation of the nitrogen atom, typically through N-oxide formation, further influences this selectivity.
FAQ 1: My reaction is yielding a mixture of C2 and C4 isomers. How can I improve selectivity for the C4 position?
This is a classic challenge in pyridine chemistry, especially in reactions like the Minisci-type radical alkylation.[2] The C2 and C4 positions of N-activated pyridines have similar reactivity profiles, often leading to isomeric mixtures.[2]
Underlying Cause: The LUMO coefficients at C2 and C4 of protonated or otherwise activated pyridines are often very similar, leading to competitive radical addition at both sites.[2]
Troubleshooting Strategies:
-
Steric Hindrance: The introduction of a bulky activating group on the nitrogen can favor functionalization at the less sterically hindered C4 position. Similarly, if your pyridine substrate has a substituent at the C2 or C6 position, this will sterically direct incoming reagents to the C4 position.
-
Solvent and pH Tuning: The ratio of C2 to C4 substitution can be influenced by the solvent and the acidity of the reaction medium.[3] It is often possible to tune the regiochemistry by modifying these conditions. For instance, in some radical reactions, a solvent effect unrelated to pKa can alter the balance between innate and conjugate reactivity.[3]
-
N-Functionalized Pyridinium Salts: The use of specific N-functionalized pyridinium salts can provide exquisite regiocontrol in nonclassical Minisci-type reactions under mild, acid-free conditions.[4][5] This approach is particularly suitable for the late-stage functionalization of complex molecules.[4][5]
Workflow for Optimizing C4-Selectivity
Caption: Decision workflow for enhancing C4 regioselectivity.
FAQ 2: I am observing undesired nucleophilic addition at the C2 position instead of the intended C-H functionalization. What is causing this and how can I prevent it?
This side reaction is particularly common when using strong organometallic bases, such as organolithium reagents.[6]
Underlying Cause: The C2 and C6 positions of the pyridine ring are electron-deficient and thus susceptible to nucleophilic attack. Strong, non-basic nucleophiles like organolithiums will preferentially add to these positions rather than deprotonate a C-H bond.[6]
Troubleshooting Strategies:
-
Choice of Base: Switching from an organolithium reagent to a stronger, less nucleophilic base like n-butylsodium can circumvent nucleophilic addition and promote selective deprotonation, for instance at the C4 position.[6]
-
Directed Ortho-Metalation (DoM): If C2 functionalization is desired via deprotonation, the use of a directing group at C2 or C3 can facilitate selective metalation at the intended site.[7]
-
Alternative Activation Strategy: Instead of relying on deprotonation, consider converting the pyridine to a phosphonium salt. This allows for subsequent functionalization with a wide range of nucleophiles under different mechanistic pathways, avoiding the issue of direct nucleophilic addition to the ring.[8][9]
Section 2: Managing Stability and Decomposition
N-activated intermediates, particularly pyridine N-oxides, can be prone to decomposition under certain conditions.
FAQ 3: My pyridine N-oxide appears to be decomposing during the reaction or workup. How can I improve its stability?
Pyridine N-oxides are generally stable, but can decompose under harsh thermal or acidic conditions.
Underlying Cause: High temperatures and strong acids can lead to the degradation of the N-oxide moiety. For example, during vacuum distillation for purification, exceeding temperatures of 130°C or pressures above 1 mm can cause extensive decomposition.[10]
Troubleshooting Strategies:
-
Temperature Control: Maintain strict control over the reaction temperature. If purification by distillation is necessary, ensure high vacuum (≤1 mm) and keep the bath temperature below 130°C.[10]
-
Mild Reagents for Deoxygenation: If the N-oxide is an intermediate that needs to be removed, use mild deoxygenation conditions. While harsh reagents can be used, methods like catalytic transfer hydrogenation with ammonium formate and Pd/C are efficient under mild conditions, often at room temperature.[11]
-
Avoid Strong Acids: When possible, opt for reaction pathways that do not require strongly acidic conditions, which can promote decomposition. The use of N-functionalized pyridinium salts is one such strategy that operates under acid-free conditions.[5]
Table 1: Comparison of Pyridine Activation Strategies and Associated Side Reactions
| Activation Strategy | Primary Purpose | Common Side Reactions | Mitigation Strategies | Key References |
| Protonation (e.g., Minisci) | Radical Functionalization | Mixture of C2/C4 regioisomers, over-alkylation | Control stoichiometry, use of specific N-functionalized salts | [12],[2],[4] |
| N-Oxide Formation | Electrophilic/Organometallic Functionalization | Decomposition at high temp/pressure, poor regioselectivity | Strict temperature control, use of directing groups | [10],[7],[13] |
| Phosphonium Salt Formation | Nucleophilic Substitution (C-O, C-N, C-S, C-C) | Incomplete salt formation | Ensure anhydrous conditions, use of appropriate phosphine reagent | [8],[9] |
| Deprotonation (Organometallics) | C-H Functionalization | Nucleophilic addition at C2/C6 (with organolithiums) | Use of non-nucleophilic bases (e.g., n-butylsodium) | [6] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for C4-Selective Alkylation via n-Butylsodium
This protocol is adapted from methodologies that circumvent nucleophilic addition side reactions observed with organolithium bases.[6]
Materials:
-
Substituted or unsubstituted pyridine
-
n-Butylsodium (n-BuNa)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., primary alkyl halide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Internal standard for NMR yield determination (e.g., 1,2,4,5-tetramethylbenzene)
Procedure:
-
To a flame-dried, argon-purged flask, add the pyridine substrate (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butylsodium (1.1 equiv) in a suitable solvent, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for complete deprotonation.
-
Add the electrophile (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Formation and Functionalization of a Pyridine Phosphonium Salt
This protocol provides a general framework for the two-step functionalization of pyridines via phosphonium salt intermediates, enabling the formation of C-O, C-S, C-N, and C-C bonds.[8]
Step 1: Phosphonium Salt Formation
-
In a reaction vessel, combine the pyridine substrate (1.0 equiv), triphenylphosphine (1.1 equiv), and a suitable oxidant (e.g., trichloroisocyanuric acid).
-
Add a suitable solvent (e.g., dichloromethane) and stir at room temperature.
-
Monitor the reaction by TLC/LC-MS until the starting pyridine is consumed.
-
Isolate the phosphonium salt, often by precipitation and filtration.
Step 2: Nucleophilic Displacement
-
In a separate flask, prepare a solution of the desired nucleophile (e.g., deprotonate an alcohol with a base like sodium hydride to form an alkoxide).
-
Add the isolated phosphonium salt to the nucleophile solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product via column chromatography.
Troubleshooting Logic for N-Oxide Reactions
Caption: A logical guide to troubleshooting low yields in pyridine N-oxide functionalization reactions.
References
-
Uchiyama, M., et al. (2024). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 64(e202424172). Available at: [Link]
-
McNally, A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13850–13853. Available at: [Link]
-
Baran, P. S., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(12), 4785–4795. Available at: [Link]
-
Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(3), 489-510. Available at: [Link]
-
Minisci reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
McNally, A. (2018). Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts. Grantome. Available at: [Link]
-
ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. Retrieved January 12, 2026, from [Link]
-
McNally, A. (2025). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. American Chemical Society. Available at: [Link]
-
Sarpong Lab, UC Berkeley. (n.d.). Pyridine CH functionalization. Slideshare. Available at: [Link]
-
Semantic Scholar. (n.d.). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved January 12, 2026, from [Link]
-
Procter, D. J., & Phipps, R. J. (2020). Recent Advances in Minisci-Type Reactions. Topics in Current Chemistry, 378(1), 5. Available at: [Link]
-
Gevorgyan, V., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(10), 1299. Available at: [Link]
-
Opatz, T. (2025). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. Available at: [Link]
-
Daugulis, O., et al. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 129(41), 12754–12762. Available at: [Link]
-
ResearchGate. (n.d.). C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C fragmentation, as reported by Minisci and co‐workers in 1968. Retrieved January 12, 2026, from [Link]
-
Phipps, R. J., & Proctor, D. J. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(45), 15075-15081. Available at: [Link]
-
Journal of the Chemical Society A. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Available at: [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Functionalization of pyridine N‐oxides using PyBroP. Retrieved January 12, 2026, from [Link]
-
Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 242-268. Available at: [Link]
-
Hashmi, A. S. K., et al. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3029–3045. Available at: [Link]
-
Hashmi, A. S. K., et al. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3029–3045. Available at: [Link]
-
Pieber, B., et al. (2021). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications, 57(92), 12296-12299. Available at: [Link]
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. Available at: [Link]
- Ochiai, E. (1953). Process for the reduction of pyridine n-oxides. Google Patents.
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- 3. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts [morressier.com]
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- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Strategies to improve the aqueous solubility of (R)-Anabasine for bioassays
Technical Support Center: (R)-Anabasine Solubilization for Bioassays
Welcome to the technical support guide for (R)-Anabasine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and detailed protocols for improving the aqueous solubility of (R)-Anabasine for use in bioassays. As an alkaloid with limited water solubility in its free base form, achieving a stable and homogenous solution is critical for generating reliable and reproducible experimental data.
This guide is structured to address common challenges in a direct question-and-answer format, explaining the scientific principles behind each method and providing practical, field-tested protocols.
Frequently Asked Questions & Troubleshooting Guides
Q1: My (R)-Anabasine won't dissolve in my aqueous buffer. What is the primary reason for this?
A1: (R)-Anabasine is a basic alkaloid, meaning it contains nitrogen atoms that can accept protons. In its neutral, or "free base," form, it is poorly soluble in water. The predicted aqueous solubility is around 9.9 g/L, but this can be lower in buffered solutions with a neutral or alkaline pH[1]. The primary reason for poor solubility is that the molecule is not ionized at higher pH levels. To improve solubility, the molecule must be protonated to form a more polar, water-soluble salt.
(R)-Anabasine has two basic nitrogen atoms: one in the piperidine ring and one in the pyridine ring. The piperidine nitrogen is significantly more basic (pKa ≈ 9) than the pyridine nitrogen[1]. Therefore, at physiological pH (~7.4), a significant portion of the anabasine molecules will be in the less soluble, unprotonated state.
Q2: What is the most straightforward and recommended first-line strategy to dissolve (R)-Anabasine?
A2: The most effective and widely used strategy is pH adjustment . By lowering the pH of the solvent, you can protonate the basic nitrogen on the piperidine ring, converting the molecule into its hydrochloride or other salt form. This salt is significantly more soluble in aqueous solutions.[2][3][4] This is the preferred method because it introduces minimal excipients that could interfere with your bioassay.
The solubility of a basic compound like anabasine is directly related to its ionization state, which is governed by the pH of the solution and the pKa of the compound. The Henderson-Hasselbalch equation illustrates that when the pH is below the pKa, the protonated (ionized, more soluble) form of the compound predominates. For maximal solubility, the pH should be adjusted to at least 2 units below the pKa of the most basic nitrogen.
Caption: pH-dependent ionization of (R)-Anabasine.
Protocol 1: Solubilization of (R)-Anabasine by pH Adjustment
Objective: To prepare a concentrated stock solution of (R)-Anabasine in an acidic aqueous vehicle.
Materials:
-
(R)-Anabasine powder
-
Sterile, deionized water or 0.9% saline
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Initial Weighing: Weigh the desired amount of (R)-Anabasine powder into a sterile vial.
-
Initial Suspension: Add a portion of the aqueous vehicle (e.g., 80% of the final desired volume). The powder will likely not dissolve and will form a suspension.
-
Acidification: While vortexing or stirring, add 1 M HCl dropwise. Monitor the solution's clarity.
-
Clarity Check: Continue adding HCl until the solution becomes completely clear. This indicates that the anabasine has been converted to its soluble salt form.
-
pH Measurement: Use a calibrated pH meter to check the pH of the stock solution. The target pH should ideally be between 4.0 and 5.0 to ensure full protonation and stability, without being overly acidic.
-
Final Volume Adjustment: Add the remaining aqueous vehicle to reach the final target concentration.
-
Sterilization (Optional): If required for your bioassay, filter the final stock solution through a 0.22 µm syringe filter.
Self-Validation & Trustworthiness:
-
Visual Cue: A clear, precipitate-free solution is the primary indicator of successful solubilization.
-
pH Lock-in: The final pH should remain stable, confirming that the buffering capacity of the solution is sufficient.
Bioassay Consideration: When you add this acidic stock solution to your neutral pH cell culture media or assay buffer, the final pH of the assay must not be significantly altered. Always calculate the final acid concentration. It is recommended that the stock solution is diluted at least 1:1000 into the final assay to minimize pH shifts. If a larger volume of the stock is needed, consider preparing the stock in a weakly buffered acidic solution (e.g., 10 mM citrate buffer, pH 4.5).
Q3: The pH adjustment method is incompatible with my assay. What are my other options?
A3: If altering pH is not feasible, you have three primary alternatives: co-solvents, cyclodextrins, and surfactants. The choice depends on the required concentration and the sensitivity of your bioassay to these agents.
Caption: Decision workflow for selecting a solubilization strategy.
Q4: How do I use a co-solvent like DMSO, and what are the risks?
A4: Co-solvents are water-miscible organic solvents that can dissolve hydrophobic compounds.[5][6] Dimethyl sulfoxide (DMSO) is the most common co-solvent used in biological research.[5]
Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent, which decreases the energy required to create a cavity for the non-polar solute molecule.[][8]
Risks and Bioassay Considerations:
-
Cell Toxicity: DMSO can be toxic to cells, typically at concentrations above 1% (v/v).[9][10] It is crucial to keep the final concentration in your bioassay as low as possible, usually well below 0.5%.
-
Assay Interference: DMSO can directly affect enzyme activity, protein stability, and cellular signaling pathways, potentially leading to experimental artifacts.[9][10][11]
-
Precipitation: When a concentrated DMSO stock is diluted into an aqueous buffer, the drug can precipitate out if its solubility limit in the final aqueous/DMSO mixture is exceeded. This is a common source of experimental variability.[12][13]
Objective: To prepare a high-concentration stock of (R)-Anabasine in DMSO for subsequent dilution into aqueous media.
Materials:
-
(R)-Anabasine powder
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
Procedure:
-
Add the weighed (R)-Anabasine powder to a sterile tube.
-
Add the required volume of DMSO to achieve a high concentration (e.g., 10-100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) can assist, but be mindful of compound stability.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[14]
Self-Validation & Trustworthiness:
-
Kinetic Solubility Test: Before the main experiment, perform a test dilution. Add the DMSO stock to your final bioassay buffer to the highest intended concentration. Let it sit for 1-2 hours and visually inspect for any signs of precipitation (cloudiness, crystals).
-
Vehicle Control: This is mandatory. All experimental conditions, including the "untreated" or "control" group, must contain the exact same final concentration of DMSO as the drug-treated groups.
Q5: What are cyclodextrins, and how can they help solubilize (R)-Anabasine?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like anabasine, within their cavity, forming a water-soluble "inclusion complex."[17][]
Mechanism: The hydrophobic part of the anabasine molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve readily in water.[16][19] This method is particularly useful because it often has lower cellular toxicity compared to organic co-solvents.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[17][]
Caption: Encapsulation of (R)-Anabasine by a cyclodextrin.
Objective: To prepare an aqueous stock solution of (R)-Anabasine using HP-β-CD.
Materials:
-
(R)-Anabasine powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
Heated stirring plate
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 20g HP-β-CD in a final volume of 50 mL of water). Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin.
-
Add Anabasine: Once the cyclodextrin solution is clear, slowly add the (R)-Anabasine powder while stirring vigorously.
-
Promote Complexation: Cover the container and allow the mixture to stir for several hours (4-24 hours) at room temperature or with gentle heat. Sonication can also be used to accelerate complex formation.
-
Clarify Solution: After stirring, the solution should be clear. If any undissolved material remains, it can be removed by centrifugation followed by sterile filtration (0.22 µm) of the supernatant.
Self-Validation & Trustworthiness:
-
Concentration Analysis: The final concentration of the solubilized drug should be confirmed analytically (e.g., by HPLC-UV) to ensure you are not just using a saturated solution of the free drug.
-
Vehicle Control: As with co-solvents, a vehicle control containing the same final concentration of HP-β-CD must be included in your bioassay.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Achievable Concentration | Pros | Cons / Bioassay Considerations |
| pH Adjustment | High (mg/mL range) | Simple, inexpensive, introduces minimal excipients.[] | Requires careful pH control; not suitable for pH-sensitive assays; stock solution is acidic. |
| Co-solvents (DMSO) | Very High (e.g., >100 mM) | Dissolves a wide range of hydrophobic compounds.[5][20] | Potential for cellular toxicity and assay interference; risk of precipitation upon dilution.[9][10][13] |
| Cyclodextrins (HP-β-CD) | Moderate to High | Low toxicity; generally biocompatible; can improve compound stability.[15][17][19] | More expensive; can potentially interact with cell membranes or other assay components at high concentrations. |
References
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]
-
Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]
-
Title: Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Source: Preprints.org URL: [Link]
-
Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL: [Link]
-
Title: Showing Compound Anabasine (FDB023366) Source: FooDB URL: [Link]
-
Title: Anabasine | C10H14N2 | CID 205586 Source: PubChem - NIH URL: [Link]
-
Title: 16.4: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays - PMC Source: NIH URL: [Link]
-
Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Techniques For Increasing Solubility: A Review Of Conventional And New Strategies Source: researchgate.net URL: [Link]
-
Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC Source: NIH URL: [Link]
-
Title: (+-)-Anabasine | C10H14N2 | CID 2181 Source: PubChem URL: [Link]
-
Title: Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC Source: NIH URL: [Link]
-
Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]
-
Title: Drug Solubility: Importance and Enhancement Techniques - PMC Source: NIH URL: [Link]
-
Title: Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability | Request PDF Source: ResearchGate URL: [Link]
-
Title: Anabasine Source: AERU - University of Hertfordshire URL: [Link]
-
Title: Combined effect of complexation and pH on solubilization Source: PubMed - NIH URL: [Link]
-
Title: pH and solubility (video) | Equilibrium Source: Khan Academy URL: [Link]
-
Title: 17.5: Solubility and pH Source: Chemistry LibreTexts URL: [Link]
-
Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]
-
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed URL: [Link]
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Title: Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability Source: PubMed URL: [Link]
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Title: (±)-anabasine 2-(3-pyridinyl)piperidine Source: The Good Scents Company URL: [Link]
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Technical Support Center: Optimizing the Removal of N-Pyridin-2-yl Directing Groups
Welcome to the technical support center for the optimization and troubleshooting of N-pyridin-2-yl (Py) directing group removal. The 2-pyridyl group is a powerful and widely used directing group in transition metal-catalyzed C-H functionalization, enabling predictable regioselectivity in the synthesis of complex molecules.[1][2] However, the inertness of the N(amine)-C(pyridyl) bond often makes its subsequent removal a significant synthetic challenge.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, detailed protocols, and a systematic approach to overcoming common hurdles encountered during the deprotection step. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions for your specific substrate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and selection of deprotection methods.
Q1: What are the primary, most reliable strategies for removing an N-pyridin-2-yl directing group?
A1: The most successful and widely adopted methods rely on a two-step sequence that first activates the pyridine ring to facilitate subsequent cleavage. Direct cleavage of the N-C bond is typically not feasible under mild conditions. The two principal strategies are:
-
Quaternization-Hydride Reduction: The pyridine nitrogen is first alkylated (quaternized) with an electrophile like methyl triflate (MeOTf). This transforms the electron-neutral pyridine into a highly electron-deficient pyridinium salt, which is readily susceptible to nucleophilic attack by a hydride reagent (e.g., NaBH₄), leading to ring cleavage.[3]
-
Hydrogenation-Hydride Reduction: The pyridine ring is first catalytically hydrogenated (e.g., using Pd/C and H₂) to its corresponding piperidine. The resulting aminal-like structure is unstable and can be readily cleaved, often in situ or upon mild workup, to release the desired secondary amine.[4][5][6]
Q2: Why is direct cleavage of the N-C(pyridyl) bond so difficult?
A2: The bond between the substrate's nitrogen and the pyridine's C2 carbon is an N(sp³)-C(sp²) bond. This bond is thermodynamically stable due to the high s-character of the sp²-hybridized carbon orbital, making it strong and resistant to direct nucleophilic or reductive cleavage under standard conditions. The activation strategies described in Q1 are essential because they fundamentally alter the electronic nature of the pyridine ring, creating a pathway for cleavage that has a much lower activation energy.
Q3: How do I choose between the "Hydrogenation" and "Quaternization" methods?
A3: The choice depends primarily on two factors: steric hindrance around the directing group and the presence of other functional groups in your molecule.
-
For most substrates, the "Quaternization-Hydride Reduction" method is preferred. It often proceeds under very mild conditions (room temperature) and is operationally simple.[3]
-
For sterically hindered substrates, such as those with substituents at the C6 position of the pyridine or on the atom alpha to the amine nitrogen (e.g., 2,6-disubstituted piperidines), the "Hydrogenation-Hydride Reduction" method is the superior choice. Steric bulk can impede the initial quaternization step, leading to failed reactions. The hydrogenation approach is less sensitive to this type of steric hindrance.[3][4][5]
-
Functional group compatibility is also critical. Catalytic hydrogenation can reduce other sensitive groups like alkenes, alkynes, or nitro groups. Conversely, the strong electrophile used in quaternization (MeOTf) could potentially react with other nucleophilic sites in the molecule.
The following workflow provides a general decision-making framework.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Incomplete Reaction with the Quaternization-Hydride Reduction Method
-
Symptom: TLC/LC-MS analysis shows a significant amount of starting material remaining after the full reaction time. The quaternized intermediate may or may not be observed.
-
Possible Cause A: Inefficient Quaternization. The alkylating agent (e.g., MeOTf) is not reacting effectively with the pyridine nitrogen. This is often due to steric hindrance, as discussed previously.[4][5]
-
Solution 1: If steric hindrance is suspected, switch to the "Hydrogenation-Hydride Reduction" protocol (see Protocol A). This is the most common reason for failure with this method.
-
Solution 2: Ensure the methyl triflate is fresh. MeOTf is highly moisture-sensitive and can decompose upon storage. Use a freshly opened bottle or a recently purchased stock.
-
Solution 3: Increase the equivalents of MeOTf (e.g., from 1.5 to 2.5 eq.) and extend the reaction time for the quaternization step before adding the hydride source. Monitor the formation of the polar pyridinium salt intermediate by TLC or LC-MS.
-
-
Possible Cause B: Inactive Hydride Reagent. The sodium borohydride (NaBH₄) may be old or have decomposed.
-
Solution: Use a freshly opened container of NaBH₄. Consider adding the NaBH₄ portion-wise to maintain its concentration and manage any exothermic reaction.
-
Problem 2: Low Yields or Side Products During Hydrogenation
-
Symptom: The desired product is obtained in low yield, accompanied by multiple unidentified side products.
-
Possible Cause A: Catalyst Poisoning. Trace impurities in the substrate (e.g., sulfur-containing compounds) or solvent can poison the Palladium (Pd/C) catalyst.
-
Solution 1: Purify the starting material meticulously before the reaction.
-
Solution 2: Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).
-
-
Possible Cause B: Over-reduction or Hydrogenolysis. Other functional groups in the molecule may be reacting. For example, benzylic C-N or C-O bonds can sometimes be cleaved under hydrogenation conditions.[7]
-
Solution 1: Reduce the hydrogen pressure or run the reaction at atmospheric pressure (H₂ balloon).
-
Solution 2: Lower the reaction temperature. While many protocols run at room temperature or 50 °C, starting at 0 °C or room temperature can increase selectivity.[7]
-
Solution 3: Consider a different catalyst. While Pd/C is common, Platinum(IV) oxide (PtO₂, Adams' catalyst) may offer different selectivity.
-
-
Possible Cause C: Incomplete Reaction. The hydrogenation of the pyridine ring is sluggish.
Problem 3: The Deprotected Amine Product is Unstable or Difficult to Isolate
-
Symptom: The product appears to form by LC-MS analysis of the crude reaction mixture, but it degrades during purification (e.g., on silica gel).
-
Possible Cause: Product Instability. The free secondary amine may be sensitive to air oxidation or acid-catalyzed decomposition on silica gel.
-
Solution 1: After the workup, immediately protect the newly formed secondary amine with a more stable protecting group (e.g., Boc, Cbz) before proceeding to chromatography.
-
Solution 2: Use a deactivated silica gel for chromatography. This can be prepared by treating standard silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% Et₃N in the eluent system).
-
Solution 3: Isolate the product as a salt. After workup, dissolve the crude product in a suitable solvent (like ether or dichloromethane) and add a solution of HCl in ether to precipitate the hydrochloride salt, which is often more crystalline and stable.
-
Section 3: Detailed Experimental Protocols
These protocols are adapted from established literature procedures and should be modified based on your specific substrate.[4][5][7]
Protocol A: Hydrogenation-Hydride Reduction
This method is ideal for sterically hindered substrates.
-
Hydrogenation Step:
-
To a solution of the N-pyridin-2-yl substrate (1.0 equiv) in methanol (MeOH, 0.1 M), add Palladium on carbon (10% Pd/C, 0.1 equiv).
-
If required for your substrate, add acetic acid (AcOH, 2.0 equiv).[7]
-
Place the reaction vessel in a hydrogenation apparatus. Purge the vessel with hydrogen gas (H₂) three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or pressurized vessel, ~50 psi) at room temperature or 50 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Cleavage & Workup:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure. The resulting residue contains the intermediate N-(tetrahydropyridin-2-yl)amine.
-
Note: In many cases, this intermediate is unstable and may cleave upon concentration or during the subsequent workup.
-
Dissolve the residue in a suitable solvent like dichloromethane (DCM). Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude deprotected amine. Purify by column chromatography or other suitable methods.
-
Protocol B: Quaternization-Hydride Reduction
This is the preferred method for unhindered substrates.
-
Quaternization Step:
-
Dissolve the N-pyridin-2-yl substrate (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl trifluoromethanesulfonate (MeOTf, 1.5-2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC/LC-MS for the disappearance of the starting material and the formation of a new, more polar spot corresponding to the pyridinium salt.
-
-
Reduction & Cleavage Step:
-
To the same reaction vessel, add MeOH (an equal volume to the DCM).
-
Cool the mixture back to 0 °C.
-
Add sodium borohydride (NaBH₄, 3.0-5.0 equiv) portion-wise over 15-20 minutes, controlling any effervescence or exotherm.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench carefully by the slow addition of water at 0 °C.
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Section 4: Data & Decision Tools
Table 1: Comparison of Primary Deprotection Strategies
| Feature | Quaternization-Hydride Reduction | Hydrogenation-Hydride Reduction |
| Key Reagents | MeOTf, NaBH₄ | H₂, Pd/C, optional acid (AcOH) |
| Typical Conditions | 0 °C to RT, 3-6 hours | RT to 50 °C, 12-24 hours, H₂ pressure |
| Pros | Very mild conditions, rapid, operationally simple, generally high-yielding.[3] | Tolerant of severe steric hindrance, avoids highly reactive electrophiles.[4][5] |
| Cons | Fails with sterically hindered substrates, MeOTf is toxic and moisture-sensitive.[3][4] | Slower reaction times, requires specialized hydrogenation equipment, potential for side reactions (hydrogenolysis), catalyst poisoning.[7] |
| Best For | Most standard, unhindered substrates. | Substrates with bulky groups near the N-Py bond (e.g., 2,6-disubstituted systems). |
Mechanism Visualization
The following diagram illustrates the key steps of the favored "Quaternization-Hydride Reduction" pathway, highlighting how activation of the pyridine ring is crucial for the cleavage step.
References
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (R)- and (S)-3-(Piperidin-2-YL)pyridine Enantiomers
An In-Depth Guide for Researchers in Neuropharmacology and Drug Development
Introduction
3-(Piperidin-2-YL)pyridine, a heterocyclic organic compound, exists as a pair of enantiomers, (R)- and (S)-, due to the chiral center at the 2-position of the piperidine ring. The (S)-enantiomer is the naturally occurring alkaloid known as anabasine, found in plants of the Nicotiana genus. Both enantiomers have garnered significant interest in the scientific community for their interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. The stereochemistry of these molecules plays a pivotal role in their pharmacological profile, influencing their binding affinity, potency, and functional activity at various nAChR subtypes. This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-3-(Piperidin-2-YL)pyridine, supported by experimental data, to aid researchers in understanding their distinct properties and potential therapeutic applications.
Stereochemistry and its Impact on Biological Activity
The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with biological targets. In the case of 3-(Piperidin-2-YL)pyridine, the differential orientation of the pyridine and piperidine rings in the (R)- and (S)-enantiomers leads to stereoselective binding to the orthosteric site of nAChRs. This selectivity translates into differences in potency and efficacy, highlighting the importance of studying each enantiomer individually.
Comparative Biological Activity: A Data-Driven Analysis
The following table summarizes the available quantitative data comparing the biological activity of (R)- and (S)-3-(Piperidin-2-YL)pyridine.
| Parameter | (R)-3-(Piperidin-2-YL)pyridine | (S)-3-(Piperidin-2-YL)pyridine (Anabasine) | Reference(s) |
| Toxicity | |||
| Intravenous LD50 (mice) | 11 ± 1.0 mg/kg | 16 ± 1.0 mg/kg | [1] |
| Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity (Ki) | |||
| Rat α4β2 | 910 nM | 1100 nM | [2] |
| Rat α7 | Not explicitly found | 0.058 µM (58 nM) | |
| Fish Skeletal Muscle | Not explicitly found | 7.2 µM | |
| Functional Activity | |||
| Human Fetal Neuromuscular nAChR Agonist Potency | Higher potency | Lower potency | [1] |
| Human α4β2 nAChR (expressed in CHO cells) | Not explicitly found | EC50 = 0.9 ± 0.0 µM (Partial Agonist) | [3] |
Key Insights from the Data:
-
Toxicity: The (R)-enantiomer exhibits slightly higher acute toxicity in mice compared to the (S)-enantiomer, as indicated by its lower LD50 value.[1]
-
α4β2 nAChR Binding: Both enantiomers display comparable, micromolar-range binding affinity for the rat α4β2 nAChR subtype, with the (R)-enantiomer showing a slightly higher affinity.[2]
-
Neuromuscular nAChR Potency: At the human fetal neuromuscular junction, the (R)-enantiomer is a more potent agonist than the (S)-enantiomer.[1]
-
α4β2 nAChR Functional Activity: (S)-Anabasine acts as a partial agonist at the human α4β2 nAChR, with an EC50 value in the sub-micromolar range.[3]
Nicotinic Acetylcholine Receptor Signaling Pathway
The activation of nAChRs by agonists such as the enantiomers of 3-(Piperidin-2-YL)pyridine initiates a cascade of intracellular signaling events. As ligand-gated ion channels, their primary function is to permit the influx of cations, predominantly Na+ and Ca2+, upon binding of an agonist. This influx leads to membrane depolarization and, in the case of Ca2+, acts as a crucial second messenger to trigger various downstream signaling pathways.[4] These pathways can influence a wide range of cellular processes, including neurotransmitter release, gene expression, and cell survival.[4][5]
Caption: Downstream signaling pathways activated by nAChR agonists.
Experimental Protocols
The characterization of the biological activity of the (R)- and (S)-enantiomers of 3-(Piperidin-2-YL)pyridine relies on robust and well-validated experimental techniques. Below are detailed protocols for two fundamental assays used in their pharmacological evaluation.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the test compounds for nAChRs using a radiolabeled ligand, such as [3H]-epibatidine.[6][7]
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Step-by-Step Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2). [8] * Incubate the injected oocytes for 2-3 days at 16-18°C in a suitable medium to allow for receptor expression on the cell surface. [8]
-
-
Electrode Preparation:
-
Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.
-
Under a microscope, carefully impale the oocyte with the two microelectrodes. One electrode measures the membrane potential, and the other injects current. [9]
-
-
Voltage Clamping and Data Acquisition:
-
Using a voltage-clamp amplifier, set the holding potential of the oocyte membrane to a desired value (e.g., -60 mV). [10] * Perfuse the oocyte with solutions containing increasing concentrations of the test compound ((R)- or (S)-3-(Piperidin-2-YL)pyridine).
-
Record the inward currents elicited by the agonist at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the responses to the maximal response.
-
Plot the normalized current against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Fit the curve with a sigmoidal function to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy.
-
Conclusion
The available evidence clearly demonstrates that the stereochemistry of 3-(Piperidin-2-YL)pyridine has a significant impact on its biological activity. The (R)-enantiomer appears to be a more potent agonist at neuromuscular nAChRs and exhibits slightly higher acute toxicity, while both enantiomers show comparable affinity for the α4β2 nAChR subtype. The (S)-enantiomer, anabasine, is a well-characterized partial agonist at α4β2 nAChRs and a high-affinity ligand for α7 nAChRs.
For researchers in drug development, the differential pharmacology of these enantiomers offers opportunities for designing more selective nAChR modulators. For instance, the higher potency of the (R)-enantiomer at neuromuscular receptors suggests that it may have a different therapeutic window and side-effect profile compared to the (S)-enantiomer. Further research is warranted to fully elucidate the comparative functional activity of both enantiomers across a broader range of nAChR subtypes, which will provide a more complete understanding of their therapeutic potential and liabilities. The protocols and data presented in this guide serve as a valuable resource for directing future investigations into these promising neuroactive compounds.
References
- Nakauchi, S., & Sumikawa, K. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer.
- Wu, J., et al. (2022). The role of acetylcholine and its receptors in tumor immune regulation: mechanisms and potential therapeutic targets.
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ResearchGate. (n.d.). Principal signaling pathways downstream of nicotinic and muscarinic acetylcholine receptors in the tumor microenvironment. Retrieved from [Link]
- Mojica, E., et al. (2018). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Future Medicinal Chemistry, 10(13), 1625-1645.
- Egle, V. S., & Sobolewski, C. (2020). Nicotinic Acetylcholine Receptor-Based Blockade: Applications of Molecular Targets for Cancer Therapy. Molecular Cancer Therapeutics, 19(1), 21-30.
- Sattar, Z., et al. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of Visualized Experiments, (100), e52892.
- Gmiro, V. E., et al. (2016). Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. European Journal of Medicinal Chemistry, 108, 392-405.
- Reyes, R. C., et al. (2000). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. Proceedings of the National Academy of Sciences, 97(17), 9627-9632.
-
ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine? Retrieved from [Link]
- Horenstein, N. A., et al. (2009). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 76(4), 705-713.
- Lee, S. T., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.
-
ResearchGate. (n.d.). Calcium imaging protocol. Retrieved from [Link]
-
NPI Electronic. (2014). Two-electrode voltage-clamp (TEVC). Retrieved from [Link]
-
PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]
-
Invenesis. (2019). Tobacco alkaloid action on human nAChRs. Retrieved from [Link]
-
NPI Electronic. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]
- Guan, B., et al. (2016). Two-Electrode Voltage Clamp. In Ion Channels (pp. 83-99). Humana Press, New York, NY.
- Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 283(3), 979-992.
- Wildeboer, K. M., et al. (2020).
- Sun, L., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of Visualized Experiments, (119), 55123.
- López-Hernández, E., et al. (2013). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British Journal of Pharmacology, 169(6), 1348-1361.
-
protocols.io. (2023). CALCIUM IMAGING PROTOCOL. Retrieved from [Link]
- Hall, B. J., et al. (2014).
- Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E690-E695.
- Grady, S. R., et al. (2001). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. Neuropharmacology, 41(1), 73-80.
- Moaddel, R., et al. (2004). On-line screening of conformationally constrained nicotines and anabasines for agonist activity at the alpha3beta4- and alpha4beta2-nicotinic acetylcholine receptors using immobilized receptor-based liquid chromatographic stationary phases.
-
ResearchGate. (n.d.). Two electrode voltage clamp and its application for Xenopus oocytes. Retrieved from [Link]
- Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(11), 5891.
- Badio, B., & Daly, J. W. (1994).
- Mastropaolo, J., et al. (2004). Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia. Behavioural Brain Research, 153(2), 419-422.
- Wildeboer, K. M., et al. (2019). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Marine Drugs, 17(11), 613.
- Kem, W. R., et al. (2023). Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean. Toxins, 15(1), 44.
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A Comparative Analysis of (R)-Anabasine's Activity at Nicotinic Acetylcholine Receptors
This guide provides a comprehensive validation and comparison of (R)-Anabasine's activity against other well-established nicotinic acetylcholine receptor (nAChR) agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profile of (R)-Anabasine, offering objective comparisons supported by experimental data and detailed methodologies. Our aim is to equip you with the necessary technical insights to evaluate the potential of (R)-Anabasine in your research endeavors.
Introduction: The Significance of Nicotinic Acetylcholine Receptors and Their Agonists
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various combinations of α and β subunits, giving rise to a multitude of subtypes with distinct pharmacological and physiological properties.[2] The most abundant nAChR subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[3]
The activation of nAChRs by agonists like acetylcholine and nicotine initiates a rapid influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and the modulation of various downstream signaling pathways.[3] This modulation affects a wide range of cognitive and physiological processes, including learning, memory, attention, and reward.[4] Consequently, nAChR agonists have emerged as significant therapeutic targets for a variety of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5]
(R)-Anabasine, a pyridine and piperidine alkaloid found in tobacco plants, is a structural isomer of nicotine and has been identified as a potent nAChR agonist.[6] Understanding its specific activity profile in comparison to other known agonists is crucial for elucidating its therapeutic potential.
Pharmacological Profile of (R)-Anabasine
(R)-Anabasine exhibits a distinct pharmacological profile at various nAChR subtypes. It is characterized as a high-affinity partial agonist at neuronal nAChRs. Notably, it displays a higher affinity for the α7 nAChR subtype compared to the α4β2 subtype.[6] At the α7 receptor, it acts as a full agonist, while it demonstrates partial agonism at α4β2 nAChRs.[6] This differential activity is a key aspect of its pharmacological signature and potential therapeutic applications.
Comparative Analysis of Nicotinic Agonists
To provide a clear and objective assessment of (R)-Anabasine's activity, we present a comparative analysis with other well-characterized nicotinic agonists: Nicotine, Varenicline, and Epibatidine. The following tables summarize their binding affinities (Ki) and functional potencies (EC50) at key nAChR subtypes.
Table 1: Comparative Binding Affinities (Ki) of Nicotinic Agonists
| Agonist | nAChR Subtype | Species | Ki (μM) | Reference(s) |
| (R)-Anabasine | α7 | Rat | 0.058 | [7] |
| α4β2 | Rat | 0.26 | [7] | |
| Muscle | Fish | 7.2 | [7] | |
| Nicotine | α4β2 | Human | ~0.001 | [8] |
| α7 | Human | ~4 | [8] | |
| α6β2 | Rat | ~0.14 | [9] | |
| Varenicline | α4β2 | Rat | 0.00014 | [9] |
| α6β2 | Rat | 0.00012 | [9] | |
| α3β4 | Human | ~2.3 | [10] | |
| α7 | Human | 18 | [10] | |
| Epibatidine | α4β2 | Human | 0.00004 | [11] |
| α7 | Human | 0.02 | [11] | |
| α3β2/4 | - | 0.0025 - 0.0057 | [11] |
Note: Ki values can vary depending on the experimental conditions and radioligand used.
Table 2: Comparative Functional Potencies (EC50) of Nicotinic Agonists
| Agonist | nAChR Subtype | Species | EC50 (μM) | Reference(s) |
| (R)-Anabasine | α7 | - | - | |
| α4β2 | - | - | ||
| Nicotine | α3β4 | Human | 19.4 | [12] |
| α6β2 | Rat | 0.19 | [9] | |
| α4β2 | Rat | 5.42 | [9] | |
| Varenicline | α4β2 | Human | 0.0543 | [12] |
| α3β4 | Human | 26.3 | [12] | |
| α6β2 | Rat | 0.007 | [9] | |
| α4β2* | Rat | 0.086 | [9] | |
| Epibatidine | α7 (Type IA) | Rat | 2.9 - 4.3 | [13] |
| α4β2 (Type II) | Rat | 0.015 - 0.019 | [13] |
In Vivo Effects and Therapeutic Implications
The in vitro activity of (R)-Anabasine translates to distinct in vivo effects. Studies have shown that (R)-Anabasine can influence cognitive functions such as memory and attention.[14] For instance, it has been demonstrated to reduce memory impairment caused by the NMDA antagonist dizocilpine in rats.[14] These effects are likely mediated by its agonist activity at nAChRs, particularly the α7 subtype, which is known to play a significant role in learning and memory.[6] Furthermore, (R)-Anabasine has been investigated for its potential to reduce alcohol intake, presumably through its interaction with neuronal nicotinic receptors.[15]
Experimental Methodologies for Agonist Validation
To ensure the scientific integrity of our findings, we provide detailed, step-by-step methodologies for two key experiments used to validate and characterize nicotinic agonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[1] It relies on the principle of competitive displacement of a radiolabeled ligand with a known high affinity for the target receptor by the unlabeled test compound.[1]
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the nAChR subtype of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, with protease inhibitors).[1]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 or [3H]methyllycaconitine for α7 nAChRs), and varying concentrations of the unlabeled test agonist ((R)-Anabasine or comparators).[16]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known nicotinic ligand like nicotine).[1]
-
Incubate the plate at a specified temperature and duration to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[1]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.[1]
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful electrophysiological technique used to measure the functional activity (EC50 and efficacy) of an agonist on ion channels expressed in large cells, such as Xenopus oocytes.[17]
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the specific nAChR subunits of interest.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[17]
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Agonist Application and Data Acquisition:
-
Apply the test agonist ((R)-Anabasine or comparators) at various concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the agonist at each concentration.
-
Wash the oocyte with saline between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve to the Hill equation to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient.
-
Determine the efficacy of the agonist by comparing its maximal response to that of a full agonist (e.g., acetylcholine).
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: Experimental Workflow for Nicotinic Agonist Validation.
Conclusion
(R)-Anabasine presents a compelling profile as a nicotinic acetylcholine receptor agonist, distinguished by its preferential affinity for the α7 subtype and its partial agonism at α4β2 receptors. This guide has provided a comparative framework, supported by quantitative data and detailed experimental protocols, to facilitate an informed evaluation of (R)-Anabasine's potential in neuroscience research and drug development. The unique pharmacological properties of (R)-Anabasine warrant further investigation to fully elucidate its therapeutic promise in addressing a range of neurological and psychiatric conditions.
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A Comparative Pharmacological Guide: (R)-3-(Piperidin-2-YL)pyridine vs. Nicotine at Neuronal Nicotinic Acetylcholine Receptors
This guide provides a detailed comparative analysis of (R)-3-(Piperidin-2-YL)pyridine, also known as anabasine, and the well-characterized alkaloid, (S)-nicotine. Both compounds are structural isomers, sharing a pyridine and a saturated nitrogen-containing ring, which makes them key ligands for nicotinic acetylcholine receptors (nAChRs). While nicotine's pharmacology is extensively documented, anabasine presents a valuable structural analog for probing nAChR function and exploring alternative therapeutic profiles.[1][2] This document is intended for researchers and drug development professionals, offering an in-depth look at the experimental evaluation of these compounds, from receptor binding to downstream cellular signaling and in vivo neurochemical effects.
The primary targets for these compounds, nAChRs, are pentameric ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[3][4] These receptors are assembled from a diverse family of subunits (α2-α10, β2-β4), resulting in numerous subtypes with distinct pharmacological and physiological profiles.[5][6][7] The most abundant and studied neuronal subtypes, α4β2 and α7, are central to the addictive and cognitive effects of nicotine and are the primary focus of this comparative guide.[7][8]
Structural and Chemical Comparison
Nicotine and anabasine are both tertiary amines composed of a pyridine ring linked to a second nitrogenous ring.[1][2][9] The key structural difference lies in the nature of this second ring: nicotine contains a five-membered pyrrolidine ring, whereas anabasine features a six-membered piperidine ring. This seemingly minor change in ring size and the position of the nitrogen atom can significantly alter the molecule's conformational flexibility and its interaction with the nAChR binding pocket, thereby influencing its pharmacological profile.
Caption: Simplified nAChR-mediated intracellular signaling pathways.
Detailed Experimental Protocols
Scientific integrity demands transparent and reproducible methodologies. Below are detailed protocols for the key experiments described in this guide.
Caption: Workflow for a competitive radioligand binding assay.
-
Receptor Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7). Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. [3]2. Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand (e.g., [³H]Epibatidine for α4β2) + assay buffer.
-
Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).
-
Competition: Membrane preparation + radioligand + varying concentrations of the test compound ((S)-Nicotine or this compound).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [3]
-
Oocyte Preparation: Harvest and prepare Stage V-VI oocytes from Xenopus laevis. Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ba²⁺ Ringer's solution). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply the test compound ((S)-Nicotine or this compound) at various concentrations to the oocyte via the perfusion system for a set duration (e.g., 10-20 seconds). Record the inward current elicited by the agonist.
-
Data Acquisition: Between applications, wash the oocyte with the recording solution until the current returns to baseline to allow for receptor recovery from desensitization.
-
Data Analysis: Measure the peak amplitude of the inward current for each concentration. Normalize the responses to the maximal response elicited by a saturating concentration of a reference agonist (e.g., 1 mM ACh). Plot the normalized response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Iₘₐₓ values.
-
Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, place the rat in a freely moving microdialysis setup. Gently insert a microdialysis probe through the guide cannula into the NAc.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer the test compound ((S)-Nicotine or this compound) or vehicle via subcutaneous (s.c.) injection. Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Neurochemical Analysis: Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Quantify the dopamine concentration in each sample. Express the results as a percentage change from the average baseline concentration. Plot the mean percent change over time for each treatment group.
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Differentiating the Receptor Binding Profiles of Anabasine and Anatabine: A Comparative Guide for Researchers
In the field of nicotinic acetylcholine receptor (nAChR) research, understanding the nuanced interactions of various ligands is paramount for the development of novel therapeutics. Among the minor tobacco alkaloids, anabasine and anatabine present intriguing, yet distinct, pharmacological profiles. This guide provides an in-depth comparison of their receptor binding characteristics, supported by experimental data, to aid researchers in dissecting their differential effects and potential therapeutic applications.
Introduction: Structural Isomers with Divergent Affinities
Anabasine and anatabine are structural isomers, both pyridine and piperidine alkaloids found in tobacco.[1] Despite their chemical similarity to nicotine, their interactions with nAChRs, a diverse family of ligand-gated ion channels, exhibit significant differences. These receptors, composed of various α and β subunits, mediate fast synaptic transmission throughout the central and peripheral nervous systems. The subunit composition of nAChRs dictates their pharmacological and physiological properties, making subtype selectivity a critical factor in drug design.[2]
This guide will elucidate the binding affinities and functional activities of anabasine and anatabine at key nAChR subtypes, highlighting the experimental methodologies used to determine these profiles.
Unveiling Receptor Interactions: Key Experimental Methodologies
The characterization of ligand-receptor binding is a cornerstone of pharmacological research. Two primary techniques are widely employed to determine the affinity and functional consequences of compounds like anabasine and anatabine at nAChRs: radioligand binding assays and electrophysiological studies.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a robust method for determining the binding affinity of a test compound to a specific receptor.[3] The principle of a competitive binding assay is to measure the ability of an unlabeled compound (the "competitor," e.g., anabasine or anatabine) to displace a radiolabeled ligand with known high affinity for the target nAChR subtype. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[4]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay for nAChRs.
Detailed Protocol: Competitive Radioligand Binding Assay for nAChRs
-
Receptor Preparation: Homogenize tissues or cultured cells expressing the nAChR subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.[5]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]cytisine for α4β2 nAChRs), and a range of concentrations of the unlabeled test compound (anabasine or anatabine).[5][6] Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plates for a sufficient time at a specific temperature (e.g., 2-4 hours at 4°C) to reach binding equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Use non-linear regression to determine the IC50 value, which can then be used to calculate the Ki value.[8]
Electrophysiology: Assessing Functional Activity
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) and whole-cell patch clamp, directly measure the functional response of nAChRs to agonist binding.[9][10] These methods record the ion flow through the receptor channel upon activation, providing information on a compound's efficacy (full agonist, partial agonist, or antagonist) and potency (EC50).
Experimental Workflow: Whole-Cell Patch Clamp Electrophysiology
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for (R)-3-(Piperidin-2-YL)pyridine
Introduction: The Analytical Imperative for Chiral Pharmaceutical Intermediates
(R)-3-(Piperidin-2-YL)pyridine, the R-enantiomer of a pyridine alkaloid, is a significant chiral building block in modern pharmaceutical synthesis.[1][2][3] Its presence in various drug candidates underscores the importance of its stereochemical purity and overall quality.[4] The development of any active pharmaceutical ingredient (API) hinges on the reliability of the analytical methods used to characterize it. This is not merely a procedural step; it is the foundation of product quality and patient safety.
Regulatory bodies globally, harmonized under the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose.[5][6] The ICH Q2(R2) guideline is the principal document outlining the required validation characteristics, such as accuracy, precision, specificity, linearity, and range.[7][8][9]
This guide moves beyond a simple recitation of validation parameters. We will delve into the cross-validation of two orthogonal High-Performance Liquid Chromatography (HPLC) methods: a chiral separation technique to control enantiomeric purity and a reverse-phase method for assay and achiral impurity profiling. Through this lens, we will explore the causality behind experimental choices, establish self-validating protocols, and provide a framework for generating trustworthy, regulatory-compliant data.
Pillar 1: Chiral HPLC for Enantiomeric Purity Control
The biological activity of chiral molecules is often stereospecific; the "wrong" enantiomer (distomer) can be inactive or, in some cases, responsible for undesirable side effects. Therefore, quantifying the enantiomeric excess (e.e.) is a critical quality attribute.
The Principle of Chiral Recognition
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). These CSPs create a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are often the first choice due to their broad applicability.
Caption: Mechanism of enantiomeric separation on a Chiral Stationary Phase (CSP).
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the S-enantiomer of 3-(Piperidin-2-YL)pyridine in the presence of the desired R-enantiomer.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: A cellulose-based CSP, such as a Chiralcel OD-H (or equivalent), 250 mm x 4.6 mm, 5 µm.
-
Scientist's Rationale: Polysaccharide-based columns are workhorses in chiral separations, offering a high probability of success for a wide range of compounds through hydrogen bonding, dipole-dipole, and steric interactions.
-
-
Mobile Phase: Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Scientist's Rationale: A normal-phase mobile system is chosen to enhance the polar interactions necessary for chiral recognition on this type of CSP. Diethylamine is a crucial basic modifier that is added to reduce peak tailing and improve the peak shape of the basic analytes by masking active silanol groups on the silica support.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 262 nm.
-
Scientist's Rationale: This wavelength is selected based on the UV absorbance maximum of the pyridine chromophore, ensuring high sensitivity.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of racemic 3-(Piperidin-2-YL)pyridine at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Test Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Pillar 2: Reverse-Phase HPLC for Assay and Impurity Profiling
While the chiral method is specific for stereoisomers, it is often not suitable for separating achiral process-related impurities or degradation products. A robust reverse-phase (RP-HPLC) method is required for this purpose and to accurately determine the overall purity and content (assay) of the drug substance.
The Principle of Reverse-Phase Separation
RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) retains hydrophobic analytes, which are then eluted by a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity.
Experimental Protocol: RP-HPLC (Assay & Impurities)
Objective: To quantify this compound (assay) and separate it from potential process-related impurities and degradants.
-
Instrumentation:
-
HPLC system as described previously.
-
-
Chromatographic Conditions:
-
Column: C18 column, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18).
-
Scientist's Rationale: The C18 phase provides excellent hydrophobic retention for a broad range of organic molecules, making it the standard for purity and assay methods in the pharmaceutical industry.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Scientist's Rationale: TFA acts as an ion-pairing agent, improving the peak shape of basic analytes like our target compound. It also provides a low pH to ensure the analytes are in a single ionic form.
-
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard at approximately 0.5 mg/mL in Mobile Phase A.
-
Test Solution: Prepare the sample at the same concentration (0.5 mg/mL) in Mobile Phase A.
-
Pillar 3: The Cross-Validation Workflow
Cross-validation is not about proving one method is superior, but ensuring that orthogonal methods provide a consistent and comprehensive picture of the sample's quality.
Caption: A typical workflow for the cross-validation of analytical methods.
The core principle of this cross-validation lies in analyzing the same sample with both methods and ensuring the results are concordant. For a highly pure sample of this compound, the purity value determined by the RP-HPLC method (main peak area %) should closely match the percentage of the R-enantiomer determined by the chiral HPLC method. Any significant discrepancy would trigger an investigation into potential co-eluting impurities under one of the chromatographic systems.
Comparative Validation Data Summary
The following table presents typical performance data obtained during the validation of the two methods, adhering to ICH Q2(R2) guidelines.[5][7][8]
| Validation Parameter | Chiral HPLC (Enantiomeric Purity) | RP-HPLC (Assay & Impurities) | Scientist's Commentary |
| Specificity | Baseline separation of R and S enantiomers (Resolution > 2.0). No interference from process impurities at the retention time of the S-enantiomer. | Main peak is spectrally pure (via PDA). All known impurities and the S-enantiomer are separated from the main R-enantiomer peak. | Specificity is the cornerstone of validation. For the chiral method, this proves it can quantify the S-enantiomer without interference. For the RP-method, it proves the assay value is not inflated by co-eluting species. |
| Linearity (R²) | > 0.999 for the S-enantiomer over the LOQ to 1.0% range. | > 0.999 for the R-enantiomer over the 50% to 150% range of the nominal concentration. | Each method's linear range is validated to be appropriate for its specific task: quantifying trace levels of the unwanted enantiomer versus accurately measuring the main component. |
| Accuracy (% Recovery) | 95.0% - 105.0% for the S-enantiomer (spiked samples). | 98.0% - 102.0% for the R-enantiomer (spiked placebo and standard analysis). | Accuracy confirms there is no significant systematic error or bias in the methods. |
| Precision (%RSD) | Repeatability: < 5.0% for S-enantiomer at 0.15% level. Intermediate Precision: < 8.0% | Repeatability: < 0.5% for R-enantiomer assay. Intermediate Precision: < 1.0% | Tighter precision criteria are required for the assay method compared to the trace-level analysis of the enantiomeric impurity, reflecting the different analytical objectives. |
| LOQ | ≤ 0.05% for the S-enantiomer. | ≤ 0.05% for known impurities. | The Limit of Quantitation (LOQ) demonstrates the method's sensitivity and its ability to reliably measure impurities at the levels required by regulatory specifications (e.g., 0.10% or 0.15%). |
Conclusion and Final Recommendations
The cross-validation of chiral and reverse-phase HPLC methods is not a redundant exercise but a fundamental component of a robust quality control strategy for this compound.
-
The Chiral HPLC method is indispensable and specifically validated for the accurate quantification of the stereochemical purity, a critical quality attribute that cannot be assessed by conventional RP-HPLC.
-
The RP-HPLC method is essential for determining the overall purity, performing the assay (content), and monitoring for any process-related or degradation impurities that are achiral.
Together, these two orthogonal techniques provide a comprehensive and trustworthy analytical package. They ensure that every batch of this compound meets the stringent identity, purity, and quality standards required for the development of safe and effective medicines. This dual-method approach embodies the principles of scientific rigor and is a hallmark of excellence in pharmaceutical analysis.
References
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- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
- SIELC Technologies. Separation of L-3-(2'-Piperidyl)pyridine on Newcrom R1 HPLC column.
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- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Echemi. 3-(piperidin-2-yl)pyridine.
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- BLDpharm. This compound hydrochloride.
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A Comparative Guide to the Potency of (R)-Anabasine and Other Piperidine Alkaloids at Nicotinic Acetylcholine Receptors
This guide provides a detailed comparison of the pharmacological potency of (R)-Anabasine with other notable piperidine and structurally related alkaloids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of these compounds' interactions with nicotinic acetylcholine receptors (nAChRs), the primary molecular targets mediating their physiological effects.
Introduction to Piperidine Alkaloids and their Target: nAChRs
Piperidine alkaloids are a class of naturally occurring compounds characterized by a piperidine ring structure. Found in various plant species, such as those from the Nicotiana, Conium, and Lupinus genera, these molecules have long been of interest for their diverse biological activities.[1][2] Many, including (R)-Anabasine, exert their effects by acting as agonists or partial agonists at nicotinic acetylcholine receptors (nAChRs).[3]
nAChRs are pentameric ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[4][5] The vast diversity of nAChR subtypes, arising from different combinations of α and β subunits (e.g., α4β2, α7, α3β4), underlies the varied pharmacological profiles of nicotinic ligands.[5] An alkaloid's potency and selectivity for these subtypes dictate its ultimate physiological and potential therapeutic or toxicological effects. This guide focuses on dissecting these differences, with a primary focus on (R)-Anabasine.
The Mechanism: nAChR Activation
The binding of an agonist like (R)-Anabasine to the orthosteric site on the nAChR triggers a conformational change, opening the channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and subsequent cellular responses.
Caption: General signaling pathway of nAChR activation by an agonist.
Pharmacological Profile of (R)-Anabasine
Anabasine, a structural isomer of nicotine, is a major alkaloid in tree tobacco (Nicotiana glauca).[6][7] It exists as two stereoisomers, (R)- and (S)-Anabasine. Experimental evidence demonstrates stereoselectivity in its biological activity, with the (R)-enantiomer generally exhibiting greater potency. A mouse bioassay revealed that (+)-R-anabasine has a lower intravenous LD50 (11 ± 1.0 mg/kg) compared to (–)-S-anabasine (16 ± 1.0 mg/kg), indicating higher toxicity and potency.[8]
(R)-Anabasine functions as a high-affinity partial agonist at neuronal nAChRs.[9] Its potency, however, is highly dependent on the specific nAChR subtype.
-
High Affinity for α7 nAChRs: (R)-Anabasine displays a notably high affinity for the homomeric α7 nAChR subtype, with a reported Kᵢ value of 0.058 µM (58 nM).[9] It acts as a full agonist at this receptor, which is implicated in cognitive functions like learning and memory.[10] This has made (R)-Anabasine a candidate for investigating cognitive enhancement.[10][11]
-
Moderate Affinity for α4β2 nAChRs: Its affinity for the α4β2 subtype, the most abundant nAChR in the brain and a primary target for nicotine, is lower, with a Kᵢ value of 0.26 µM (260 nM).[9] At this subtype, it behaves as a partial agonist.[10]
-
Low Affinity for Muscle-Type nAChRs: (R)-Anabasine shows significantly lower affinity for the fish skeletal muscle nAChR, with a Kᵢ value of 7.2 µM.[9]
This receptor profile—preferential, high-affinity agonism at α7 receptors combined with moderate partial agonism at α4β2 receptors—distinguishes (R)-Anabasine from nicotine and other piperidine alkaloids.
Comparative Potency Analysis
The potency of a ligand is typically quantified by its binding affinity (Kᵢ, the inhibition constant) and its functional efficacy (EC₅₀, the half-maximal effective concentration). A lower value for either metric indicates higher potency. The following table summarizes experimental data for (R)-Anabasine and other relevant alkaloids across key nAChR subtypes.
| Alkaloid | nAChR Subtype | Potency Metric | Value (nM) | Comments |
| (R)-Anabasine | rat α7 | Kᵢ | 58 | High affinity |
| rat α4β2 | Kᵢ | 260 | Moderate affinity | |
| (S)-Nicotine | α4β2 | EC₅₀ | 1,000 | Potent full agonist |
| α7 | EC₅₀ | 54,500 | Weak activity | |
| Anatabine | α4β2 | EC₅₀ | 6,100 | Weaker than nicotine |
| α7 | EC₅₀ | 158,500 | Very weak activity | |
| Lobeline | rat brain mix | Kᵢ | 4.4 | High affinity binding, but complex functional profile |
| Cytisine | α4β2 | Kᵢ | 130 | High affinity partial agonist |
| Epibatidine | human α4β2 | Kᵢ | 0.04 | Extremely potent, non-selective agonist |
| human α7 | Kᵢ | 20 | Very high affinity |
Data compiled from multiple sources. Experimental conditions may vary.[5][9][12][13]
Key Comparisons and Structure-Activity Insights
-
(R)-Anabasine vs. Nicotine: The primary distinction lies in their subtype selectivity. While nicotine is a potent agonist at α4β2 receptors, (R)-Anabasine is considerably more potent and efficacious at α7 receptors.[10][14] Structurally, the six-membered piperidine ring of anabasine, compared to the five-membered pyrrolidine ring of nicotine, appears less favorable for activating α4β2 nAChRs but is well-tolerated or even preferred by the α7 subtype.
-
(R)-Anabasine vs. Anatabine: Anatabine, which contains a double bond in its piperidine ring, is a weaker agonist than both nicotine and anabasine at the tested nAChR subtypes.[5] This suggests that the specific saturation and conformation of the piperidine ring are critical determinants of potency.
-
(R)-Anabasine vs. Lobeline: Lobeline exhibits very high binding affinity for nicotinic sites (Kᵢ of 4.4 nM) but does not effectively activate α4β2 receptors and displays a complex pharmacological profile that is not always blocked by nicotinic antagonists.[13] This highlights that high binding affinity does not always translate to potent agonist activity, a key consideration in drug development.
-
Benchmark of Potency: Epibatidine: Epibatidine, a pyridine alkaloid from a poison frog, is one of the most potent nAChR agonists known.[15][16] With Kᵢ values in the picomolar to low nanomolar range for neuronal subtypes, it is orders of magnitude more potent than (R)-Anabasine.[12][17] It serves as an important reference compound in pharmacological studies but its high toxicity limits its therapeutic potential.[16]
Methodologies for Determining Alkaloid Potency
The data presented in this guide are derived from established experimental protocols designed to quantify ligand-receptor interactions. The choice of assay is critical, as different methods provide distinct but complementary information about a compound's potency.
In Vitro Assays: Binding vs. Function
Radioligand Binding Assays: These assays measure the affinity of a compound for a receptor. The principle involves competition between a labeled ligand (a "radioligand" like [³H]cytisine or ¹²⁵I-α-Bungarotoxin) and the unlabeled test compound (e.g., anabasine) for the receptor's binding site.[15][18] The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the Kᵢ is calculated. This method directly measures binding affinity but provides no information about whether the compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function.
Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assays: These assays measure the cellular response following receptor activation, providing data on both potency (EC₅₀) and efficacy (the maximal response).
-
Two-Electrode Voltage Clamp (TEVC): This electrophysiological technique is the gold standard for studying ligand-gated ion channels. nAChR subtypes are expressed in Xenopus oocytes, and the ionic current passing through the channels in response to agonist application is measured directly.[19]
-
Cell-Based Fluorescence Assays: High-throughput screening often employs cell lines (e.g., SH-SY5Y, TE-671) engineered to express specific nAChR subtypes.[20] Agonist-induced receptor activation is measured indirectly by detecting changes in membrane potential or intracellular calcium concentration using fluorescent dyes.[4]
Conclusion
(R)-Anabasine is a potent piperidine alkaloid whose pharmacological profile is defined by its selective, high-affinity agonism at α7 nAChRs and more moderate partial agonism at α4β2 nAChRs. This distinguishes it from nicotine, which preferentially targets the α4β2 subtype, and other alkaloids like anatabine, which are generally less potent. While far less potent than benchmark compounds like epibatidine, the unique subtype selectivity of (R)-Anabasine makes it a valuable pharmacological tool for investigating the specific roles of the α7 nAChR in physiological processes, particularly cognition. The comparative data underscores the critical role that subtle variations in chemical structure—from ring size to stereochemistry—play in determining the potency and selectivity of ligands at the diverse family of nicotinic acetylcholine receptors.
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Veljkovic, E., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology. Available from: [Link]
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Green, B. T., et al. (2015). The chemical structures of the piperidine alkaloid coniine, and the pyridine alkaloid nicotine. ResearchGate. Available from: [Link]
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Jacob, P., et al. (2011). Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy. Cancer Epidemiology, Biomarkers & Prevention. Available from: [Link]
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Clemens, K. J., et al. (2009). Structure of (S)-nicotine and anatabine: Tobacco contains only the (S)-... ResearchGate. Available from: [Link]
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Gerzanich, V., et al. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular Pharmacology. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of (R)-3-(Piperidin-2-YL)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators
The (R)-3-(Piperidin-2-YL)pyridine scaffold is a cornerstone in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial to synaptic transmission in the central and peripheral nervous systems.[1][2] Analogs built upon this core structure, most notably the smoking cessation aid varenicline, have demonstrated significant therapeutic potential by modulating nAChR activity.[3][4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from seminal studies to explain the causal links between chemical structure and biological function. We will explore how specific molecular modifications influence binding affinity, functional efficacy (agonism, partial agonism, antagonism), and selectivity for nAChR subtypes, particularly the α4β2 subtype, which is strongly associated with nicotine addiction.[6][7]
The Privileged Scaffold: Core Structural Requirements
The defining features of the this compound scaffold are critical for its interaction with the orthosteric binding site of nAChRs, located at the interface between subunits.[8]
-
Stereochemistry: The (R)-configuration at the C2 position of the piperidine ring is paramount for optimal activity. This specific stereoisomer correctly orients the two key pharmacophoric elements.
-
Pharmacophore Elements: A successful nicotinic ligand generally requires two key features: a cationic center (the protonated piperidine nitrogen) and a hydrogen bond acceptor (the pyridine nitrogen).[2][9] The cationic piperidine nitrogen forms a crucial cation-π interaction with a conserved tryptophan residue in the principal face of the receptor's binding domain, while the pyridine nitrogen acts as a hydrogen bond acceptor, interacting with a backbone NH group on the complementary face of the binding site.[2][8]
Comparative Analysis of Structural Modifications
The potency, efficacy, and selectivity of these analogs can be finely tuned by strategic modifications at two primary locations: the piperidine nitrogen (N1) and the pyridine ring.
Modifications to the basic nitrogen of the piperidine ring significantly impact how the ligand interacts with the receptor. Quantitative structure-activity relationship (QSAR) studies have shown that bulky substituents on the pyrrolidine ring (a related scaffold) are detrimental to binding affinity.[10]
-
N-Methylation vs. N-H: Comparison between N-methylated and N-unsubstituted analogs often reveals differences in potency and selectivity. For example, in the A-84543 series of compounds, substituting the N-methyl group with a hydrogen atom can alter the electronic distribution and impact binding affinity for different nAChR subtypes.[11]
-
Conformational Restriction: A highly successful strategy involves conformationally locking the piperidine and pyridine rings. Varenicline, a rigid analog of cytisine, exemplifies this principle.[4][5] Its bridged structure reduces conformational flexibility, pre-organizing the pharmacophoric elements for optimal receptor binding. This results in very high affinity for the α4β2 nAChR (Ki = 0.4 nM) and a partial agonist profile, which is key to its therapeutic effect.[3] This partial agonism provides enough receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from fully activating the receptor.[3]
Substitution on the pyridine ring is a powerful tool for modulating selectivity between nAChR subtypes, such as α4β2, α3β4, and α7.[11][12][13] The electronic properties and steric bulk of substituents can dramatically alter the ligand's pharmacological profile.[14][15]
-
Halogenation: Adding electron-withdrawing groups like fluorine can enhance selectivity. For instance, 3'-fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 over α3β4 nAChRs.[12]
-
Positional Isomerism: The position of the nitrogen within the pyridine ring is critical. Moving the nitrogen from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly reduce binding affinity and alter functional selectivity.[11]
-
Alkoxy and Aryl Substitutions: The addition of various ether-linked groups to the pyridine ring has been explored extensively. Variations in the ring size of the azacycle and substitution patterns on the pyridine can cause dramatic shifts in binding affinity, with IC50 values at the α4β2 nAChR ranging from 22 nM to over 10,000 nM.[16] For example, the analog (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine demonstrates potent binding with an IC50 of 22 nM.[16]
Quantitative Comparison of Key Analogs
The following table summarizes the in vitro binding and functional data for representative this compound analogs and related compounds, illustrating the SAR principles discussed.
| Compound | Modification | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy (% of ACh) | Reference |
| Nicotine | Prototypical Agonist | α4β2 | 6.1 | 19.4 | 100% | [3][17] |
| Varenicline | Rigid, bridged structure | α4β2 | 0.4 | 2.3 | 13.4% (Partial Agonist) | [3][5] |
| Varenicline | Rigid, bridged structure | α7 | 125 | 18 | 93% (Full Agonist) | [3][5] |
| Cytisine | Natural product precursor | α4β2 | - | 0.06 | - | [3] |
| Dianicline | Anilinopyridine analog | α4β2 | - | 18 | - | [3] |
| Sazetidine-A | Azetidine analog | α4β2 | - | - (Potent desensitizer) | Low agonist activity | [18] |
Data is compiled from multiple sources and methodologies may vary. Efficacy is reported relative to acetylcholine (ACh).
This data clearly demonstrates the superior binding affinity of the conformationally constrained varenicline for the α4β2 receptor compared to nicotine.[3] It also highlights varenicline's distinct functional profile as a potent partial agonist at α4β2 receptors but a full agonist at α7 receptors.[5]
Experimental Methodologies
The data presented in this guide are derived from standardized in vitro assays designed to quantify ligand-receptor interactions and subsequent cellular responses.
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor binding site.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Cell Culture & Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the desired nAChR subtype (e.g., human α4β2) are cultured and harvested.[19] The cells are then homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Competition Binding: Aliquots of the cell membrane preparation are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand, such as [¹²⁵I]-Epibatidine.[19]
-
Incubation: A range of concentrations of the unlabeled test compound is added to compete for the binding sites. Non-specific binding is determined in the presence of a high concentration of a known ligand, like nicotine.[19]
-
Separation: After incubation to allow binding to reach equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[19]
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
This electrophysiological technique measures the ion flow through the nAChR channel upon agonist binding, allowing for the determination of a compound's potency (EC50) and efficacy.
Workflow: ```dot graph TD { A[Inject cRNA for nAChR subunits (e.g., α4 and β2) into Xenopus laevis oocytes] --> B{Incubate oocytes for 2-5 days to allow receptor expression}; B --> C[Place oocyte in recording chamber and impale with two microelectrodes (voltage and current)]; C --> D{Clamp membrane potential at a holding potential (e.g., -70 mV)}; D --> E[Perfuse oocyte with increasing concentrations of test compound]; E --> F[Record inward current generated by ion flow through activated nAChRs]; F --> G[Plot current response vs. concentration to determine EC50 and maximal efficacy]; style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Dual signaling pathways of the α4β2 nicotinic acetylcholine receptor.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a well-defined field that has yielded clinically significant therapeutics. The key takeaways for researchers in drug development are:
-
The core scaffold with its (R)-stereochemistry is a highly validated starting point for nAChR ligands.
-
Conformational constraint, as seen in varenicline, is a superior strategy for achieving high affinity and modulating efficacy.
-
Fine-tuning of selectivity and potency is readily achievable through substitutions on the pyridine ring, with halogenation and positional isomerism being particularly effective tools.
Future research will likely focus on developing analogs with even greater subtype selectivity to minimize off-target effects, particularly distinguishing between different β2-containing and β4-containing receptors, which have distinct physiological functions. [11]Furthermore, designing ligands that specifically leverage the metabotropic signaling pathways of nAChRs could unlock novel therapeutic approaches for neurodegenerative diseases and psychiatric disorders.
References
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Abdrakhmanova, G. R., et al. (n.d.). 3'-Fluoro substitution in the pyridine ring of epibatidine improves selectivity and efficacy for α4β2 versus α3β4 nAChRs. PubMed Central. Available at: [Link]
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Kim, D., et al. (2020). Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation. PubMed. Available at: [Link]
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Pillai, M., et al. (n.d.). α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief. PubMed Central. Available at: [Link]
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Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central. Available at: [Link]
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Liu, Y., et al. (n.d.). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. PubMed Central. Available at: [Link]
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Mihalak, K. B., et al. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors. PubMed. Available at: [Link]
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Thompson, A. J., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Publications. Available at: [Link]
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Lin, S., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. Available at: [Link]
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A Comparative Guide to Modern Synthetic Routes for (R)-3-(Piperidin-2-YL)pyridine
(R)-3-(Piperidin-2-YL)pyridine, a key chiral building block in pharmaceutical chemistry, demands efficient and stereoselective synthetic strategies. This guide provides an in-depth comparison of two cutting-edge catalytic asymmetric methods for its synthesis, offering researchers and drug development professionals the data and protocols necessary to make informed decisions for their synthetic campaigns.
The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. The specific enantiomer, this compound, serves as a crucial intermediate for a number of biologically active compounds. Consequently, the development of robust, scalable, and highly enantioselective synthetic routes is of paramount importance. This guide will dissect and benchmark two prominent and innovative approaches: a Rhodium-catalyzed Asymmetric Reductive Heck-type Reaction and a Catalytic Dynamic Resolution (CDR) coupled with Negishi Cross-Coupling.
Route 1: Rhodium-Catalyzed Asymmetric Reductive Heck-Type Reaction of a Dihydropyridine Intermediate
This modern approach leverages the power of transition-metal catalysis to construct the chiral piperidine ring with high fidelity. The key transformation is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine derivative, which, after a subsequent reduction, yields the desired 3-substituted piperidine.[1][2][3]
Mechanistic Rationale and Experimental Causality
The success of this route hinges on a three-step sequence: partial reduction of the pyridine starting material, the key Rh-catalyzed asymmetric carbometalation, and a final reduction.[1][2] The rhodium catalyst, in conjunction with a chiral ligand such as (S)-Segphos, orchestrates the enantioselective addition of an aryl group (from an arylboronic acid) to the dihydropyridine. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high enantioselectivity by creating a well-defined chiral pocket around the metal center. The use of a strong base, such as cesium hydroxide, is essential for the transmetalation step in the catalytic cycle.
Caption: Workflow for the Rh-catalyzed synthesis of this compound.
Key Performance Metrics
| Parameter | Value | Reference |
| Catalyst Loading | 5 mol% [Rh(cod)(OH)]₂ | [1] |
| Ligand | 12 mol% (S)-Segphos | [1] |
| Typical Yield | ~81% (for the key coupling step) | [1] |
| Enantiomeric Excess (e.e.) | ~96% | [1] |
| Reaction Temperature | 70 °C | [1] |
| Key Reagents | Arylboronic acid, CsOH | [1] |
Detailed Experimental Protocol
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
Under a nitrogen atmosphere, dissolve pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) and cool to -78 °C.
-
Add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with Et₂O (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2x) and 1N HCl (2x), then dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to yield the dihydropyridine precursor.[4]
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
-
To a vial, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).
-
Purge the vial with argon.
-
Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 1 mmol).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol) followed by the dihydropyridine (0.5 mmol).
-
Stir the mixture at 70 °C for 20 hours.
-
After cooling, dilute with Et₂O and pass through a plug of silica gel to obtain the tetrahydropyridine product.[4]
Step 3: Final Reduction
-
The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Route 2: Catalytic Dynamic Resolution and Negishi Cross-Coupling
This elegant strategy relies on the in situ resolution of a racemic organolithium intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired aryl group. This method offers a distinct advantage by starting from a simple, achiral precursor.[5][6][7]
Mechanistic Rationale and Experimental Causality
The core of this method is the Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine. A chiral ligand forms a diastereomeric complex with the racemic organolithium, lowering the energy barrier for the inversion of one enantiomer and allowing for the enrichment of the other.[5][8] This enantioenriched organolithium is then transmetalated to a more stable organozinc species, which undergoes a Negishi cross-coupling with an aryl halide. The choice of the chiral ligand is paramount for the efficiency of the dynamic resolution.
Caption: Workflow for the Catalytic Dynamic Resolution and Negishi Coupling route.
Key Performance Metrics
| Parameter | Value | Reference |
| Catalyst Loading (CDR) | 5 mol% Chiral Ligand | [9] |
| Catalyst (Negishi) | Pd(OAc)₂ | [9] |
| Typical Yield | ~46% (for (R)-anabasine) | [9] |
| Enantiomeric Ratio (e.r.) | ~88:12 (for (R)-anabasine) | [9] |
| Reaction Temperature | -78 °C to rt | [9] |
| Key Reagents | s-BuLi, TMEDA, Chiral Ligand, ZnCl₂, 3-bromopyridine | [9] |
Detailed Experimental Protocol
Step 1: Catalytic Dynamic Resolution and Negishi Coupling
-
In an oven-dried flask under argon, deprotonate N-Boc-piperidine with s-BuLi/TMEDA in Et₂O at -78 °C to generate rac-N-Boc-2-lithiopiperidine.
-
Add 5 mol% of the chiral ligand (e.g., (S,S)-2) and warm the mixture to -45 °C for 3-5 hours.
-
Cool the mixture back to -78 °C.
-
Add a solution of ZnCl₂ and warm to room temperature.
-
Add Pd(OAc)₂, t-Bu₃P·HBF₄, and 3-bromopyridine.
-
Stir the reaction at room temperature until completion.
-
Purify the product by chromatography to yield (R)-N-Boc-3-(Piperidin-2-YL)pyridine.[9]
Step 2: Deprotection
-
The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to afford the final product, this compound.[9]
Comparative Analysis
| Feature | Route 1: Rh-Catalyzed Reductive Heck-Type | Route 2: CDR and Negishi Coupling |
| Starting Material | Pyridine | N-Boc-piperidine |
| Key Transformation | Asymmetric Carbometalation | Catalytic Dynamic Resolution |
| Stereochemistry Control | Chiral ligand on Rh catalyst | Chiral ligand for dynamic resolution |
| Typical Yield | High (~81% for key step) | Moderate (~46% overall) |
| Enantioselectivity | Excellent (~96% e.e.) | Good (~88:12 e.r.) |
| Scalability | Demonstrated on gram scale[2] | Potentially scalable |
| Reagent Considerations | Requires arylboronic acids | Requires organolithiums and a stoichiometric aryl halide |
| Operational Complexity | Multi-step but well-defined | Requires careful handling of air- and moisture-sensitive reagents |
Conclusion
Both the Rhodium-catalyzed Asymmetric Reductive Heck-type reaction and the Catalytic Dynamic Resolution with Negishi Coupling represent powerful and modern strategies for the enantioselective synthesis of this compound.
The Rhodium-catalyzed route offers superior enantioselectivity and higher yields for the key coupling step, making it an attractive option for producing highly pure material. Its demonstrated scalability is a significant advantage for process development.
The Catalytic Dynamic Resolution approach is notable for its use of a simple, achiral starting material and its elegant in situ resolution. While the reported yields and enantioselectivity for a closely related analog are slightly lower, this route offers a different strategic approach that may be advantageous depending on the availability of starting materials and the desired scale of synthesis.
The choice between these two state-of-the-art methods will ultimately depend on the specific requirements of the research or development program, including desired purity, scale, cost of reagents, and available expertise in handling sensitive organometallic species. This guide provides the foundational data and protocols to enable an informed and strategic selection.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
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Stymiest, J. L., Bagutski, V., French, R. M., & O'Brien, P. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society, 132(34), 11946–11948. [Link]
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Gawley, R. E., O'Brien, P., & Stymiest, J. L. (2011). Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. Journal of the American Chemical Society, 133(49), 19787–19796. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Department of Chemistry, University of Oxford. [Link]
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Stymiest, J. L., Bagutski, V., French, R. M., & O'Brien, P. (2011). Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. Organic Letters, 13(3), 394–397. [Link]
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Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. 2023, 145, 14221-14226. [Link]
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Stymiest, J. L., Bagutski, V., French, R. M., & O'Brien, P. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. National Institutes of Health. [Link]
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Stymiest, J. L., Bagutski, V., French, R. M., & O'Brien, P. (2011). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(3), 394–397. [Link]
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Takemiya, A., & Hartwig, J. F. (2006). Rhodium-catalyzed intramolecular, anti-Markovnikov hydroamination. Synthesis of 3-arylpiperidines. Journal of the American Chemical Society, 128(18), 6042–6043. [Link]
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Validating the Next Generation of CH24H Inhibitors: A Comparative Guide to (R)-3-(Piperidin-2-YL)pyridine Derivatives
In the landscape of neurotherapeutics, the modulation of brain cholesterol metabolism has emerged as a promising strategy for tackling a range of neurological disorders. At the heart of this pathway lies Cholesterol 24-hydroxylase (CH24H), or CYP46A1, a brain-specific cytochrome P450 enzyme responsible for the conversion of cholesterol to 24S-hydroxycholesterol (24HC), thereby playing a pivotal role in maintaining cholesterol homeostasis in the central nervous system.[1][2] The therapeutic potential of inhibiting CH24H has been underscored by the development of compounds like Soticlestat (TAK-935), which has shown promise in treating rare epileptic conditions such as Dravet and Lennox-Gastaut syndromes.[3][4]
This guide provides an in-depth technical comparison of a novel class of CH24H inhibitors based on the (R)-3-(Piperidin-2-YL)pyridine scaffold. We will delve into the experimental validation of their inhibitory effects, contrasting their performance with established alternatives and providing the foundational data for researchers and drug development professionals to make informed decisions.
The Rationale for Targeting CH24H and the Rise of Piperidinyl Pyridines
The rationale for inhibiting CH24H stems from the multifaceted roles of its product, 24HC. Elevated levels of 24HC have been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's, and the molecule is known to modulate various signaling pathways, including NMDA receptor function and inflammatory responses.[4][5] Consequently, potent and selective inhibitors of CH24H are highly sought after.
The this compound scaffold has proven to be a fertile ground for the discovery of such inhibitors. Through structure-based drug design, this chemical series has been optimized to yield compounds with high potency and selectivity, offering a promising avenue for the development of next-generation neurotherapeutics.[6][7]
Experimental Validation: A Step-by-Step Approach
The validation of a candidate CH24H inhibitor is a multi-step process designed to rigorously assess its potency, selectivity, and mechanism of action. Here, we outline a comprehensive workflow for the in vitro characterization of this compound derivatives.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the validation of novel CH24H inhibitors.
Protocol for In Vitro CH24H Inhibition Assay
This protocol is adapted from methodologies reported in the discovery of novel CH24H inhibitors.[4][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human CH24H.
Materials:
-
Human CH24H-expressing cell lysate.[6]
-
[14C]-labeled cholesterol (substrate).[6]
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Control inhibitor (e.g., Soticlestat).
-
Reaction buffer.
-
Quenching solution.
-
Thin-layer chromatography (TLC) plates and developing solvent system.
-
Phosphorimager or liquid scintillation counter.
Procedure:
-
Enzyme Preparation: A cell lysate containing human CH24H is prepared from a suitable expression system, such as transfected Freestyle 293-F cells.[4]
-
Reaction Setup: In a 96-well plate, combine the CH24H lysate, reaction buffer, and varying concentrations of the test compound or control inhibitor.
-
Initiation of Reaction: Add [14C]-cholesterol to initiate the enzymatic reaction. The final reaction mixture is incubated at 37°C for a predetermined time, ensuring the reaction proceeds under linear conditions.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Extraction of Lipids: Extract the lipids, including the substrate ([14C]-cholesterol) and the product ([14C]-24HC), from the reaction mixture.
-
Separation and Detection: Spot the extracted lipids onto a TLC plate and separate the substrate and product using an appropriate solvent system.
-
Quantification: Quantify the amount of [14C]-24HC produced using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Comparative Analysis of this compound Derivatives
The true measure of a novel inhibitor lies not only in its potency but also in its selectivity and overall pharmacological profile. The following table provides a comparative summary of newly developed this compound derivatives against the benchmark inhibitor, Soticlestat.
| Compound ID | Structure | CH24H IC50 (nM) | CYP3A4 Inhibition (%) @ 10 µM | Reference |
| Soticlestat (TAK-935) | 4-benzyl-4-hydroxypiperidin-1-yl)(2,4′-bipyridin-3-yl)methanone | 7.4 | Low (not specified in detail) | [3][8] |
| Compound 17 | 4-(4-methyl-1-pyrazolyl)pyridine derivative | 8.5 | Negligible | [1][6] |
| Compound 3f | Aryl-piperidine derivative | 8.8 | Not specified | [9] |
| Compound 3g | Aryl-piperidine derivative | 8.7 | Not specified | [9] |
| Compound 3 | 3-substituted-4-phenylpyridine derivative | 950 | Not specified | [6] |
| Compound 4 | Piperazinyl derivative | 52 | Not specified | [6] |
Data synthesized from multiple sources as referenced.
The Significance of Selectivity
A critical aspect of developing a safe and effective CH24H inhibitor is ensuring its selectivity over other cytochrome P450 enzymes, particularly those involved in drug metabolism, such as CYP3A4.[5][8] Off-target inhibition of these enzymes can lead to adverse drug-drug interactions. The data presented for Compound 17, with its negligible inhibition of CYP3A4 at a high concentration, highlights a significant advancement in achieving a desirable selectivity profile for this class of compounds.[6]
Signaling Pathway: Cholesterol Metabolism in the Brain
Caption: The central role of CH24H in brain cholesterol efflux and its inhibition.
Concluding Remarks
The this compound scaffold represents a highly promising platform for the design of potent and selective CH24H inhibitors. The experimental framework detailed in this guide provides a robust methodology for validating the inhibitory activity and selectivity of these novel compounds. The comparative data underscores the potential of derivatives like Compound 17 to achieve superior selectivity profiles, a critical attribute for advancing new therapeutic candidates toward clinical development. As research in this area continues, the rigorous and systematic validation of these inhibitors will be paramount to unlocking their full therapeutic potential for a range of neurological disorders.
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Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
Navigating the Disposal of (R)-3-(Piperidin-2-YL)pyridine: A Comprehensive Guide for Laboratory Professionals
Introduction
(R)-3-(Piperidin-2-YL)pyridine, a key structural motif in various pharmaceutical compounds, requires meticulous handling and disposal to ensure the safety of laboratory personnel and environmental integrity. This guide provides an in-depth, procedural framework for the proper disposal of this heterocyclic amine, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
I. Immediate Safety and Hazard Recognition
Before initiating any disposal procedures, it is imperative to recognize the inherent hazards associated with this compound and its chemical class. Heterocyclic amines can exhibit toxicological properties, and many are classified as hazardous materials.[1][2]
Core Hazards:
-
Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Irritation: May cause skin, eye, and respiratory irritation.[4][5][6]
-
Flammability: While specific data for this compound is limited, related pyridine and piperidine compounds are flammable.[7][8]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
The consistent and correct use of appropriate PPE is the most critical step in mitigating exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[4][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact and absorption, which is a primary route of exposure.[5][9] |
| Body Protection | A fully buttoned lab coat. | Shields the skin from accidental spills.[9] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors.[3][9] |
II. Waste Segregation and Collection: The Foundation of Proper Disposal
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting waste containing this compound.[5] Glass or high-density polyethylene are suitable materials.[9]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other constituents.[7]
-
Segregation: Do not mix this waste with other waste streams, particularly strong oxidizing agents or acids, to avoid potentially hazardous reactions.[3][5]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][9]
III. Disposal Procedures: A Decision-Based Workflow
The appropriate disposal method depends on the nature and quantity of the waste. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [9]
Decision-Making Workflow for Disposal
Caption: Decision workflow for handling different waste streams of this compound.
Small Spills (Operational Scale)
In the event of a small spill, immediate and correct action is vital to prevent exposure and contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[10]
-
Containment: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[3][9][10] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[10][11]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[10]
-
Reporting: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) office.[10]
Bulk Quantities and Unused Product
Disposal of bulk or unused this compound must be managed as hazardous waste.
-
Containerization: Ensure the material is in its original or a compatible, tightly sealed container.[3][5]
-
Professional Disposal: This waste must be handled by a licensed professional waste disposal company.[9][10][12] Contact your institution's EHS department to arrange for pickup and disposal in accordance with federal, state, and local regulations.[4][7][11] The primary recommended disposal method for such chemicals is often high-temperature incineration.[13]
Contaminated Materials
All materials that come into contact with this compound, including gloves, wipes, and absorbent pads, are considered hazardous waste.
-
Collection: Place all contaminated disposable items into the designated hazardous waste container immediately after use.
-
Disposal: The container of contaminated debris should be handled and disposed of through a licensed hazardous waste contractor, following the same procedure as for bulk waste.
IV. Regulatory Compliance and Documentation
Proper disposal is not only a matter of safety but also of regulatory compliance. The Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA), provides a framework for hazardous waste management.[14][15]
-
Waste Identification: It is the generator's responsibility to determine if a waste is hazardous, either because it is specifically listed or because it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[11][14]
-
Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately.[10] This creates a cradle-to-grave record of the waste, which is a legal requirement.
V. Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, diligently using PPE, and adhering to the procedural steps for waste segregation, spill management, and disposal, researchers can minimize risks. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the material's Safety Data Sheet (SDS) for the most comprehensive and current information.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (R)-3-(Piperidin-2-YL)pyridine
For Researchers, Scientists, and Drug Development Professionals
(R)-3-(Piperidin-2-YL)pyridine, a pyridine alkaloid with significant potential in pharmacological research, demands meticulous handling to ensure the safety of laboratory personnel.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside essential safety and disposal protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to mitigate risks and foster a culture of safety in your laboratory.
Understanding the Risks: Hazard Profile of this compound
This compound, also known as (R)-Anabasine, is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3][4] The racemic mixture, (±)-Anabasine, is categorized as:
Given these hazards, the implementation of a robust PPE protocol is not merely a recommendation but a critical necessity for safe handling.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye irritation.[3][7] |
| Skin Protection | Gloves: Butyl rubber or Polyvinyl Alcohol (PVA) gloves for prolonged contact. Nitrile gloves may be used for incidental splash protection but must be changed immediately upon contact.[7][8] Lab Coat: A fully-buttoned, chemical-resistant lab coat. | Prevents skin contact, which can cause irritation.[3][4] Butyl rubber and PVA offer superior chemical resistance to pyridine-based compounds compared to standard nitrile gloves.[7][8] |
| Respiratory Protection | Work in a certified laboratory chemical fume hood.[3][8] A NIOSH/MSHA-approved respirator with an appropriate cartridge may be necessary for large-scale operations or in the event of a spill if ventilation is inadequate.[7][8] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[4][5][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, procedural workflow is paramount when working with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3][8][9]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance.[8]
-
Spill Kit: Have a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) readily available.[9]
2. Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
3. Handling the Compound:
-
Weighing and Transfers: Conduct all weighing and transfers of solid or liquid this compound within the fume hood.
-
Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Avoid Incompatibilities: Store and handle away from strong oxidizing agents and strong acids.[4][8]
4. Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination.
5. Hand Hygiene:
-
Immediately after removing gloves, wash your hands thoroughly with soap and water.[4]
Emergency Procedures: Immediate Actions
In the event of an exposure, prompt and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][8] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected skin area with plenty of soap and water.[5][11] Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air.[6][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[6][10] Seek immediate medical attention.[5][6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound is considered hazardous.[11] Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Disposal Method: Never pour this chemical down the drain or dispose of it in regular trash.[9] Arrange for disposal through a licensed hazardous waste disposal company.[11] Incineration is often the recommended method of disposal.[11]
-
Spill Cleanup: In the case of a small spill, contain it with an inert absorbent material like sand or vermiculite.[9] Carefully collect the material into a sealed container for disposal.[9] Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.[8]
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research with this compound.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
